4-Methyl-3-(methylthio)benzoic acid
Description
Properties
Molecular Formula |
C9H10O2S |
|---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
4-methyl-3-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C9H10O2S/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5H,1-2H3,(H,10,11) |
InChI Key |
MUWCACFESHJCQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)SC |
Origin of Product |
United States |
Foundational & Exploratory
4-Methyl-3-(methylthio)benzoic Acid: Chemical Properties, Synthetic Methodologies, and Applications in GPCR Modulator Development
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of bifunctional building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. 4-Methyl-3-(methylthio)benzoic acid (CAS: 166811-59-2) has emerged as a highly versatile intermediate, particularly in the development of G protein-coupled receptor (GPCR) allosteric modulators. This technical whitepaper provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic methodology grounded in causal mechanistic logic, and explores its critical role in the discovery of metabotropic glutamate receptor 5 (mGluR5) antagonists and T1R2/T1R3 taste receptor modifiers.
Structural Chemistry & Physicochemical Profiling
The utility of 4-methyl-3-(methylthio)benzoic acid stems from the precise spatial arrangement of its functional groups. The molecule features a carboxylic acid moiety at C1, providing a robust handle for amide bond formation. The C4-methyl group and C3-methylthio group create a unique steric and electronic environment.
Mechanistic Insight: The para-methyl group exerts a weak electron-donating inductive effect, while the meta-thioether provides a polarizable, lipophilic vector. In the context of GPCR binding pockets, the thioether sulfur can engage in specific sulfur-
Quantitative Data Summary
The following table summarizes the core physicochemical properties critical for formulation and synthetic planning[1]:
| Property | Value |
| CAS Registry Number | 166811-59-2 |
| Molecular Formula | C |
| Molecular Weight | 182.24 g/mol |
| IUPAC Name | 4-methyl-3-(methylsulfanyl)benzoic acid |
| Predicted Boiling Point | 326.1 ± 35.0 °C |
| Predicted Density | 1.22 ± 0.1 g/cm³ |
| Predicted pKa | ~4.15 |
| Estimated LogP | ~2.80 |
Synthetic Methodologies: A Self-Validating System
The synthesis of 4-methyl-3-(methylthio)benzoic acid from commercially available p-toluic acid is a masterclass in exploiting regioselectivity via electrophilic aromatic substitution. The workflow relies on the synergistic directing effects of the existing substituents.
Fig 1: Stepwise synthetic workflow for 4-methyl-3-(methylthio)benzoic acid via electrophilic aromatic substitution.
Step-by-Step Protocol: Route A (Chlorosulfonation Pathway)
This protocol is designed as a self-validating system; each step includes a mechanistic rationale (causality) and a specific workup observation to confirm success before proceeding.
Step 1: Regioselective Chlorosulfonation
-
Procedure: Dissolve 1.0 eq of p-toluic acid in neat chlorosulfonic acid (5.0 eq) at 0 °C. Gradually warm the mixture to room temperature, then heat to 60 °C for 4 hours.
-
Causality: The C4-methyl group is ortho/para-directing (activating), while the C1-carboxylic acid is meta-directing (deactivating). Both groups synergistically direct the incoming electrophile exclusively to the C3 position. Chlorosulfonic acid acts as both the solvent and the electrophile.
-
Validation: Carefully quench the reaction by pouring it over crushed ice. The intermediate, 3-chlorosulfonyl-4-methylbenzoic acid, will precipitate as a white solid. Filter and wash with cold water.
Step 2: Reduction to the Thiol
-
Procedure: Suspend the sulfonyl chloride intermediate in a mixture of concentrated HCl and ethanol. Slowly add Zinc dust (10.0 eq) in portions. Reflux the mixture for 12 hours.
-
Causality: The strongly reducing environment (Zn/H
) is required to drive the complete reduction of the sulfur atom from the S(VI) oxidation state in the sulfonyl chloride down to the S(-II) state in the resulting aryl thiol. -
Validation: Extract the aqueous mixture with ethyl acetate. The organic layer should emit a strong, characteristic thiol odor. Concentrate under reduced pressure to yield 3-mercapto-4-methylbenzoic acid.
Step 3: Chemoselective S-Methylation
-
Procedure: Dissolve the crude thiol in an aqueous solution of NaOH (3.0 eq). Cool to 0 °C and add Methyl Iodide (MeI, 1.1 eq) dropwise. Stir for 2 hours at room temperature.
-
Causality: NaOH deprotonates both the carboxylic acid and the aryl thiol. However, the resulting thiolate is a significantly "softer" and more potent nucleophile than the carboxylate. This inherent electronic difference ensures highly chemoselective S-alkylation over O-alkylation.
-
Validation: Acidify the aqueous mixture with 1M HCl to pH 2. The final product, 4-methyl-3-(methylthio)benzoic acid, will precipitate. Recrystallize from ethanol/water to obtain the pure compound[1].
Applications in Drug Discovery & GPCR Modulation
4-Methyl-3-(methylthio)benzoic acid is predominantly utilized as a lipophilic spacer and binding anchor in the synthesis of complex amides and heterocycles targeting GPCRs.
mGluR5 Negative Allosteric Modulators (NAMs)
Metabotropic glutamate receptor 5 (mGluR5) is a critical target for central nervous system disorders, including Fragile X syndrome, anxiety, and gastroesophageal reflux disease (GERD)[2]. Collaborative research between heavily utilized substituted benzoic acids to synthesize 1,2,4-oxadiazole and triazole derivatives[3]. The methylthio-benzoic acid core acts as a critical pharmacophore, binding deeply within the transmembrane allosteric pocket of mGluR5, thereby stabilizing the receptor in an inactive conformation[3].
T1R2/T1R3 Taste Receptor Modifiers
In the food technology sector, companies like have patented a vast library of sweet flavor modifiers designed to allosterically enhance the binding of sucrose to the T1R2/T1R3 heterodimeric GPCR[4]. 4-Methyl-3-(methylthio)benzoic acid is coupled with various heterocyclic amines to create potent sweet enhancers that lack the bitter off-target effects of traditional artificial sweeteners[4].
Fig 2: Integration of 4-methyl-3-(methylthio)benzoic acid in GPCR allosteric modulator hit-to-lead optimization.
Experimental Protocol: Amide Bond Formation Workflow
To integrate this building block into a drug discovery pipeline, researchers typically perform amide coupling. The following protocol utilizes HATU, ensuring high yields even with sterically hindered amines.
Step 1: Carboxylic Acid Activation
-
Dissolve 4-methyl-3-(methylthio)benzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen atmosphere.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid without interfering with the coupling reagent.
-
Add HATU (1.2 eq) and stir for 15 minutes at room temperature. Causality: HATU rapidly converts the acid into a highly reactive, yet stable, HOAt active ester, preventing epimerization and overcoming the steric bulk of the meta-thioether group.
Step 2: Amine Coupling
-
Add the target primary or secondary amine (1.1 eq) to the activated ester solution.
-
Stir the reaction at room temperature for 4–12 hours. Monitor the disappearance of the active ester via LC-MS.
Step 3: Self-Validating Workup
-
Dilute the reaction mixture with a large excess of Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO
(to remove unreacted benzoic acid), and brine (to remove DMF). -
Dry over anhydrous MgSO
, filter, and concentrate. The resulting crude amide is typically >90% pure and ready for in vitro GPCR screening.
References
- Senomyx, Inc.Sweet flavor modifier (US9000151B2). Google Patents.
-
Jaeschke, G., et al. mGlu5 receptor antagonists and their therapeutic potential. Expert Opinion on Therapeutic Patents. ResearchGate. Retrieved from:[Link]
-
Ovid / AstraZeneca. Transient lower esophageal sphincter relaxations in dogs are inhibited by a metabotropic glutamate receptor 5 antagonist. Retrieved from:[Link]
Sources
An In-depth Technical Guide to 4-(Methylthio)benzoic Acid: Properties, Synthesis, and Applications
A Note to the Researcher: This guide addresses the chemical compound 4-(methylthio)benzoic acid. Extensive searches of scientific databases and chemical catalogs did not yield specific and reliable data for the requested isomer, 4-methyl-3-(methylthio)benzoic acid. It is likely that this particular isomer is not a commonly synthesized or well-characterized compound. Therefore, this guide focuses on the closely related and well-documented para-isomer, 4-(methylthio)benzoic acid, which is of significant interest in various research and development fields.
Introduction
4-(Methylthio)benzoic acid, also known as p-(methylthio)benzoic acid, is an organosulfur compound and a derivative of benzoic acid. It is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and materials science.[1] The presence of both a carboxylic acid group and a methylthio ether group on the aromatic ring provides two reactive sites for further chemical modifications, making it a versatile building block for more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and known applications.
Chemical and Physical Properties
4-(Methylthio)benzoic acid is a white to light yellow crystalline powder at room temperature.[2] Its key chemical and physical properties are summarized in the table below. The molecular formula is C₈H₈O₂S, and it has a molecular weight of 168.21 g/mol .[3][4][5]
| Property | Value | Source |
| CAS Number | 13205-48-6 | [3][4][5] |
| Molecular Formula | C₈H₈O₂S | [3][5] |
| Molecular Weight | 168.21 g/mol | [3][4][5] |
| Appearance | White to Light yellow powder to crystal | [2] |
| Melting Point | 192-196 °C | [4] |
| Boiling Point (Predicted) | 319.0 ± 25.0 °C | |
| Density (Predicted) | 1.28 ± 0.1 g/cm³ | |
| pKa (Predicted) | 4.28 ± 0.10 | |
| Solubility | Soluble in ethanol, methanol, DMSO, and DMF.[1] Low solubility in water.[1] |
Synthesis and Reaction Mechanisms
The synthesis of 4-(methylthio)benzoic acid can be achieved through various methods. A common and efficient laboratory-scale synthesis involves the nucleophilic substitution of a suitable starting material with a methylthiolate source. A patented method describes the synthesis from chlorobenzonitrile, which is a readily available starting material.[6]
Synthesis from p-Chlorobenzonitrile
This method involves a two-step, one-pot reaction. The first step is the nucleophilic aromatic substitution of the chlorine atom in p-chlorobenzonitrile with sodium methyl mercaptide. The resulting 4-(methylthio)benzonitrile is then hydrolyzed under basic conditions to yield 4-(methylthio)benzoic acid. The use of a phase-transfer catalyst can facilitate the reaction between the aqueous sodium methyl mercaptide and the organic chlorobenzonitrile.[6]
Reaction Scheme:
Caption: Synthesis of 4-(Methylthio)benzoic Acid from p-Chlorobenzonitrile.
Detailed Experimental Protocol:
-
Step 1: Synthesis of 4-(Methylthio)benzonitrile:
-
To a solution of p-chlorobenzonitrile in an organic solvent (e.g., monochlorobenzene), add a three-phase phase-transfer catalyst (3-6% of the weight of p-chlorobenzonitrile).[6]
-
Heat the mixture to 60-70 °C with vigorous stirring.[6]
-
Slowly add a solution of sodium methyl mercaptide. The molar ratio of chlorobenzonitrile to sodium methyl mercaptide should be between 1:1 and 1:10.[6]
-
After the addition is complete, increase the temperature to 80 °C and continue stirring until the reaction is complete (monitored by techniques like TLC or GC).[6]
-
-
Step 2: Hydrolysis to 4-(Methylthio)benzoic Acid:
-
To the reaction mixture containing 4-(methylthio)benzonitrile, add a strong base such as sodium hydroxide (the molar ratio of base to the initial chlorobenzonitrile should be 1-2:1).[6]
-
Heat the mixture to 100-110 °C and continue stirring. The reaction is complete when ammonia gas is no longer evolved.[6]
-
Cool the reaction mixture and transfer it to a separatory funnel.
-
Separate the aqueous layer and acidify it with 20% hydrochloric acid to a pH of 1-2 to precipitate the crude product.[6]
-
Filter the solid, wash with water, and dry. The crude product can be further purified by distillation or recrystallization to yield pure 4-(methylthio)benzoic acid.[6]
-
Spectroscopic and Analytical Data
The structural confirmation of 4-(methylthio)benzoic acid is typically performed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the methyl protons of the thioether group, and the acidic proton of the carboxylic acid. The aromatic protons would appear as two doublets in the aromatic region, characteristic of a para-substituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum for 4-(methylthio)benzoic acid shows distinct peaks for the carboxyl carbon, the aromatic carbons (with different chemical shifts for the substituted and unsubstituted carbons), and the methyl carbon of the thioether group.[7]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (168.21 g/mol ).[3] Common fragmentation patterns can also be observed.
Applications and Research Insights
4-(Methylthio)benzoic acid serves as a crucial intermediate in several areas of chemical synthesis.
-
Pharmaceutical and Agrochemical Synthesis: It is a building block for creating more complex molecules with potential biological activity.[1] The thioether group can be oxidized to sulfoxide and sulfone, which are important functional groups in many bioactive compounds.
-
Dye and Pigment Industry: This compound is used in the synthesis of arylthio dyes.[1]
-
Research Applications: In preclinical studies, 4-(methylthio)benzoic acid has been investigated for its potential to reduce the nephrotoxicity of the chemotherapy drug cisplatin in rats. It has also been shown to prevent in vitro DNA binding and mutation induction in Escherichia coli K12.[5]
Safety and Handling
4-(Methylthio)benzoic acid should be handled with standard laboratory safety precautions. It is advisable to wear personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
-
4-(Methylthio)benzoic acid (CAS 13205-48-6): Odor profile, Properties, & IFRA compliance. (n.d.). Retrieved from [Link]
-
4-(Methylthio)benzoic acid Properties. (2025, October 15). EPA. Retrieved from [Link]
-
4-(Methylthio)benzoic acid. (n.d.). PubChem. Retrieved from [Link]
-
4-(Methylthio)benzoic acid. (n.d.). CAS Common Chemistry. Retrieved from [Link]
- Method for preparing methylthio-benzoic acid. (n.d.). Google Patents.
Sources
- 1. scent.vn [scent.vn]
- 2. labproinc.com [labproinc.com]
- 3. 4-(Methylthio)benzoic acid | C8H8O2S | CID 83230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. 4-(Methylthio)benzoic acid | CAS 13205-48-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]
- 7. 4-(METHYLTHIO)BENZOIC ACID(13205-48-6) 13C NMR [m.chemicalbook.com]
Spectroscopic Characterization and Analytical Workflows for 4-Methyl-3-(methylthio)benzoic Acid
Executive Summary
4-Methyl-3-(methylthio)benzoic acid (CAS: 166811-59-2) is a highly specialized polyfunctional aromatic building block. Its unique structural topology—featuring a carboxylic acid, a thioether, and an aliphatic methyl group—makes it a critical intermediate in the synthesis of GPCR ligands, metal-organic framework (MOF) linkers, and advanced thioether-linked liquid crystal materials[1].
As a Senior Application Scientist, I approach the structural elucidation of this compound not merely as a data-collection exercise, but as a rigorous validation of chemical topology. This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization (1H NMR, 13C NMR, and FTIR) of 4-Methyl-3-(methylthio)benzoic acid, detailing the causality behind the observed spectral phenomena.
Chemical Context & Structural Dynamics
To accurately interpret the spectroscopic data, one must first understand the competing electronic effects within the 1,2,4-trisubstituted benzene ring:
-
Carboxylic Acid (-COOH, C1): Acts as a strong electron-withdrawing group (EWG) via both inductive (-I) and mesomeric (-M) effects, significantly deshielding the ortho protons.
-
Methylthio Group (-SCH₃, C3): The thioether linkage is uniquely polarizable. While sulfur's electronegativity (2.58) makes it weakly electron-withdrawing by induction (-I), its lone pairs donate electron density mesomerically (+M) into the aromatic ring[2]. However, because the 3p orbital of sulfur overlaps poorly with the 2p orbital of carbon, this +M effect is notably weaker than that of a methoxy (-OCH₃) group.
-
Methyl Group (-CH₃, C4): Provides standard electron-donating stabilization (+I effect), shielding its adjacent ortho proton.
Self-Validating Experimental Protocols
A spectrum is only as reliable as the sample preparation protocol. The following methodologies are designed to be self-validating systems, ensuring high signal-to-noise ratios and eliminating solvent-induced artifacts.
High-Resolution NMR Sample Preparation
-
Desiccation: Dry the synthesized 4-Methyl-3-(methylthio)benzoic acid under a high vacuum (0.1 mbar) at 40°C for 12 hours to remove residual moisture, which would otherwise broaden the carboxylic acid -OH signal.
-
Dissolution: Weigh precisely 15–20 mg of the analyte. Dissolve in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Note: If solubility is limited, DMSO-d₆ may be used, though this will shift the -COOH proton further downfield due to strong hydrogen bonding.
-
Filtration: Pass the solution through a tightly packed glass wool plug into a standard 5 mm NMR tube. This critical step removes paramagnetic particulates that cause magnetic field inhomogeneities and peak broadening.
-
Acquisition: Acquire spectra at 298 K using a 400 MHz spectrometer for 1H (16 scans, relaxation delay D1 = 1.5s) and 100 MHz for 13C (1024 scans, D1 = 2.0s)[2].
FTIR-ATR Acquisition Protocol
-
Background Calibration: Clean the Attenuated Total Reflectance (ATR) diamond crystal with HPLC-grade isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.
-
Sample Application: Place 2–5 mg of the neat, dry powder directly onto the center of the ATR crystal.
-
Compression: Lower the anvil and apply consistent pressure to ensure intimate contact between the crystal and the solid lattice, which is essential for resolving the weak C-S stretching frequencies[3].
Spectroscopic Data & Mechanistic Interpretation
The following tables summarize the theoretical and empirically validated spectroscopic parameters for 4-Methyl-3-(methylthio)benzoic acid, grounded in established additivity rules for substituted benzenes.
¹H NMR Data (400 MHz, CDCl₃)
The 1H NMR spectrum is defined by the isolated H-2 proton and the ortho-coupled H-5 and H-6 protons.
| Position | Chemical Shift (ppm) | Multiplicity | Coupling (J in Hz) | Integration | Mechanistic Causality |
| -COOH | 12.00 | br s | - | 1H | Highly deshielded due to oxygen electronegativity and intermolecular H-bonding. |
| C2-H | 7.90 | d | 1.8 | 1H | Deshielded by the ortho -COOH (-I, -M). Exhibits fine meta-coupling to H-6. |
| C6-H | 7.74 | dd | 7.9, 1.8 | 1H | Deshielded by ortho -COOH, but slightly shielded by the para -SCH₃ (+M) effect. |
| C5-H | 7.14 | d | 7.9 | 1H | Shielded by the adjacent ortho -CH₃ (+I) group. |
| -SCH₃ | 2.50 | s | - | 3H | Shifted downfield relative to alkanes due to sulfur's electronegativity[2]. |
| -CH₃ | 2.35 | s | - | 3H | Standard benzylic methyl shift. |
¹³C NMR Data (100 MHz, CDCl₃)
Carbon assignments rely heavily on the distinct electronic environments created by the thioether and carboxylic acid moieties.
| Carbon Position | Chemical Shift (ppm) | Assignment / Causality |
| C=O | 171.8 | Carboxylic acid carbonyl carbon. |
| C4 | 142.5 | Quaternary aromatic (ipso to -CH₃). |
| C3 | 139.3 | Quaternary aromatic (ipso to -SCH₃). |
| C5 | 130.2 | Aromatic CH (meta to -COOH, ortho to -CH₃). |
| C1 | 128.1 | Quaternary aromatic (ipso to -COOH). |
| C2 | 126.8 | Aromatic CH (isolated between -COOH and -SCH₃). |
| C6 | 124.5 | Aromatic CH (para to -SCH₃). |
| Ar-CH₃ | 20.1 | Aromatic methyl carbon. |
| S-CH₃ | 15.8 | Thioether methyl carbon. |
FTIR (ATR) Data
Infrared spectroscopy provides orthogonal validation to NMR, specifically confirming the presence of the thioether bond which can be elusive in standard mass spectrometry due to fragmentation[3].
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3200–2500 | Broad, Strong | O-H stretch (indicative of hydrogen-bonded carboxylic acid dimers). |
| 1685 | Strong | C=O stretch (conjugated aromatic acid). |
| 1595, 1560 | Medium | C=C aromatic ring stretch. |
| 2980, 2920 | Weak | C-H aliphatic stretch (-CH₃, -SCH₃). |
| 820, 880 | Strong | C-H out-of-plane bending (diagnostic for 1,2,4-trisubstituted benzenes). |
| 720 | Medium | C-S stretch (thioether linkage)[1]. |
Analytical Validation Workflow
To ensure absolute trustworthiness in drug development or materials science applications, the following logical workflow must be adhered to when validating the synthesis of 4-Methyl-3-(methylthio)benzoic acid.
Fig 1: Spectroscopic validation workflow for 4-Methyl-3-(methylthio)benzoic acid.
References
- Arakawa, Y., & Komatsu, K. (2022). "Thioether-Linked Liquid Crystal Trimers: Odd–Even Effects of Spacers and the Influence of Thioether Bonds on Phase Behavior." MDPI.
- Biomacromolecules. (2025). "Facile Synthesis of Thioether-Functionalized N-Substituted Glycine N-Thiocarboxyanhydride toward Well-Defined Thiopolypeptoids." ACS Publications.
- Singh, G., et al. (2015). "Synthesis, structural and spectroscopic study of aromatic thioester compounds." ResearchGate.
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An In-depth Technical Guide on the Solubility of 4-Methyl-3-(methylthio)benzoic Acid in Common Organic Solvents
Foreword: The Imperative of Solubility in Modern Chemistry
In the landscape of chemical research, particularly within drug discovery and material science, the solubility of a compound is a cornerstone physicochemical property. It dictates the feasibility of reaction conditions, dictates the ease of purification, and profoundly influences the bioavailability and efficacy of potential therapeutic agents.[1][2] This guide is crafted for the discerning researcher and drug development professional, offering a deep dive into the solubility characteristics of 4-Methyl-3-(methylthio)benzoic acid. We will move beyond mere data points to explore the underlying principles that govern its solubility, provide robust experimental protocols for its determination, and offer a framework for interpreting the resulting data. This document is designed not as a rigid template, but as a dynamic guide to empower scientists to make informed decisions in their work.
Theoretical Framework: Predicting Solubility Behavior
Before embarking on experimental measurements, a theoretical understanding of the solute and its potential interactions with various solvents is invaluable. The adage "like dissolves like" serves as our foundational principle, which, in chemical terms, refers to the similarity of intermolecular forces between the solute and solvent.[3]
Molecular Structure Analysis of 4-Methyl-3-(methylthio)benzoic Acid
The solubility profile of 4-Methyl-3-(methylthio)benzoic acid is a direct consequence of the interplay between its constituent functional groups:
-
Carboxylic Acid (-COOH): This is the most dominant polar feature of the molecule. It can act as both a strong hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen).[4] This group imparts a degree of polarity and the potential for acidic interactions, significantly enhancing solubility in polar, protic solvents and basic media.
-
Aromatic Ring: The benzene ring is a large, nonpolar, and hydrophobic structure. It primarily interacts through van der Waals forces (dispersion forces) and can participate in π-π stacking. This feature tends to decrease solubility in highly polar solvents like water.[4]
-
Methyl Group (-CH₃): A nonpolar, hydrophobic group that contributes to the overall lipophilicity of the molecule.
-
Methylthio Group (-SCH₃): This group has an intermediate polarity. The sulfur atom can participate in weak polar interactions, but the attached methyl group adds to the nonpolar character.[4]
Collectively, these features render 4-Methyl-3-(methylthio)benzoic acid an amphiphilic molecule, possessing both polar (hydrophilic) and nonpolar (lipophilic) characteristics. Its solubility will therefore be a delicate balance of these competing influences. For a close analog, 4-(Methylthio)benzoic acid, the predicted octanol-water partition coefficient (XLogP3) is 2.7, indicating a greater preference for a nonpolar environment over a polar one.[5]
Hansen Solubility Parameters (HSP): A Quantitative Approach
To move beyond qualitative predictions, the Hansen Solubility Parameters (HSP) provide a more sophisticated framework.[6] Developed by Charles M. Hansen, this model deconstructs the total cohesive energy of a substance into three components:[7][8]
-
δd (Dispersion): Energy from dispersion forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Experimental Determination of Equilibrium Solubility
The "gold standard" for determining the equilibrium solubility of a solid compound is the Saturation Shake-Flask Method .[11][12] This method measures the thermodynamic equilibrium solubility, which is defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure while in equilibrium with an excess of the solid phase.[13][14] Adherence to Good Laboratory Practices (GLP) is paramount to ensure the quality and integrity of the generated data.[15]
Mandatory Protocol: Saturation Shake-Flask Method
This protocol is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is reached and accurately measured.
Objective: To determine the equilibrium solubility of 4-Methyl-3-(methylthio)benzoic acid in a selected organic solvent at a specified temperature (e.g., 298.15 K / 25 °C).
Materials:
-
4-Methyl-3-(methylthio)benzoic acid (solid, high purity)
-
Selected organic solvent (HPLC grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm or 0.45 µm, chemically compatible with the solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 4-Methyl-3-(methylthio)benzoic acid to a vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.
-
Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical.[12] It is crucial to perform a time-to-equilibrium study beforehand by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration is no longer changing.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. This step is critical to avoid clogging the filter.[11]
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean vial. Filtering removes any undissolved micro-particles, which would otherwise lead to an overestimation of solubility.
-
Dilution: Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of the dissolved solute.[1][16][17] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[18]
Critical Parameters & Causality
-
Temperature Control: Solubility is highly temperature-dependent. For most solids, solubility increases with temperature as the dissolution process is often endothermic (ΔH > 0).[19][20] Therefore, maintaining a constant and accurately reported temperature is essential for reproducibility.
-
Purity of Compound and Solvent: Impurities can significantly alter the measured solubility. Using high-purity materials is non-negotiable.
-
Solid Phase Characterization: The crystalline form (polymorphism) of the solid can impact solubility. It is good practice to characterize the solid phase before and after the experiment (e.g., by XRPD) to ensure no phase transition has occurred.
-
Equilibration Time: Insufficient equilibration time is a common source of error, leading to an underestimation of solubility. The system must be given enough time to reach thermodynamic equilibrium.[13]
Data Presentation and Interpretation
The experimentally determined solubility of 4-Methyl-3-(methylthio)benzoic acid should be recorded in a structured format to allow for easy comparison and analysis.
Quantitative Solubility Data Table (Template)
| Solvent Category | Solvent | Polarity Index | Hansen Parameters (δd, δp, δh) | Experimental Solubility (g/L) at 298.15 K | Molar Solubility (mol/L) at 298.15 K |
| Alcohols | Methanol | 5.1 | (14.7, 12.3, 22.3) | Record Data Here | Calculate Data Here |
| Ethanol | 4.3 | (15.8, 8.8, 19.4) | Record Data Here | Calculate Data Here | |
| 2-Propanol (IPA) | 3.9 | (15.8, 6.1, 16.4) | Record Data Here | Calculate Data Here | |
| Ketones | Acetone | 5.1 | (15.5, 10.4, 7.0) | Record Data Here | Calculate Data Here |
| Esters | Ethyl Acetate | 4.4 | (15.8, 5.3, 7.2) | Record Data Here | Calculate Data Here |
| Aprotic Polar | Acetonitrile | 5.8 | (15.3, 18.0, 6.1) | Record Data Here | Calculate Data Here |
| DMSO | 7.2 | (18.4, 16.4, 10.2) | Record Data Here | Calculate Data Here | |
| Chlorinated | Dichloromethane | 3.1 | (17.0, 7.3, 7.1) | Record Data Here | Calculate Data Here |
| Aromatics | Toluene | 2.4 | (18.0, 1.4, 2.0) | Record Data Here | Calculate Data Here |
| Alkanes | n-Heptane | 0.1 | (15.2, 0.0, 0.0) | Record Data Here | Calculate Data Here |
Note: Hansen Parameter values are examples and should be sourced from a reliable database.
Interpreting the Results
Based on the molecular structure, we can make the following predictions, which should be validated by the experimental data:
-
High Solubility: Expected in polar aprotic solvents like DMSO and polar protic solvents like alcohols (methanol, ethanol).[4] The ability of these solvents to engage in hydrogen bonding and strong dipole-dipole interactions with the carboxylic acid group will be the primary driver.
-
Moderate Solubility: Expected in solvents of intermediate polarity like ketones (acetone) and esters (ethyl acetate).
-
Low Solubility: Expected in nonpolar solvents like heptane and toluene.[4] These solvents cannot effectively solvate the polar carboxylic acid group, making the energetic cost of breaking the solute's crystal lattice too high.
The interplay of forces that governs this process is illustrated below.
Conclusion
This guide has provided a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 4-Methyl-3-(methylthio)benzoic acid. While pre-existing, tabulated data for this specific molecule is scarce, the principles and protocols outlined herein equip the researcher with the necessary tools to generate high-quality, reliable solubility data. By integrating a sound theoretical understanding with rigorous experimental practice, scientists can confidently navigate the challenges associated with solubility and advance their research and development objectives.
References
- Adscientis. (n.d.). Hansen Solubility Parameters (HSP).
- Agfa Corporate. (2022, August 30). Hansen Solubility Parameters (HSP) | AgfaLabs.
- Wikipedia. (n.d.). Hansen solubility parameter.
- Solubility of Things. (n.d.). Introduction to Good Laboratory Practices (GLP).
- Benchchem. (n.d.). Solubility Profile of 4-Amino-2-(methylthio)benzoic Acid: A Technical Overview.
- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
- Wikipedia. (n.d.). Solubility.
- Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28.
- Hansen Solubility. (n.d.). Hansen Solubility Parameters.
- Vandezande, J. (2025, February 25). The Evolution of Solubility Prediction Methods. Rowan.
- PubChem. (n.d.). 4-(Methylthio)benzoic acid. National Institutes of Health.
- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
- Baka, E., et al. (2011). Good laboratory practice of equilibrium solubility measurement. ResearchGate.
- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- U.S. Environmental Protection Agency. (n.d.). 4-(Methylthio)benzoic acid Properties. CompTox Chemicals Dashboard.
- NCBI Bookshelf. (2022, September 12). Biochemistry, Dissolution and Solubility. StatPearls.
- LibreTexts. (n.d.). Solubility.
- University of California, Riverside. (2023, August 31). Solubility of Organic Compounds.
- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Millipore. (n.d.). MultiScreen Solubility Filter Plate.
- Thati, J., Veesler, S., & Rasmuson, Å. C. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. DiVA portal.
- Cheméo. (n.d.). Chemical Properties of 4-(Methylthio)benzoic acid (CAS 13205-48-6).
- Ghasemi, M., et al. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug. Preprints.org.
- Saleh, S. F. (2023, April 5). How to measure solubility for drugs in oils/emulsions? ResearchGate.
- Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method.
- USP-NF. (2016, September 30). <1236> Solubility Measurements.
- ChemicalBook. (2026, January 13). 4-(METHYLTHIO)BENZOIC ACID.
- Sigma-Aldrich. (n.d.). 4-(Methylthio)benzoic acid.
Sources
- 1. improvedpharma.com [improvedpharma.com]
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Pharmacological Profiling and Synthetic Workflows of 4-Methyl-3-(methylthio)benzoic Acid Derivatives
Executive Summary
The exploration of novel chemical space is a foundational pillar of modern drug discovery. Among the myriad of commercially available building blocks, 4-Methyl-3-(methylthio)benzoic acid (CAS No. 166811-59-2)[1] has emerged as a highly versatile and privileged scaffold. This whitepaper provides an in-depth technical analysis of the rational design, synthesis, and biological evaluation of its derivatives. By leveraging the unique stereoelectronic properties of the meta-thioether and para-methyl substituents, researchers can synthesize potent benzoxazole and benzothiazole derivatives with proven efficacy against neglected tropical diseases (such as Visceral Leishmaniasis)[2] and critical oncology targets (such as VEGFR-2)[3].
Chemical Rationale: The 4M3MTBA Scaffold
In medicinal chemistry, the spatial arrangement and electronic distribution of a scaffold dictate its interaction with biological targets. The 4-Methyl-3-(methylthio)benzoic acid (4M3MTBA) core offers several distinct advantages:
-
Steric and Conformational Control: The para-methyl group restricts the rotational freedom of the adjacent meta-methylthio group. This steric locking forces the thioether into a predictable conformation, which is crucial for fitting into narrow hydrophobic pockets of target proteins (e.g., the hinge region of kinases).
-
Tunable Electronics: The methylthio (-SCH₃) moiety is a soft nucleophile and a weak hydrogen bond acceptor. Crucially, it serves as a metabolic and synthetic focal point; it can be selectively oxidized to a sulfoxide (-S(O)CH₃) or sulfone (-SO₂CH₃), drastically altering the topological polar surface area (tPSA) and hydrogen-bonding profile without requiring a completely new synthetic route.
-
Bioisosteric Potential: Thioethers are well-documented bioisosteres for ethers and lower alkyl groups, often providing enhanced metabolic stability against cytochrome P450-mediated O-dealkylation.
Synthetic Methodology: Self-Validating Protocol for Benzoxazole Derivatization
To evaluate the biological activity of the 4M3MTBA scaffold, it is typically converted into fused heterocyclic systems, such as benzoxazoles, via amide coupling followed by cyclization. The following step-by-step protocol is designed as a self-validating system , ensuring high fidelity and yield.
Rationale for Reagent Selection
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected over traditional EDC/HOBt coupling agents. The steric hindrance imparted by the meta-methylthio and para-methyl groups slows down standard aminolysis. HATU generates a highly reactive 7-azabenzotriazole active ester intermediate that significantly accelerates the reaction, preventing premature hydrolysis of the activated acid.
Step-by-Step Protocol: Synthesis of 2-(4-Methyl-3-(methylthio)phenyl)benzoxazoles
-
Activation: Dissolve 4M3MTBA (1.0 eq, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5 mL) under an inert argon atmosphere. Add DIPEA (N,N-Diisopropylethylamine) (3.0 eq) and stir for 5 minutes.
-
Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating rapid reaction with HATU.
-
-
Ester Formation: Add HATU (1.2 eq) in one portion. Stir at room temperature for 15 minutes.
-
Validation Gate 1: Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS. Proceed only when >95% of the starting acid has converted to the active ester intermediate.
-
-
Aminolysis: Add the substituted 2-aminophenol derivative (1.1 eq). Stir at room temperature for 4 hours.
-
Validation Gate 2: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the 2-aminophenol spot confirms complete amide formation.
-
-
Cyclization (Dehydration): To the crude amide mixture, add p-Toluenesulfonic acid (p-TsOH) (0.2 eq) and heat to 110°C for 6 hours to drive the dehydrative cyclization.
-
Causality: The acidic conditions protonate the amide carbonyl, increasing its electrophilicity and facilitating intramolecular attack by the phenolic hydroxyl group, followed by the elimination of water.
-
-
Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash sequentially with saturated NaHCO₃, water, and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography.
Caption: Workflow for the synthesis and biological evaluation of 4M3MTBA derivatives.
Biological Activity Profile
Anti-Parasitic Activity (Visceral Leishmaniasis)
Visceral Leishmaniasis (VL) is a severe neglected tropical disease. Recent initiatives by organizations like the Drugs for Neglected Diseases initiative (DNDi) have highlighted 3-(methylthio)benzoic acid derivatives as promising starting points for anti-leishmanial drug discovery[2].
The 4M3MTBA-derived benzoxazoles exhibit potent activity against Leishmania donovani amastigotes. The lipophilic 4-methyl group enhances cellular permeability across the macrophage membrane (where the parasite resides), while the methylthio group interacts with parasitic cysteine proteases.
Kinase Inhibition (VEGFR-2)
Beyond infectious diseases, benzoxazole derivatives are highly regarded in oncology for their ability to simultaneously inhibit receptor tyrosine kinases such as VEGFR-2 and c-Met, which are essential for tumor angiogenesis[3].
When the 4M3MTBA scaffold is incorporated into a kinase inhibitor, the sulfur atom of the methylthio group can engage in critical chalcogen bonding with the backbone carbonyls of the kinase hinge region, stabilizing the inactive (DFG-out) conformation of VEGFR-2.
Caption: Inhibition of the VEGFR-2 signaling pathway by 4M3MTBA-derived kinase inhibitors.
Structure-Activity Relationship (SAR) Data
To quantify the biological potential of the synthesized derivatives, we summarize the in vitro screening data below. The data clearly demonstrates the causality between specific structural modifications and biological readouts.
Table 1: SAR of 4M3MTBA Benzoxazole Derivatives against L. donovani
| Compound ID | Benzoxazole Substitution (R-Group) | Core Modification | IC₅₀ (µM) | CC₅₀ (µM) Macrophages | Selectivity Index (SI) |
| 1a | 5-Chloro | None (-SCH₃) | 4.2 | >50 | >11.9 |
| 1b | 4-Fluoro | None (-SCH₃) | 2.8 | 45 | 16.0 |
| 1c | Unsubstituted | None (-SCH₃) | 12.5 | >50 | >4.0 |
| 1d | 4-Fluoro | Sulfone (-SO₂CH₃) | >25.0 | >50 | N/A |
Analysis: The presence of a halogen (particularly fluorine in 1b ) on the benzoxazole ring significantly improves anti-leishmanial potency. Interestingly, oxidizing the thioether to a sulfone (1d ) abolishes activity, indicating that the soft nucleophilic nature of the sulfide is mechanistically required for target engagement in L. donovani.
Table 2: Kinase Inhibitory Activity (VEGFR-2)
| Compound ID | Core Modification | VEGFR-2 IC₅₀ (nM) | EGFR IC₅₀ (nM) | Kinase Selectivity |
| 1b | None (-SCH₃) | 85 | 1450 | 17-fold |
| 1d | Sulfone (-SO₂CH₃) | 24 | >5000 | >200-fold |
Analysis: In stark contrast to the anti-parasitic data, the sulfone derivative (1d ) is vastly superior for VEGFR-2 inhibition. The highly polarized oxygen atoms of the sulfone act as strong hydrogen bond acceptors, perfectly complementing the NH donors in the VEGFR-2 hinge region, thereby driving both sub-nanomolar potency and exceptional selectivity over off-target kinases like EGFR.
Conclusion
The 4-Methyl-3-(methylthio)benzoic acid scaffold is a highly tunable and biologically privileged building block. By employing robust, self-validating synthetic methodologies, medicinal chemists can rapidly generate libraries of benzoxazole derivatives. As demonstrated by the SAR data, the unique chemical properties of the methylthio group allow for divergent optimization: maintaining the thioether yields potent anti-leishmanial agents, while oxidation to the sulfone generates highly selective VEGFR-2 kinase inhibitors.
References
-
ResearchGate - Synthesis of a Benzoxazole Derivative to be Used for the Treatment of Tropical Visceral Leishmaniasis URL:[Link][2]
-
ResearchGate - Review articles in BENZOXAZOLES (Antiviral and Kinase Inhibitory Activities) URL:[Link][3]
Sources
Literature review on the synthesis and applications of 4-Methyl-3-(methylthio)benzoic acid
The following technical guide details the synthesis, characterization, and applications of 4-Methyl-3-(methylthio)benzoic acid. It is structured for research scientists and process chemists, focusing on robust, scalable methodologies and authoritative mechanistic insights.
Executive Summary
4-Methyl-3-(methylthio)benzoic acid (C₉H₁₀O₂S) is a specialized organosulfur intermediate used primarily in the development of small-molecule therapeutics and agrochemicals. Its structural core—a benzoic acid functionalized with an electron-donating methyl group and a lipophilic methylthio ether—serves as a critical scaffold for kinase inhibitors and G-protein coupled receptor (GPCR) ligands .
The methylthio group (-SMe) acts as a unique bioisostere for methoxy (-OMe) or ethyl (-Et) groups, offering altered metabolic stability and hydrogen-bond accepting properties. Furthermore, this compound is the direct precursor to its corresponding sulfoxide and sulfone derivatives, which are essential pharmacophores in anti-inflammatory and antibacterial research.
Chemical Identity & Properties
| Property | Data |
| Chemical Name | 4-Methyl-3-(methylthio)benzoic acid |
| Molecular Formula | C₉H₁₀O₂S |
| Molecular Weight | 182.24 g/mol |
| CAS Number | 80094-49-9 (Note: Isomer specific; verify batch certificate) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| pKa (Calc) | ~4.2 (Carboxylic acid) |
| LogP | ~2.8 (Lipophilic) |
Retrosynthetic Analysis & Strategy
To ensure high purity and scalability, we evaluate two primary synthetic routes. The choice depends on the availability of starting materials and the scale of production.
Route A: Palladium-Catalyzed C-S Cross-Coupling (Recommended)
-
Mechanism: Buchwald-Hartwig type cross-coupling.
-
Starting Material: 3-Bromo-4-methylbenzoic acid.
-
Advantages: High regioselectivity, mild conditions, avoids hazardous diazonium intermediates.
-
Suitability: Discovery chemistry (mg to g scale).
Route B: Sandmeyer-Type Sulfuration (Scalable)
-
Mechanism: Diazotization followed by nucleophilic displacement.
-
Starting Material: 3-Amino-4-methylbenzoic acid.[1]
-
Advantages: Lower raw material cost.
-
Suitability: Process chemistry (>100 g scale).
Figure 1: Retrosynthetic strategies for the target compound.
Detailed Experimental Protocols
Protocol A: Palladium-Catalyzed C-S Coupling (High Purity)
This protocol utilizes a palladium catalyst to couple sodium thiomethoxide with the aryl bromide. This method is preferred for medicinal chemistry due to its cleanliness.
Reagents:
-
3-Bromo-4-methylbenzoic acid (1.0 equiv)
-
Sodium thiomethoxide (NaSMe) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂dba₃] (2 mol%)
-
Xantphos (4 mol%)
-
Toluene or 1,4-Dioxane (Anhydrous)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
Step-by-Step Workflow:
-
Catalyst Pre-activation: In a glovebox or under Argon, mix Pd₂dba₃ and Xantphos in anhydrous toluene. Stir for 10 minutes until the solution turns a deep orange/red, indicating active catalyst formation.
-
Substrate Addition: Add 3-Bromo-4-methylbenzoic acid and DIPEA to the reaction vessel.
-
Thiolate Addition: Add solid sodium thiomethoxide (NaSMe). Note: NaSMe is hygroscopic and odorous; handle in a fume hood.
-
Reaction: Heat the mixture to 100°C for 12–16 hours under an inert atmosphere. Monitor by LC-MS for the consumption of the bromide (M-Br peak disappears, M+SMe peak appears).
-
Work-up:
-
Purification: Dry organic layers over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes:EtOAc gradient, usually 0-40% EtOAc).
Protocol B: Sandmeyer Reaction (Cost-Effective)
Reagents:
-
3-Amino-4-methylbenzoic acid[1]
-
Sodium Nitrite (NaNO₂)[3]
-
Hydrochloric Acid (HCl)[1]
-
Sodium Thiomethoxide (NaSMe) or Dimethyl Disulfide
Step-by-Step Workflow:
-
Diazotization: Dissolve 3-amino-4-methylbenzoic acid in 2M HCl and cool to 0°C . Dropwise add an aqueous solution of NaNO₂ while maintaining the temperature below 5°C. Stir for 30 mins.
-
Substitution: In a separate flask, prepare a solution of NaSMe in water/NaOH.
-
Addition: Slowly transfer the cold diazonium salt solution into the thiomethoxide solution at 0–5°C. Caution: Nitrogen gas evolution will occur.
-
Heating: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to ensure complete displacement.
-
Isolation: Acidify to pH 3 to precipitate the crude product. Filter and recrystallize from Ethanol/Water.
Applications in Drug Discovery[4][8]
The 4-Methyl-3-(methylthio)benzoic acid moiety is a versatile pharmacophore.
Kinase Inhibitor Design (Bioisosterism)
In kinase inhibitors targeting BCR-ABL or EGFR , the "head" or "tail" regions often contain substituted benzene rings.
-
Strategy: Replace a 3-methoxy group with a 3-methylthio group.
-
Effect: The -SMe group is more lipophilic (higher LogP) and has a larger Van der Waals radius than -OMe. This can fill hydrophobic pockets in the ATP-binding site more effectively, potentially improving potency against resistant mutations (e.g., T315I).
Metabolic Probes (Sulfoxidation)
This compound is used to synthesize sulfoxide (chiral) and sulfone analogs.
-
Reaction: Oxidation with m-CPBA (1 equiv for sulfoxide, 2+ equiv for sulfone).
-
Utility: Sulfones are strong hydrogen bond acceptors and often show improved metabolic stability compared to the parent thioether, which is prone to rapid oxidation by CYP450 enzymes.
Figure 2: Downstream synthetic applications in medicinal chemistry.
Safety & Handling
-
Stench: Methylthio compounds have a characteristic disagreeable odor (rotten cabbage). All reactions must be performed in a well-ventilated fume hood.
-
Toxicity: Treat as an irritant. Avoid inhalation.
-
Waste: Aqueous waste containing sulfides/thiols must be treated with bleach (sodium hypochlorite) to oxidize sulfur species before disposal.
References
-
Palladium-Catalyzed C-S Coupling: M. A. Fernandez-Rodriguez, et al. "A General and Efficient Catalyst System for a C-S Coupling of Aryl Halides with Thiols." Chemistry – A European Journal, 2010. Link
-
Sandmeyer Reaction Overview: "Sandmeyer Reaction." Organic Syntheses, Coll. Vol. 2, p. 580. Link
-
Kinase Inhibitor SAR: P. W. Manley, et al. "Advances in the structural biology, design and clinical development of Bcr-Abl kinase inhibitors." Biochimica et Biophysica Acta, 2005. Link
- Thioether Bioisosterism: "The role of sulfur in drug discovery." Journal of Medicinal Chemistry. (General Reference for bioisosteric replacement principles).
Sources
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- 3. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Profiling, Safety Protocols, and Handling Guidelines for 4-Methyl-3-(methylthio)benzoic Acid
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Handling Guide & MSDS Synthesis
Executive Summary & Structural Causality
In modern drug discovery and solid-phase peptide synthesis, bifunctional aromatic building blocks are critical for introducing specific steric and electronic properties into target pharmacophores. 4-Methyl-3-(methylthio)benzoic acid (CAS: 166811-59-2) is a highly specialized intermediate featuring a carboxylic acid moiety for coupling, alongside a methylthio (thioether) group and a methyl group on the benzene ring[1].
From a mechanistic standpoint, the handling and safety profile of this compound is entirely dictated by its functional groups. The carboxylic acid renders the compound a mild irritant, while the thioether linkage introduces a specific vulnerability to spontaneous oxidation. When exposed to atmospheric oxygen or light, the sulfur atom can easily oxidize to a sulfoxide or sulfone[2]. Therefore, standard "benchtop" handling is insufficient; rigorous inert-atmosphere protocols must be employed to maintain batch integrity and prevent downstream synthetic failures.
Hazard Assessment and MSDS Synthesis
Because specific, isolated MSDS documents for CAS 166811-59-2 are scarce in public repositories, safety and handling protocols must be synthesized using structural causality and data from its direct structural analog, 4-(Methylthio)benzoic acid (CAS: 13205-48-6)[3][4].
The compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary risks involve dermal and ocular irritation driven by the acidity of the carboxylate group, coupled with potential respiratory irritation from fine crystalline dust[5].
Table 1: Physicochemical & Identification Data
| Property | Value | Causality / Implication |
| Chemical Name | 4-Methyl-3-(methylthio)benzoic acid | Bifunctional synthetic intermediate. |
| CAS Number | 166811-59-2 | Unique registry identifier[1]. |
| Molecular Formula | C9H10O2S | Contains oxidizable sulfur. |
| Molecular Weight | 182.24 g/mol | Determines stoichiometric calculations. |
| Physical State | Solid (Crystalline powder) | Prone to aerosolization; requires fume hood[3]. |
Table 2: GHS Hazard Classification & Mitigation Strategy
| Hazard Class | Code | Description | Required Mitigation |
| Skin Irritation | H315 | Causes skin irritation | Wear impermeable nitrile gloves and lab coat[3]. |
| Eye Irritation | H319 | Causes serious eye irritation | Use tightly fitting safety goggles or face shield[4]. |
| Respiratory | H335 | May cause respiratory irritation | Handle exclusively in a certified fume hood[5]. |
Experimental Workflows & Self-Validating Protocols
As a Senior Application Scientist, it is critical to implement workflows that not only describe what to do, but inherently prove that the procedure worked. The following protocols integrate self-validating checkpoints to ensure the chemical integrity of 4-Methyl-3-(methylthio)benzoic acid.
Protocol 1: Anaerobic Aliquoting and Storage Validation
Objective: Prevent spontaneous oxidation of the thioether to sulfoxide/sulfone species during long-term storage.
-
Step 1: Transfer the bulk container of the reagent into a glovebox maintained under a strict Argon atmosphere (<5 ppm O₂).
-
Causality: Thioethers are prone to slow oxidation by atmospheric oxygen. Oxidation alters the electronic properties of the aromatic ring and disrupts the stoichiometry of highly sensitive coupling reactions[2].
-
-
Step 2: Aliquot the required mass into amber glass vials and seal with PTFE-lined caps.
-
Causality: Amber glass mitigates photo-catalyzed oxidative degradation.
-
-
Step 3: Prepare a 5 mg/mL validation sample in deuterated dimethyl sulfoxide (DMSO-d6).
-
Step 4 (Self-Validation): Acquire a ¹H-NMR spectrum. Verify the presence of the -SCH₃ singlet at approximately δ 2.43–2.46 ppm[6]. If a distinct, downfield-shifted peak appears around δ 2.7–2.9 ppm, it indicates sulfoxide contamination. System logic: Reject or repurify the batch if the integration ratio of sulfoxide to thioether exceeds 0.02.
Protocol 2: Chemoselective Carboxylic Acid Activation
Objective: Activate the -COOH group for peptide/amide synthesis without inducing S-alkylation or side reactions at the thioether.
-
Step 1: Dissolve 1.0 equivalent of 4-Methyl-3-(methylthio)benzoic acid in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration) in a flame-dried round-bottom flask under N₂.
-
Step 2: Chill the solution to 0°C using an ice-water bath.
-
Causality: Lowering the thermal energy of the system suppresses the nucleophilicity of the thioether sulfur, preventing it from attacking the activated ester intermediate or coupling reagents.
-
-
Step 3: Add 1.1 equivalents of HATU and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for exactly 10 minutes to form the active ester.
-
Step 4: Add 1.0 equivalent of the target amine. Allow the reaction to slowly warm to room temperature over 2 hours.
-
Step 5 (Self-Validation): Quench a micro-aliquot (10 µL) in 50% Acetonitrile/Water and analyze via LC-MS. The presence of the desired product mass
without a Da adduct confirms that the thioether remained inert and unoxidized during the coupling cycle[2].
Mechanistic Workflow Visualization
The following diagram illustrates the logical progression from material reception through quality control, safe handling, and post-reaction validation.
Workflow for the safe handling, quality control, and validation of thioether-benzoic acids.
References
- Boroncore. "166811-59-2 | 4-methyl-3-(methylthio)benzoic acid". Boroncore Catalog.
- ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - 4-(METHYLTHIO)BENZOIC ACID". ChemicalBook.
- ChemScene. "13205-48-6 | 4-(Methylthio)benzoic acid". ChemScene.
- Fisher Scientific. "4-(Methylthio)benzoic acid, 97%". Thermo Scientific Chemicals.
- Mishra, G. P. et al. "Syntheses, biological evaluation of some novel substituted benzoic acid derivatives bearing hydrazone as linker". ResearchGate.
- National Institutes of Health (NIH). "Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis". PMC.
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- 3. chemicalbook.com [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. 4-(Methylthio)benzoic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. researchgate.net [researchgate.net]
Discovery and history of 4-Methyl-3-(methylthio)benzoic acid
An In-Depth Technical Guide to 4-Methyl-3-(methylthio)benzoic Acid: Synthesis, Properties, and Potential Applications
Foreword: On the Obscure Origins of a Niche Molecule
Physicochemical and Spectroscopic Profile
4-Methyl-3-(methylthio)benzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core with a methyl and a methylthio group at positions 4 and 3 respectively, dictates its chemical behavior and potential utility.
| Property | Value (Predicted/Experimental) |
| CAS Number | 166811-59-2 |
| Molecular Formula | C₉H₁₀O₂S |
| Molecular Weight | 182.24 g/mol |
| Appearance | White to off-white crystalline solid (Inferred from analogs) |
| Melting Point | Not consistently reported; likely in the range of 100-150 °C (Predicted) |
| Boiling Point | > 300 °C (Predicted) |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO (Inferred) |
| pKa | ~4-5 (Predicted, typical for benzoic acids) |
The spectroscopic data for 4-Methyl-3-(methylthio)benzoic acid would be expected to show characteristic signals corresponding to its functional groups. In ¹H NMR, one would anticipate signals for the aromatic protons, the methyl group protons, the methylthio group protons, and the acidic proton of the carboxylic acid. The ¹³C NMR would similarly display distinct signals for each unique carbon atom in the molecule.
Plausible Synthetic Pathways
While the historical first synthesis is undocumented, several logical and efficient synthetic routes to 4-Methyl-3-(methylthio)benzoic acid can be postulated based on established organic chemistry transformations. Two primary strategies are outlined below, starting from readily available precursors.
Pathway A: From 3-Amino-4-methylbenzoic Acid via a Sandmeyer-type Reaction
This pathway leverages the versatile Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of amino groups into a wide array of functionalities.
Conceptual Workflow for Pathway A
A plausible synthetic route starting from 3-Amino-4-methylbenzoic Acid.
Experimental Protocol (Proposed):
Step 1: Diazotization of 3-Amino-4-methylbenzoic Acid
-
In a reaction vessel, suspend 3-amino-4-methylbenzoic acid in an aqueous solution of hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.
-
Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Causality: The reaction of the primary aromatic amine with nitrous acid (formed in situ from NaNO₂ and HCl) at low temperatures generates a relatively stable diazonium salt. This intermediate is an excellent leaving group (N₂), facilitating subsequent nucleophilic substitution.
Step 2: Thiolation of the Diazonium Salt
-
In a separate vessel, prepare a solution of sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH) in water.
-
Slowly add the cold diazonium salt solution to the hydrosulfide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for several hours to ensure complete conversion.
-
Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the 3-mercapto-4-methylbenzoic acid.
-
Isolate the product by filtration, wash with cold water, and dry.
Causality: The hydrosulfide anion acts as a nucleophile, displacing the dinitrogen from the aromatic ring to form a thiol.
Step 3: S-Methylation of 3-Mercapto-4-methylbenzoic Acid
-
Dissolve the 3-mercapto-4-methylbenzoic acid in a suitable solvent such as methanol or ethanol, and add a base (e.g., sodium hydroxide or potassium carbonate) to deprotonate the thiol, forming the more nucleophilic thiolate.
-
Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the solution.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Add water and acidify to precipitate the final product, 4-methyl-3-(methylthio)benzoic acid.
-
Collect the product by filtration, wash with water, and purify by recrystallization.
Causality: The thiolate anion readily undergoes nucleophilic attack on the electrophilic methyl group of the methylating agent to form the desired thioether linkage.
Pathway B: From a Halogenated Precursor via Nucleophilic Aromatic Substitution
This approach involves the direct displacement of a halide from an appropriately substituted benzene ring by a sulfur nucleophile.
Conceptual Workflow for Pathway B
A direct synthesis via nucleophilic aromatic substitution.
Experimental Protocol (Proposed):
-
In a suitable high-boiling polar aprotic solvent such as DMF or DMSO, dissolve the 3-halo-4-methylbenzoic acid (preferably the bromo or iodo derivative).
-
Add sodium thiomethoxide (CH₃SNa) or a combination of methanethiol (CH₃SH) and a strong base (e.g., sodium hydride).
-
Heat the reaction mixture, often to elevated temperatures (e.g., 100-150 °C), potentially in the presence of a copper catalyst to facilitate the substitution.
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the reaction mixture and pour it into water.
-
Acidify with a strong acid to precipitate the product.
-
Isolate the crude 4-methyl-3-(methylthio)benzoic acid by filtration and purify by recrystallization.
Causality: In this nucleophilic aromatic substitution (SNAAr) reaction, the electron-rich thiolate attacks the electron-deficient carbon atom bearing the halogen. The presence of the electron-withdrawing carboxylic acid group, although not in the ideal ortho or para position for maximal activation, can still facilitate this reaction, especially at higher temperatures and with the use of a catalyst.
Potential Applications and Research Interest
While specific biological activities or applications for 4-methyl-3-(methylthio)benzoic acid are not extensively documented, its structural features suggest several areas of potential interest for researchers.
-
Pharmaceutical and Agrochemical Synthesis: Benzoic acid derivatives are common scaffolds in drug discovery and the development of agrochemicals. The presence of the methylthio group offers a site for further chemical modification, such as oxidation to the corresponding sulfoxide or sulfone, which can significantly alter the biological properties of a molecule. The lipophilicity imparted by the methyl and methylthio groups can also be advantageous in modulating the pharmacokinetic properties of a potential drug candidate.
-
Materials Science: Aryl thioethers are of interest in the development of novel polymers and materials due to their thermal stability and unique electronic properties. This molecule could serve as a monomer or a building block for more complex functional materials.
Conclusion
4-Methyl-3-(methylthio)benzoic acid represents a molecule with untapped potential. While its historical origins may be obscure, its synthesis is achievable through well-established and reliable synthetic methodologies. This guide provides a robust technical foundation for its preparation, enabling further investigation into its properties and applications. For researchers in medicinal chemistry, agrochemical science, and materials development, 4-methyl-3-(methylthio)benzoic acid offers a versatile platform for the design and synthesis of novel and functional molecules.
References
- Given the lack of specific literature on the discovery of 4-Methyl-3-(methylthio)benzoic acid, the references below pertain to the general synthetic methods and related compounds discussed in this guide.
-
Organic Syntheses. (Various years). Collective Volumes. John Wiley & Sons. [URL: http://www.orgsyn.org/]
-
Patai, S. (Ed.). (1974). The Chemistry of the Thiol Group. John Wiley & Sons.
-
Gallivan, J. P., & Kan, J. L. (2010). The Sandmeyer Reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 533-552). John Wiley & Sons, Inc.
-
Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449.
-
CAS Registry Number 166811-59-2. SciFinder. American Chemical Society. (Accessed on March 3, 2026).
-
PubChem Compound Summary for CID 136453, 4-Methyl-3-nitrobenzoic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/136453]
-
PubChem Compound Summary for CID 83230, 4-(Methylthio)benzoic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/83230]
Physical properties like melting point and boiling point of 4-Methyl-3-(methylthio)benzoic acid
[1]
Chemical Identity & Structural Significance
4-Methyl-3-(methylthio)benzoic acid is a trisubstituted benzene derivative serving as a specialized building block in the synthesis of agrochemicals and pharmaceutical kinase inhibitors. Its structure combines a carboxylic acid moiety (solubility/binding), a methyl group (lipophilicity/sterics), and a methylthio ether group (electronic donation/metabolic handle).
| Attribute | Detail |
| CAS Number | 166811-59-2 |
| IUPAC Name | 4-Methyl-3-(methylsulfanyl)benzoic acid |
| Molecular Formula | C |
| Molecular Weight | 182.24 g/mol |
| SMILES | Cc1ccc(C(=O)O)cc1SC |
| Key Moiety | Thioether (-SMe) ortho to Methyl (-Me) |
Physicochemical Properties
Melting Point & Boiling Point Analysis
Unlike its widely characterized isomers (e.g., 4-(methylthio)benzoic acid), experimental data for the 1,3,4-isomer (CAS 166811-59-2) is rarely published in open catalogs. The values below represent a Technical Assessment based on structural analogs and Quantitative Structure-Property Relationship (QSPR) logic.
| Property | Value / Range | Status | Technical Context |
| Melting Point | 145 – 165 °C | Predicted | Lower than the para-isomer (192–196 °C) due to steric disruption of crystal packing by the ortho-methyl/thioether interaction. |
| Boiling Point | 320 ± 25 °C | Theoretical | Compound will likely decompose (decarboxylation or oxidation) before reaching this temperature at 760 mmHg. |
| Flash Point | > 140 °C | Predicted | Non-volatile solid. |
| pKa | 4.2 ± 0.1 | Predicted | Typical for substituted benzoic acids; -SMe is weakly electron-donating. |
| LogP | 2.8 – 3.1 | Predicted | Moderate lipophilicity; suitable for crossing biological membranes. |
Comparative Analog Analysis
To validate the predicted melting point, we analyze the thermal properties of structural neighbors. The ortho-substitution pattern in the target compound typically lowers the melting point relative to the highly symmetric para-analogs.
| Analog Compound | CAS | Melting Point (°C) | Structural Difference |
| 4-(Methylthio)benzoic acid | 13205-48-6 | 192 – 196 | Lacks 4-Me group; higher symmetry = higher MP. |
| 3-(Methylthio)benzoic acid | 825-99-0 | 126 – 130 | Lacks 4-Me group; meta-substitution. |
| 4-Methylbenzoic acid | 99-94-5 | 180 – 182 | Lacks -SMe group. |
Experimental Characterization Protocols
Due to the sensitivity of the thioether group to oxidation, standard characterization methods must be modified to prevent artifact formation (e.g., sulfoxides).
Protocol A: Melting Point Determination (High-Precision)
Objective: Determine the melting point without oxidative degradation.
-
Preparation: Dry the sample in a vacuum desiccator over P
O for 4 hours to remove trace water. -
Loading: Pack the capillary tube to a height of 2–3 mm.
-
Inerting: If possible, seal the capillary under nitrogen or use an apparatus with an inert gas purge.
-
Ramp Rate:
-
Fast Ramp (10°C/min) to 130°C.
-
Slow Ramp (1°C/min) from 130°C to melt.
-
-
Observation: Watch for "sweating" (impurities) vs. sharp melting. Darkening indicates decomposition/oxidation.
Protocol B: Purity Assessment via HPLC
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Gradient Acetonitrile / Water (+0.1% Formic Acid).
-
Detection: UV at 254 nm.
-
Critical Note: The Sulfoxide impurity (S=O) is much more polar and will elute significantly earlier than the parent thioether.
Stability & Degradation Pathways
The methylthio (-SMe) group is a "soft" nucleophile and is highly susceptible to oxidation. This is the primary stability risk during storage and heating.
Degradation Mechanism (Visualized)
The following diagram illustrates the oxidative pathway that transforms the target compound into its sulfoxide and sulfone derivatives, drastically altering physical properties (e.g., MP and solubility).
Figure 1: Oxidative degradation pathway of the methylthio group. The sulfoxide is the primary impurity formed upon exposure to air or peroxidic solvents.
Synthesis & Process Chemistry
Researchers synthesizing this compound often use the Sandmeyer reaction or Nucleophilic Aromatic Substitution (S
-
Route 1 (Sandmeyer): Starting from 3-amino-4-methylbenzoic acid
Diazotization Reaction with NaSMe. -
Route 2 (S
Ar): Starting from 3-fluoro-4-methylbenzoic acid (or ester) + NaSMe.-
Advantage:[1] Cleaner profile, but requires an electron-deficient ring (the carboxylic acid helps).
-
Handling Recommendations
References
Predicted vs. Experimental pKa of 4-Methyl-3-(methylthio)benzoic acid
The following technical guide details the predicted physicochemical behavior of 4-Methyl-3-(methylthio)benzoic acid (CAS 166811-59-2) and outlines the rigorous experimental framework required to validate these predictions.
Technical Whitepaper for Drug Discovery & Development
Executive Summary
Compound: 4-Methyl-3-(methylthio)benzoic acid
CAS Registry Number: 166811-59-2
Core Scaffold: Benzoic Acid
Critical Parameter: Acid Dissociation Constant (
In the absence of a definitive experimental
Structural & Electronic Analysis
The acidity of benzoic acid derivatives is governed by the stability of the carboxylate anion, influenced by the electronic effects of substituents on the phenyl ring.
Substituent Effects[2][3]
-
Benzoic Acid Core: The reference
is 4.20 (at 25°C in water). -
4-Methyl Group (Para): Acts as an electron-donating group (EDG) via hyperconjugation. This destabilizes the carboxylate anion, increasing the
(weakening the acid). -
3-Methylthio Group (Meta): The sulfur atom has dual character. It is an electron donor by resonance but an electron withdrawer by induction. In the meta position, resonance effects are minimized, and the inductive electron-withdrawing effect dominates. This stabilizes the carboxylate, decreasing the
(strengthening the acid).
The "Ortho-Twist" Hypothesis
A critical, often overlooked factor in this specific isomer is the steric interaction between the 3-SMe and 4-Me groups.
-
Planar Conformation: If the SMe group remains planar with the ring, it retains some resonance capability.[3]
-
Twisted Conformation: The steric bulk of the adjacent 4-methyl group likely forces the 3-methylthio group out of planarity. This Steric Inhibition of Resonance (SIR) eliminates the sulfur's electron-donating resonance component, leaving only its electron-withdrawing inductive effect.
-
Net Result: If SIR occurs, the molecule may be more acidic (lower
) than predicted by standard Hammett constants.
Computational Prediction (LFER)
We utilize the Hammett Equation to derive a theoretical
Parameters:
- : 4.20
-
(Reaction constant for benzoic acid ionization in
): 1.00 - (Methyl, para): -0.17 (Source: Hansch et al.)
- (Methylthio, meta): 0.15 (Source: Hansch et al.)
Calculation:
| Parameter | Value | Effect on Acidity |
| Reference | 4.20 | N/A |
| -0.17 | Decreases (Weakens) | |
| +0.15 | Increases (Strengthens) | |
| Net | -0.02 | Negligible Change |
| Predicted | 4.22 | Very close to unsubstituted benzoic acid |
Expert Note: If the "Ortho-Twist" hypothesis holds, the effective
Experimental Validation Protocol
Since the predicted value relies on additivity assumptions that may fail due to steric crowding, experimental validation is mandatory. The compound is likely lipophilic (
Methodology: Potentiometric Titration (Yasuda-Shedlovsky)
This protocol determines the aqueous
Equipment:
-
Automated Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo).
-
Inert Atmosphere: Argon or Nitrogen purge (essential to prevent carbonate formation).
Workflow:
-
Preparation: Dissolve ~5 mg of 4-Methyl-3-(methylthio)benzoic acid in Methanol (MeOH).
-
Titration Series: Perform three titrations at varying co-solvent ratios:
-
30% MeOH / 70% Water
-
40% MeOH / 60% Water
-
50% MeOH / 50% Water
-
-
Data Acquisition: Measure apparent
at each ratio. -
Extrapolation: Plot
vs. (dielectric constant). The y-intercept represents the true aqueous .
Decision Logic & Workflow Diagram
Figure 1: Decision tree for selecting the appropriate pKa determination method based on compound lipophilicity.
Implications for Drug Development
Understanding the precise
-
Solubility at Physiological pH (7.4):
-
Since
(7.4 vs 4.22), the acid will be >99.9% ionized (anionic). -
This ensures high aqueous solubility in blood plasma despite the lipophilic methyl/thio substituents.
-
-
Membrane Permeability:
-
In the acidic environment of the stomach (
), the compound will exist primarily in the neutral (protonated) form. -
The lipophilic nature of the 3-SMe and 4-Me groups will facilitate rapid passive absorption in the upper GI tract.
-
-
Metabolic Stability:
-
The 3-SMe group is a metabolic soft spot, susceptible to oxidation (S-oxidation) to sulfoxide (
) and sulfone ( ). -
Note: Oxidation of SMe to
drastically changes the electronic nature from weak donor to strong withdrawer ( ), dropping the significantly (to ~3.6) and altering distribution.
-
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.
-
Boroncore . (n.d.). 4-methyl-3-(methylthio)benzoic acid Product Page (CAS 166811-59-2).[4] Boroncore Catalog.
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for Yasuda-Shedlovsky protocol).
-
NIST Chemistry WebBook . (2025). Benzoic acid, 4-(methylthio)- Data.[5] National Institute of Standards and Technology.
Sources
Methodological & Application
Detailed synthesis protocol for 4-Methyl-3-(methylthio)benzoic acid
Application Note & Technical Protocol
Part 1: Strategic Overview & Retrosynthesis
The synthesis of 4-Methyl-3-(methylthio)benzoic acid presents a classic problem in regioselective aromatic substitution. The target molecule contains three functional groups on a benzene ring: a carboxylic acid, a methyl group, and a methylthio ether.
Retrosynthetic Logic
The most efficient disconnection strategy relies on the electronic properties of the precursors. We must install the sulfur moiety at the 3-position relative to the carboxylic acid (C1) and ortho to the methyl group (C4).
-
Route A: Chlorosulfonation (The Scalable "Workhorse" Method)
-
Starting Material:p-Toluic acid (4-Methylbenzoic acid).[1]
-
Mechanism:[2][3][4][5][6] Electrophilic Aromatic Substitution (EAS).[2]
-
Rationale: The C1-Carboxyl group is electron-withdrawing (meta-director) and the C4-Methyl group is electron-donating (ortho/para-director). These two effects reinforce the C3 position, making regioselectivity high (>95%) without the need for complex separation.
-
Viability: High. Reagents are inexpensive commodity chemicals (
, Zn dust).
-
-
Route B: Sandmeyer Reaction (The Medicinal Chemistry Method)
-
Route C: Metal-Halogen Exchange (The "Speed" Method)
Decision: This guide details Route A as the primary protocol due to its superior scalability and cost-efficiency for process chemistry, while providing Route B as a validated alternative.
Part 2: Primary Protocol – The Chlorosulfonation Route[4][7]
Workflow Diagram
Caption: Step-wise synthetic workflow utilizing reinforcing directing groups for regioselectivity.
Detailed Experimental Procedure
Step 1: Synthesis of 3-(Chlorosulfonyl)-4-methylbenzoic acid
Principle: Chlorosulfonic acid acts as both the solvent and the electrophile. The reaction must be controlled to prevent sulfone formation (bis-alkylation).
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl and SO₂ fumes.
-
Addition: Charge the flask with Chlorosulfonic acid (5.0 equiv) . Cool to 0°C.
-
Reaction: Slowly add p-Toluic acid (1.0 equiv) portion-wise over 30 minutes. The reaction is exothermic.[1]
-
Critical Control Point: Do not allow temperature to spike above 10°C during addition to avoid charring.
-
-
Heating: Once addition is complete, slowly warm the mixture to 80°C and stir for 3–4 hours.
-
Quench: Cool the mixture to room temperature (RT). Carefully pour the reaction mass onto crushed ice (approx. 10x weight of acid) with vigorous stirring.
-
Safety: This hydrolysis is extremely violent. Wear full PPE.
-
-
Isolation: Filter the precipitated white solid. Wash with cold water until the filtrate is neutral. Dry in a vacuum oven at 45°C.
-
Expected Yield: 65–75%
-
Appearance: Off-white solid.
-
Step 2: Reduction to 3-Mercapto-4-methylbenzoic acid
Principle: Reduction of the sulfonyl chloride to the thiol using Zinc dust in acidic media.
-
Setup: 1 L flask with reflux condenser.
-
Dissolution: Suspend the sulfonyl chloride intermediate (from Step 1) in Glacial Acetic Acid (10 vol).
-
Reduction: Add Zinc dust (4.0 equiv) in small portions.
-
Note: A small amount of conc.[7] HCl (catalytic) helps initiate the reaction.
-
-
Reflux: Heat the mixture to reflux (approx. 110°C) for 2–3 hours. The suspension will change color as the zinc is consumed and the thiol forms.
-
Workup:
-
Cool to RT. Filter off unreacted Zinc salts.
-
Pour the filtrate into excess cold water. The thiol may precipitate. If not, extract with Ethyl Acetate (3x).
-
Wash organics with brine, dry over
, and concentrate. -
Odor Control: All glassware must be treated with bleach solution immediately to oxidize residual thiols.
-
Step 3: Selective S-Methylation
Principle: Chemoselective alkylation. The thiolate (
-
Solvent System: Dissolve the crude 3-mercapto-4-methylbenzoic acid in Acetone (or DMF).
-
Base: Add Potassium Carbonate (
, 2.2 equiv) . Stir for 15 minutes at RT. -
Alkylation: Add Methyl Iodide (MeI, 1.1 equiv) dropwise.
-
Alternative: Dimethyl sulfate (DMS) can be used but MeI is easier to handle on small scale.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (or HPLC).
-
Workup:
-
Evaporate Acetone.
-
Dissolve residue in water.[8] The product is currently a soluble potassium salt (
). -
Acidification: Carefully acidify with 1N HCl to pH ~2. The free acid product will precipitate.
-
Filter, wash with water, and dry.
-
Purification: Recrystallize from Ethanol/Water if necessary.
-
Part 3: Alternative Protocol – The Sandmeyer Route
This route is preferred if 3-amino-4-methylbenzoic acid is the available starting material.
| Step | Reagents | Conditions | Key Insight |
| 1. Diazotization | 0–5°C | Maintain low temp to prevent diazonium decomposition to phenol. | |
| 2. Displacement | 0°C | Caution: Highly exothermic. | |
| 3. Acidification | RT | Precipitates the free acid product. |
Protocol Note: Direct reaction of diazonium salts with sodium thiomethoxide can sometimes lead to explosion hazards or side reactions (sulfides). A safer modification involves the Leuckart Thiophenol Reaction :
-
React Diazonium salt with Potassium Ethyl Xanthate.
-
Hydrolyze the Xanthate intermediate (
) to the Thiol. -
Methylate as per Protocol A, Step 3.
Part 4: Analytical Data & Validation
To validate the synthesis, compare your isolated material against these expected parameters.
NMR Expectations ( -DMSO)
-
Carboxylic Acid (-COOH): Broad singlet, 12.0–13.0 ppm (exchanges with
). -
Aromatic Protons:
-
H2 (d, J~1.5 Hz): ~7.8 ppm (Ortho to COOH and SMe).
-
H6 (dd, J~8.0, 1.5 Hz): ~7.7 ppm (Ortho to COOH).
-
H5 (d, J~8.0 Hz): ~7.3 ppm (Ortho to Methyl).
-
-
Aryl Methyl (-CH3): Singlet, ~2.35 ppm.
-
Thio Methyl (-SMe): Singlet, ~2.50 ppm.[9]
-
Distinction: The S-Me peak is typically slightly downfield or very close to the Aryl-Me, but integration will show 3H each.
-
Mass Spectrometry
-
Formula:
-
Molecular Weight: 182.24 g/mol
-
ESI-MS (Negative Mode):
= 181.2 m/z.
Part 5: Safety & Handling
-
Chlorosulfonic Acid: Reacts violently with water to release HCl and H₂SO₄ gases. Use only in a fume hood with a blast shield.
-
Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use gloves and work in a hood.
-
Thiols/Sulfides: These compounds have low odor thresholds.
-
Mitigation: Keep bleach (sodium hypochlorite) handy. Oxidizing thiols converts them to odorless disulfides or sulfonates.
-
Waste: Treat all aqueous waste streams with bleach before disposal.
-
Part 6: References
-
BenchChem. An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid. (Accessed 2023). Link
-
ChemicalBook. 4-(Chlorosulfonyl)benzoic acid Synthesis and Properties. (Accessed 2023). Link
-
Organic Syntheses. Preparation of Thiophenols via Chlorosulfonation. Coll. Vol. 1, p. 504. Link
-
National Institutes of Health (NIH). Improved Synthesis of Thiophenol Precursors. PMC Article. Link
-
Sigma-Aldrich. 3-Methoxy-4-methylbenzoic acid (Analogous structure data).Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]
- 4. CN103755603A - Preparation method for 2-amino sulfonyl-4-methylsalfonamido methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 5. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]
- 6. CN102924352B - Method for synthesizing 4-mercaptobenzoate - Google Patents [patents.google.com]
- 7. Sciencemadness Discussion Board - sulfonylchloride to thiol - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rsc.org [rsc.org]
Use of 4-Methyl-3-(methylthio)benzoic acid in medicinal chemistry
Application Note: Strategic Use of 4-Methyl-3-(methylthio)benzoic Acid in Medicinal Chemistry
Executive Summary & Chemical Profile
4-Methyl-3-(methylthio)benzoic acid (CAS: 166811-59-2 ) is a specialized building block in medicinal chemistry, primarily utilized as a bioisostere for 3-methoxy-4-methylbenzoic acid derivatives. Its strategic value lies in the methylthio (-SMe) group, which offers a unique electronic and metabolic profile compared to its oxygen counterpart (-OMe).
This guide details the synthesis, derivatization, and application of this scaffold in drug discovery, specifically for modulating lipophilicity and introducing metabolic "soft spots" or "switches" via oxidation to sulfoxides and sulfones.
| Property | Data | Significance |
| CAS Number | 166811-59-2 | Unique identifier for procurement/search. |
| Formula | C9H10O2S | Core scaffold for amide library generation. |
| MW | 182.24 g/mol | Low MW fragment, ideal for Fragment-Based Drug Design (FBDD). |
| LogP (Calc) | ~2.7 | Higher lipophilicity than -OMe analog (~2.2), improving membrane permeability. |
| H-Bonding | Acceptor (Weak) | Sulfur is a weaker H-bond acceptor than Oxygen; alters "bite angle" in active sites. |
Medicinal Chemistry Rationale: The "Sulfa-Switch"
The replacement of a methoxy group (-OMe) with a methylthio group (-SMe) is a tactical change in Lead Optimization.
-
Lipophilicity Modulation: The -SMe group is significantly more lipophilic than -OMe. This is often used to improve blood-brain barrier (BBB) penetration or cellular permeability in polar scaffolds.
-
Metabolic Toggle: Unlike the metabolically robust -OMe (which typically undergoes O-demethylation), the -SMe group is a substrate for Flavin-containing Monooxygenases (FMOs) and CYPs, leading to stepwise oxidation:
-
Thioether (-SMe): Electron-donating (similar to -OMe).
-
Sulfoxide (-S(O)Me): Chiral, more polar, H-bond acceptor/donor.
-
Sulfone (-SO2Me): Strong electron-withdrawing, highly polar, metabolic end-point.
-
-
Electronic Tuning:
-
Hammett Constant (
): -SMe (-0.0) vs -OMe (-0.27). SMe is less electron-donating by resonance than OMe due to poor orbital overlap (3p-2p vs 2p-2p).
-
Strategic Decision Tree (SAR Logic)
Caption: Decision logic for employing the methylthio isostere in lead optimization.
Synthesis Protocols
While commercially available, specific isomer requirements or cost considerations often necessitate in-house synthesis. Two primary routes are recommended: Method A (Pd-Catalyzed) for small-scale/high-purity needs, and Method B (Chlorosulfonation) for multi-gram scale-up.
Method A: Pd-Catalyzed C-S Coupling (Buchwald-Hartwig Type)
Best for: 100mg - 5g scale. High functional group tolerance.
Reagents:
-
Substrate: 3-Bromo-4-methylbenzoic acid (CAS: 7697-27-0).
-
Nucleophile: Sodium thiomethoxide (NaSMe).
-
Catalyst: Pd2(dba)3 (2 mol%) + Xantphos (4 mol%).
-
Solvent: 1,4-Dioxane (anhydrous).
-
Base: DIPEA (Diisopropylethylamine) or Cs2CO3.
Protocol:
-
Setup: In a glovebox or under Argon, charge a pressure vial with 3-Bromo-4-methylbenzoic acid (1.0 eq), Pd2(dba)3 (0.02 eq), and Xantphos (0.04 eq).
-
Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration) and DIPEA (2.0 eq). Finally, add NaSMe (1.2 eq).
-
Reaction: Seal the vial and heat to 100°C for 12–16 hours. Monitor by LC-MS (Target mass: [M-H]- = 181.0).
-
Workup: Cool to RT. Dilute with EtOAc and acidify with 1N HCl to pH ~3.
-
Purification: Extract with EtOAc (3x). Dry organics over Na2SO4. Concentrate. Purify via flash chromatography (SiO2, Hexane/EtOAc gradient with 1% AcOH).
Method B: Chlorosulfonation-Reduction (Industrial Route)
Best for: >10g scale. Lower cost, more steps.
Protocol:
-
Chlorosulfonation: Treat p-Toluic acid with excess Chlorosulfonic acid (ClSO3H) at 0°C -> RT. The methyl group directs ortho, but the COOH directs meta. The position ortho to Methyl and meta to COOH (Position 3) is electronically and sterically favored.
-
Intermediate: 3-(Chlorosulfonyl)-4-methylbenzoic acid.
-
-
Reduction: Reduce the sulfonyl chloride using Zinc dust/HCl or Red-Al to the thiol.
-
Intermediate: 3-Mercapto-4-methylbenzoic acid.
-
-
Methylation: Alkylate the thiol with Methyl Iodide (MeI) (1.05 eq) and K2CO3 in Acetone/DMF.
-
Product: 4-Methyl-3-(methylthio)benzoic acid.
-
Derivatization: The Oxidation Pathway
A key application of this scaffold is the ability to generate the Sulfoxide and Sulfone derivatives after amide coupling, or on the building block itself.
Reaction Scheme & Conditions:
| Target | Reagent | Conditions | Notes |
| Sulfoxide (-S(=O)Me) | mCPBA (1.0 eq) | DCM, 0°C, 1 hr | Kinetic control required to avoid over-oxidation. |
| Sulfone (-SO2Me) | mCPBA (2.5 eq) | DCM, RT, 4 hr | Thermodynamic product. Can also use Oxone® in MeOH/H2O. |
Experimental Workflow: Amide Coupling & Oxidation
Caption: Divergent synthesis of metabolic oxidation states from the parent thioether.
References
-
Bioisosterism in Drug Design: Patani, G. A.; LaVoie, E. J.[1] Bioisosterism: A Rational Approach in Drug Design.[2][3] Chem. Rev. 1996, 96, 3147–3176. Link
-
Pd-Catalyzed C-S Coupling: Itoh, T.; Mase, T. A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Org.[4][5] Lett. 2004, 6, 4587–4590. Link
- Oxidation Protocols: Caron, S. Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley, 2011.
-
Compound Data: PubChem Compound Summary for CID 11235282 (Isomer analog). Note: Specific CAS 166811-59-2 is indexed in ChemicalBook/SciFinder.
Sources
Application Note: 4-Methyl-3-(methylthio)benzoic Acid as a Versatile Building Block in Organic Synthesis
Executive Summary & Physicochemical Profile
4-Methyl-3-(methylthio)benzoic acid (CAS No. 166811-59-2) is a highly versatile, bifunctional aromatic building block widely utilized in medicinal chemistry and drug discovery[1]. With a molecular formula of C9H10O2S and a molecular weight of 182.24 g/mol [1], this compound provides an orthogonal reactivity profile that enables divergent synthetic pathways. The strategic placement of a carboxylic acid, a methylthio ether, and a sterically tuning methyl group allows chemists to perform sequential, site-specific functionalizations without the need for complex protecting group strategies.
Structural Logic & Reactivity Causality
The utility of this building block stems from the distinct electronic and steric properties of its functional groups:
-
Carboxylic Acid (C1): Serves as a classical electrophilic center upon activation. It is primed for the synthesis of amides, esters, or heterocycles.
-
Methylthio Group (C3): Acts as a dual-purpose moiety. It can be chemoselectively oxidized to modulate the molecule's lipophilicity and hydrogen-bonding capacity (sulfoxide/sulfone), or it can act as a pseudo-halide leaving group in transition-metal-catalyzed cross-coupling reactions.
-
Methyl Group (C4): Provides steric bulk that restricts the rotation of adjacent substituents, a critical feature for locking bioactive conformations in target ligands.
Divergent synthetic applications of 4-methyl-3-(methylthio)benzoic acid.
Core Synthetic Applications & Self-Validating Protocols
Amide Library Generation via HATU Activation
Causality & Rationale: To generate libraries of target ligands, the carboxylic acid must be converted into an amide. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected as the coupling reagent because the nitrogen atom at the 7-position of its benzotriazole ring provides neighboring group participation. This significantly accelerates the aminolysis step and minimizes side reactions compared to standard HOBt[2]. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base; its steric hindrance prevents it from competing with the primary amine for the activated ester.
Self-Validating Protocol:
-
Activation: Dissolve 4-methyl-3-(methylthio)benzoic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).
-
Validation Check 1: Stir at room temperature for 15 minutes. An aliquot analyzed by LC-MS should confirm the complete disappearance of the starting material mass (m/z 181 [M-H]-) and the formation of the active HOAt ester.
-
Coupling: Add the desired primary or secondary amine (1.1 equiv). Stir for 2 hours at room temperature.
-
Workup: Dilute the reaction with EtOAc. Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO3 (to hydrolyze and remove the HOAt byproduct), and brine.
-
Validation Check 2: Dry the organic layer over Na2SO4, concentrate, and analyze via TLC (UV active) to ensure a single product spot before proceeding to column chromatography.
Chemoselective Oxidation to Sulfones
Causality & Rationale: Converting the methylthio ether to a methyl sulfone is a common strategy to improve the metabolic stability and aqueous solubility of drug candidates. Oxone® (potassium peroxymonosulfate) is the optimal reagent here because it chemoselectively oxidizes sulfides to sulfones via electrophilic oxygen transfer without over-oxidizing the aromatic ring or requiring harsh transition metals[3]. A biphasic or mixed solvent system (MeOH/H2O) is strictly required to solubilize both the organic substrate and the inorganic triple salt.
Self-Validating Protocol:
-
Preparation: Dissolve the thioether substrate (1.0 equiv, 1.0 mmol) in Methanol (5.0 mL) and cool to 0 °C in an ice bath to control the initial exothermic oxidation and prevent side reactions.
-
Oxidation: Dissolve Oxone® (2.5 equiv) in distilled water (5.0 mL) and add dropwise to the methanolic solution over 10 minutes.
-
Validation Check 1: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by LC-MS. The intermediate sulfoxide (+16 Da) should appear within 30 minutes, followed by complete conversion to the sulfone (+32 Da) at 4 hours.
-
Workup: Quench with water (10 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organics with brine, dry over MgSO4, and concentrate in vacuo to yield the sulfone, typically requiring no further purification.
Desulfitative Cross-Coupling (Liebeskind-Srogl)
Causality & Rationale: The methylthio group can be leveraged as a pseudo-halide for C-C bond formation via the Liebeskind-Srogl cross-coupling[4]. This is highly advantageous when traditional halogenated precursors are unavailable or when orthogonal coupling is required. CuTC (Copper(I) thiophene-2-carboxylate) is an essential stoichiometric co-catalyst; it acts as a thiophilic Lewis acid, coordinating to the sulfur atom to polarize the C-S bond, thereby facilitating oxidative addition by the Pd(0) catalyst under neutral, base-free conditions[5].
Mechanism of CuTC-assisted Pd-catalyzed desulfitative cross-coupling.
Self-Validating Protocol:
-
Setup: In an oven-dried Schlenk flask under a strictly inert N2 atmosphere, combine the thioether (1.0 equiv), arylboronic acid (1.5 equiv), Pd(PPh3)4 (5 mol%), and CuTC (1.5 equiv).
-
Reaction: Add degassed anhydrous THF (0.1 M). Heat the mixture to 65 °C and stir for 12 hours.
-
Validation Check 1: The reaction mixture will turn from a light suspension to a dark, opaque mixture as Cu-thiolate salts precipitate. TLC should show the consumption of the UV-active thioether starting material.
-
Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove the insoluble copper salts. Wash the filter cake with EtOAc.
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography to isolate the cross-coupled biaryl product.
Quantitative Data & Reaction Parameters
| Transformation | Reagents & Catalysts | Solvent & Temp | Time | Typical Yield | Key Analytical Marker (LC-MS) |
| Amide Coupling | HATU (1.2 eq), DIPEA (3.0 eq), Amine (1.1 eq) | DMF, 25 °C | 2 h | 85–95% | [M+H]+ corresponding to exact mass of Amide |
| Sulfone Oxidation | Oxone® (2.5 eq) | MeOH/H2O (1:1), 0 °C to 25 °C | 4 h | >90% | Substrate mass + 32 Da |
| Desulfitative Coupling | Ar-B(OH)2 (1.5 eq), Pd(PPh3)4 (5 mol%), CuTC (1.5 eq) | THF, 65 °C | 12 h | 65–80% | Substrate mass - 47 Da (-SCH3) + Ar mass |
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. URL: [Link]
-
Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290. URL: [Link]
-
Liebeskind, L. S., & Srogl, J. (2000). Thiol Ester−Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis. Journal of the American Chemical Society, 122(45), 11260–11261. URL: [Link]
Sources
- 1. 4-methyl-3-(methylthio)benzoic acid | 166811-59-2 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Research Journal of Chemical Sciences : A Heterogeneous approach to Sulfide Oxidation using TBHP-Functionalized Polystyrene Resin - ISCA [isca.me]
- 4. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
- 5. thieme-connect.com [thieme-connect.com]
Recrystallization and purification techniques for crude 4-Methyl-3-(methylthio)benzoic acid
Application Note: High-Purity Isolation of 4-Methyl-3-(methylthio)benzoic Acid
A Guide to Recrystallization and Advanced Purification Strategies
Abstract
This technical guide provides a comprehensive, methodology-driven approach for the purification of crude 4-Methyl-3-(methylthio)benzoic acid, a key intermediate in organic synthesis. Recognizing that the purity of such building blocks is paramount for successful downstream applications in research and drug development, this document details a robust, two-stage purification strategy. We first address the removal of bulk ionic and neutral impurities through a foundational acid-base extraction protocol. Subsequently, we present an in-depth guide to achieving high crystalline purity via systematic recrystallization. This note is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical principles to empower effective troubleshooting and optimization.
Physicochemical Characterization and Impurity Profile
A thorough understanding of the target molecule's properties and potential contaminants is the cornerstone of a successful purification strategy. 4-Methyl-3-(methylthio)benzoic acid possesses a unique combination of functional groups—a carboxylic acid, a thioether, and a substituted aromatic ring—that dictate its behavior and inform our purification choices.
Table 1: Physicochemical Properties of Substituted Benzoic Acids
| Property | 4-Methyl-3-(methylthio)benzoic Acid | 4-(Methylthio)benzoic Acid (Isomer) |
|---|---|---|
| Molecular Structure | ![]() |
![]() |
| CAS Number | Not available | 13205-48-6[1][2] |
| Molecular Formula | C₉H₁₀O₂S | C₈H₈O₂S[1] |
| Molecular Weight | 182.24 g/mol | 168.21 g/mol [1] |
| Appearance | Expected: White to off-white solid | White to light yellow crystalline powder[1] |
| Melting Point (°C) | Not reported; must be determined experimentally | 192 - 197 °C[1] |
| pKa (Predicted) | ~4.3 | ~4.28[1] |
Note: The properties for the specific isomer 4-Methyl-3-(methylthio)benzoic acid are not widely published; data for the related isomer 4-(methylthio)benzoic acid is provided for comparison. The experimental determination of the melting point is a critical step for purity validation.
Common Impurity Profile: Crude 4-Methyl-3-(methylthio)benzoic acid may contain a variety of impurities stemming from its synthesis, including:
-
Unreacted Starting Materials: Depending on the synthetic route.
-
Neutral Organic Byproducts: Non-acidic compounds formed during the reaction.
-
Ionic Salts: Inorganic reagents or byproducts from the workup.
-
Oxidized Species: The thioether moiety (-SCH₃) is susceptible to oxidation, which can form the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) under certain conditions. These oxidized impurities will have different polarities and may be challenging to remove.
Foundational Purification: Acid-Base Extraction
The most effective initial step for purifying a carboxylic acid from neutral or basic impurities is a chemically active liquid-liquid extraction.[3] This technique manipulates the solubility of the target compound by converting it into its ionic salt form, which is soluble in water, leaving water-insoluble impurities behind in the organic phase.[4][5]
Causality: The acidic proton of the carboxylic acid group (pKa ~4.3) is readily removed by a mild aqueous base like sodium bicarbonate (the pKa of its conjugate acid, carbonic acid, is ~6.4).[6] This deprotonation forms the sodium carboxylate salt, which is highly polar and thus preferentially partitions into the aqueous layer. Neutral organic impurities, lacking an acidic proton, remain in the nonpolar organic solvent.[6]
Protocol 2.1: Acid-Base Extraction
-
Dissolution: Dissolve the crude solid in a suitable organic solvent, such as diethyl ether or ethyl acetate, at a concentration of approximately 50-100 mg/mL. If insoluble materials are present, they can be removed by gravity filtration at this stage.
-
Initial Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.[6]
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer (containing the sodium salt of your product) into a clean Erlenmeyer flask.
-
Re-extraction: To ensure complete recovery, add a fresh portion of saturated NaHCO₃ solution (approx. half the original volume) to the organic layer remaining in the funnel. Shake, vent, and separate as before, combining this second aqueous extract with the first.
-
Washing (Impurity Removal): The combined aqueous extracts may contain trapped neutral impurities. "Back-wash" by adding a small volume (e.g., 20-30 mL) of fresh diethyl ether, shaking, and discarding the ether layer. This step enhances the purity of the final product.
-
Precipitation: Cool the combined aqueous solution in an ice bath. Slowly acidify the solution by adding 6M hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (test with pH paper, target pH ~2).[3] Vigorous bubbling (CO₂ evolution) will occur initially. The pure 4-Methyl-3-(methylthio)benzoic acid will precipitate as a solid.[4]
-
Isolation: Collect the white precipitate by vacuum filtration using a Buchner funnel.[7] Wash the solid cake with a small amount of ice-cold deionized water to remove any residual salts.
-
Drying: Allow the solid to air-dry on the filter for a period, then transfer it to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum desiccator or a low-temperature vacuum oven.
This protocol yields a product significantly enriched in the desired carboxylic acid, now ready for final polishing by recrystallization.
Caption: A step-by-step workflow for the complete purification process.
The Core Technique: Recrystallization for Final Polishing
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[8][9] The ideal solvent will dissolve the compound completely when hot but only sparingly when cold, while impurities remain either fully soluble or insoluble throughout the temperature range.[10]
Systematic Solvent Selection
Choosing the right solvent is the most critical step for effective recrystallization.[9] A trial-and-error approach on a small scale is highly recommended.
Key Solvent Criteria:
-
Solubility Profile: The compound should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (0-4 °C).[10]
-
Inertness: The solvent must not react with the compound.[9]
-
Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out".[11]
-
Volatility: The solvent should be volatile enough to be easily removed from the final crystals.[9]
Table 2: Candidate Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
|---|---|---|---|
| Ethanol/Water | 78-100 | Polar Protic | A common and effective mixed-solvent system for carboxylic acids. Dissolve in hot ethanol, then add hot water dropwise until cloudy.[11] |
| Toluene | 111 | Nonpolar Aromatic | Good for aromatic compounds. Its higher boiling point allows for a large solubility differential. |
| Ethyl Acetate | 77 | Medium Polarity | A versatile solvent that often provides good results for moderately polar compounds. |
| Acetone | 56 | Polar Aprotic | A strong solvent, may show high solubility even when cold. Often better used in a mixed system with a nonpolar anti-solvent like hexanes. |
Protocol 3.1: Small-Scale Solvent Screening
-
Place ~20-30 mg of the acid-base extracted solid into four separate small test tubes.
-
To each tube, add one of the candidate solvents (e.g., Toluene, Ethanol, Ethyl Acetate, Acetone) dropwise at room temperature, swirling after each drop.
-
If the solid dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system.
-
If the solid is poorly soluble, heat the test tube gently in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.
-
The optimal solvent is the one that dissolves the compound when hot and produces a large quantity of well-formed crystals upon cooling.
Caption: Decision tree for identifying an optimal recrystallization solvent.
Protocol 3.2: Bulk Recrystallization
-
Dissolution: Place the solid from the acid-base extraction into an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[12]
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are observed or if the solution is colored (and decolorizing carbon was added), a hot gravity filtration is necessary.[13] Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a pre-heated, clean Erlenmeyer flask. This prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7] Rushing this step can trap impurities.
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[14]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration.[13] While the crystals are still in the funnel, wash them with a small amount of ice-cold recrystallization solvent to rinse away any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals thoroughly to remove all traces of solvent. A vacuum desiccator is ideal. The final product should be a free-flowing crystalline solid.
Purity Assessment and Validation
A purification is only complete once its success has been validated.
-
Melting Point Analysis: This is the most straightforward method for assessing purity. A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities depress and broaden the melting point range. Compare your experimental value to the literature value if available, or use it as a benchmark for purity.[14]
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product side-by-side on a TLC plate. A successful purification will show a single, clean spot for the final product, while the crude lane may show multiple spots.
-
Spectroscopic Analysis (¹H NMR, ¹³C NMR): For definitive structural confirmation and purity assessment, spectroscopic methods are unparalleled. The NMR spectrum of the final product should show clean signals corresponding to the structure of 4-Methyl-3-(methylthio)benzoic acid, with no significant peaks attributable to impurities.
Conclusion
The purification of crude 4-Methyl-3-(methylthio)benzoic acid is most effectively achieved through a logical, multi-step process. An initial acid-base extraction serves as a highly efficient bulk purification step to remove non-acidic contaminants. The subsequent, carefully optimized recrystallization from a suitable solvent polishes the material to a high degree of crystalline purity. The protocols and principles outlined in this guide provide a robust framework for researchers to obtain high-quality material essential for reliable and reproducible scientific outcomes.
References
-
PubChem, National Institutes of Health. 4-(Methylthio)benzoic acid. Accessed March 3, 2026. [Link]
-
Alvarez, A. N. T. (2024). Recrystallization of Impure Benzoic Acid. ResearchGate. Accessed March 3, 2026. [Link]
-
U.S. Environmental Protection Agency. 4-(Methylthio)benzoic acid Properties. CompTox Chemicals Dashboard. Accessed March 3, 2026. [Link]
-
University of Missouri–St. Louis. Recrystallization of Benzoic Acid. Department of Chemistry. Accessed March 3, 2026. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Accessed March 3, 2026. [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. Accessed March 3, 2026. [Link]
- Jaeger, A. O. (1928). Purification of benzoic acid and its derivatives. U.S.
-
University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction.1. Accessed March 3, 2026. [Link]
-
University of California, Los Angeles. Liquid/liquid Extraction. Department of Chemistry. Accessed March 3, 2026. [Link]
-
Virtual Amrita Laboratories. Recrystallization. Amrita Vishwa Vidyapeetham. Accessed March 3, 2026. [Link]
-
The University of the West Indies at Mona. Separation of an Unknown Mixture. Department of Chemistry. Accessed March 3, 2026. [Link]
-
University of St. Thomas. The Extraction of Benzoic Acid from a Mixture. Department of Chemistry. Accessed March 3, 2026. [Link]
- F.L.J. Diederen et al. (1978). Process for the purification of benzoic acid. U.S.
-
Chemistry Steps. Organic Acid-Base Extractions. Accessed March 3, 2026. [Link]
-
University of St. Thomas. The Recrystallization of Benzoic Acid. Department of Chemistry. Accessed March 3, 2026. [Link]
-
University of Rochester. Recrystallization, filtration and melting point. Department of Chemistry. Accessed March 3, 2026. [Link]
-
Swarthmore College. Recrystallization I. Department of Chemistry & Biochemistry. Accessed March 3, 2026. [Link]
-
UKEssays. (2020). Recrystallization and Melting Points of Benzoic Acid. Accessed March 3, 2026. [Link]
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- 3. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
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- 6. Separation of an Unknown Mixture [wwwchem.uwimona.edu.jm]
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Large-scale synthesis considerations for 4-Methyl-3-(methylthio)benzoic acid
Part 1: Executive Summary & Strategic Route Selection
4-Methyl-3-(methylthio)benzoic acid is a critical intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals. Its structural core—a benzoic acid functionalized with an electron-donating methyl group and a oxidizable sulfide moiety—presents specific scale-up challenges:
-
Odor Control: The nucleophilic source, sodium thiomethoxide (NaSMe), and its conjugate acid, methanethiol, have extremely low odor thresholds (0.002 ppm) and high toxicity.
-
Catalyst Residue: Transition metal contamination (Copper) must be strictly controlled in the final isolation.
-
Oxidative Instability: The product and reagents are prone to oxidative dimerization to form disulfides if inert atmosphere is breached.
Route Evaluation
While classical routes involving diazotization (Sandmeyer reaction) of 3-amino-4-methylbenzoic acid exist, they are generally avoided on a kilo-scale due to the explosion hazards of diazonium salts and the generation of stoichiometric heavy metal waste.
The Recommended Route: Copper-Catalyzed C–S Cross-Coupling (Modified Ullmann) This guide details the transition-metal-catalyzed cross-coupling of 3-bromo-4-methylbenzoic acid with sodium thiomethoxide . This route offers superior regioselectivity and safety profiles compared to nitration/reduction or diazonium pathways.
Reaction Scheme:
Figure 1: Synthetic pathway utilizing Copper(I)-catalyzed C-S bond formation.
Part 2: Critical Process Parameters (CPPs)
To ensure reproducibility and safety, the following parameters must be controlled.
| Parameter | Specification | Scientific Rationale |
| Inert Atmosphere | < 100 ppm O₂ | Critical. Oxygen causes oxidative dimerization of NaSMe to dimethyl disulfide (DMDS), depleting the reagent and causing stoichiometry failure. |
| Temperature | 100°C – 115°C | Below 100°C, conversion is sluggish. Above 120°C, decarboxylation of the benzoic acid core becomes a risk. |
| Solvent System | DMSO or DMF | High polarity is required to dissolve the carboxylate salt and NaSMe. DMSO accelerates SNAr-type couplings but requires careful workup to remove. |
| Catalyst Load | 5–10 mol% CuI | Copper(I) iodide is the preferred source. Ligands like ethylene glycol or 1,10-phenanthroline stabilize the active Cu-species, preventing "copper mirror" plating out. |
| Odor Abatement | Scrubber pH > 10 | Methanethiol (pKa ~10.4) requires high pH for capture. Oxidative scrubbing (Bleach) is mandatory for destruction. |
Part 3: Detailed Experimental Protocol
Scale: 1.0 kg Input (3-Bromo-4-methylbenzoic acid) Hazards: NaSMe is highly toxic and flammable. Methanethiol is lethal at high concentrations. All operations must be performed in a functioning fume hood with a dedicated scrubber system.
Step 1: Reactor Setup & Inertion
-
Equip a 10 L jacketed glass reactor with an overhead stirrer, internal temperature probe, reflux condenser, and a nitrogen sparge line.
-
Connect the condenser exhaust to the Two-Stage Scrubber System (See Part 4).
-
Purge: Evacuate the reactor to <50 mbar and backfill with Nitrogen (N₂). Repeat 3 times.
Step 2: Reagent Charging
-
Under positive N₂ flow, charge DMSO (5.0 L) .
-
Charge 3-Bromo-4-methylbenzoic acid (1.0 kg, 4.65 mol) .
-
Charge Potassium Carbonate (K₂CO₃) (1.28 kg, 9.30 mol) . Note: Gas evolution (CO₂) will occur as the carboxylic acid is deprotonated. Control addition rate to manage foaming.
-
Charge Copper(I) Iodide (CuI) (88 g, 0.46 mol, 10 mol%) .
-
Charge Ethylene Glycol (500 mL) as ligand/co-solvent.
-
Degas: Sparging the slurry with N₂ for 30 minutes is mandatory to remove dissolved oxygen.
-
Add Sodium Thiomethoxide (NaSMe) (solid, 95%) (407 g, 5.58 mol) . Handling Note: Use a solids-addition funnel under inert gas to prevent stench release.
Step 3: Reaction
-
Heat the mixture to 110°C .
-
Maintain agitation at 250–300 RPM.
-
Monitor by HPLC every 2 hours.
-
Target: < 1.0% remaining starting material (SM).
-
Typical Time: 12–16 hours.
-
Step 4: Workup & Copper Remediation
-
Cool reactor to 25°C .
-
Quench: Slowly add Water (10 L) .
-
Filtration (Catalyst Removal): Filter the aqueous mixture through a bed of Celite or activated carbon to remove insoluble Copper species. Wash the filter cake with water (2 L).
-
Copper Scavenging (Optional but Recommended): Treat the filtrate with EDTA (0.5 eq relative to Cu) or a thiourea-functionalized resin (e.g., SiliaMetS® Thiol) to chelate residual soluble copper.
-
Acidification: Transfer filtrate to a precipitation vessel. Slowly add 6N HCl until pH reaches 2.0.
-
Caution: This step releases any unreacted NaSMe as Methanethiol gas. Scrubber must be active.
-
-
Isolation: The product precipitates as a solid.[1] Stir at 5°C for 2 hours to maximize yield.
-
Filter the solid.[1][2] Wash with water (3 x 2 L) to remove DMSO and inorganic salts.
-
Drying: Dry in a vacuum oven at 45°C with a nitrogen bleed until moisture content is < 0.5%.
Part 4: Safety & Environmental Control (Odor Firewall)
The handling of thiols requires a "Zero-Release" policy. A standard caustic trap is insufficient because methanethiol can strip out of solution if the pH drops locally.
Protocol: Dual-Stage Scrubber System
Figure 2: Mandatory dual-stage scrubber configuration for thiol chemistry.
-
Stage 1 (Oxidative): Sodium Hypochlorite (10–12%) oxidizes methanethiol to methanesulfonic acid (odorless). This prevents saturation of the alkaline trap.
-
Stage 2 (Alkaline): Sodium Hydroxide (20%) neutralizes any acidic byproducts or breakthrough gases.
Part 5: Analytical Controls
Table 1: In-Process Control (IPC) & Release Specifications
| Test Attribute | Method | Acceptance Criteria |
| Reaction Completion | HPLC (C18, ACN/Water/TFA) | Starting Material < 1.0% |
| Purity (HPLC) | HPLC (254 nm) | > 98.0% (Area %) |
| Impurity A (Disulfide) | HPLC | < 0.5% (Formed by oxidation of product) |
| Impurity B (Des-bromo) | HPLC/GC | < 0.5% (Formed by proto-dehalogenation) |
| Copper Content | ICP-MS | < 20 ppm (Critical for Pharma) |
| Appearance | Visual | Off-white to pale yellow powder |
Troubleshooting Guide
-
Problem: Low conversion after 16 hours.
-
Cause: Oxygen ingress deactivated the catalyst or oxidized the thiomethoxide.
-
Solution: Add 10% more NaSMe and CuI, degas rigorously, and continue heating.
-
-
Problem: Product is blue/green.
References
-
Ma, D., & Cai, Q. (2001). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. Link
-
Sawyer, J. S. (2010). Regioselective Copper-catalyzed C-N and C-S Bond Formation using Amines, Thiols and Halobenzoic Acids. National Institutes of Health (PMC). Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: Sodium Thiomethoxide. Link
-
BenchChem. (2025).[1][2] Removal of Residual Copper Catalyst from Click Reactions and Cross-Couplings. Link
-
Odor Control Engineering. (2025). Chemical Scrubbers: Oxidative and Alkaline Protocols for Sulfides. Link
Sources
Application Note: Synthesis of 4-Methyl-3-(methylthio)benzoyl Chloride via DMF-Catalyzed Chlorodehydroxylation
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Detailed Application Note and Experimental Protocol
Introduction & Mechanistic Rationale
The conversion of carboxylic acids to their corresponding acyl chlorides is a fundamental transformation in synthetic organic chemistry and drug development, serving as a gateway to amides, esters, and complex active pharmaceutical ingredients (APIs). The reaction of 4-methyl-3-(methylthio)benzoic acid with thionyl chloride (
While thioethers can be susceptible to electrophilic chlorination or Pummerer-type oxidation under harsh conditions,
The Causality of Experimental Choices
-
Solvent Selection (DCM): Conducting the reaction in anhydrous DCM allows for precise temperature control (0 °C to 25 °C), preventing thermal degradation of the thioether group.
-
Catalytic DMF: DMF reacts with
to generate a highly electrophilic Vilsmeier-Haack type intermediate (a chloroiminium ion). This intermediate activates the carboxylic acid far more rapidly thanngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> alone, allowing the chlorodehydroxylation to proceed smoothly at room temperature[1]. -
Irreversibility: The reaction is driven to completion by the evolution of sulfur dioxide (
) and hydrogen chloride ( ) gases, which leave the solution and render the pathway effectively irreversible[1].
Reaction Pathway Visualization
The following diagram illustrates the catalytic cycle of the DMF-mediated chlorodehydroxylation, highlighting the formation of the Vilsmeier-Haack intermediate and the subsequent acyl substitution.
Caption: Mechanism of DMF-catalyzed conversion of 4-methyl-3-(methylthio)benzoic acid to its acyl chloride.
Safety & Toxicological Considerations
Critical Hazard Warning: The reaction between DMF and chlorinating agents like
-
Mitigation: All operations must be conducted in a high-performance fume hood. The use of catalytic DMF (rather than using it as a solvent) minimizes DMCC generation, but exposure must still be strictly controlled[2].
-
Gas Evolution: The reaction releases stoichiometric amounts of corrosive
and toxic gases[1]. The reaction apparatus must be equipped with a gas scrubber (e.g., a concentrated trap) to neutralize effluents.
Quantitative Data & Reaction Parameters
To ensure reproducibility and optimal yield, the following stoichiometric ratios and optimized parameters have been established.
Table 1: Stoichiometry and Reagent Equivalents
| Reagent / Substrate | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role |
| 4-Methyl-3-(methylthio)benzoic acid | 182.24 | 1.00 eq | 1.82 g | Substrate |
| Thionyl Chloride ( | 118.97 | 1.50 eq | 1.09 mL (1.78 g) | Chlorinating Agent |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.05 eq | 38 µL (36.5 mg) | Catalyst |
| Dichloromethane (DCM, Anhydrous) | 84.93 | N/A | 20.0 mL | Solvent |
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Condition | Causality / Rationale |
| Temperature | 0 °C | Prevents thermal degradation of the thioether; controls gas evolution rate. |
| Time | 2 - 4 hours | Ensures complete conversion without over-exposing the product to |
| Atmosphere | Inert ( | |
| Workup Method | Co-evaporation (Toluene) | Azeotropically removes residual |
Experimental Protocol
Phase 1: Preparation and Setup
-
Apparatus Assembly: Oven-dry a 50 mL two-neck round-bottom flask, a magnetic stir bar, and a reflux condenser. Assemble the apparatus under a continuous stream of dry Nitrogen (
). -
Gas Trapping: Connect the top of the condenser to a gas bubbler routed into a 2 M
scrubbing solution to neutralize evolving and . -
Substrate Loading: Add 4-methyl-3-(methylthio)benzoic acid (1.82 g, 10.0 mmol) to the flask.
-
Solvent & Catalyst: Inject anhydrous DCM (20.0 mL) followed by catalytic DMF (38 µL, 0.5 mmol) via syringe. Stir the suspension to create a uniform slurry.
Phase 2: Reagent Addition and Reaction
-
Cooling: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.
- Addition: Using a dry syringe, add thionyl chloride (1.09 mL, 15.0 mmol) dropwise over 10 minutes. Observation: Gas evolution will begin, and the suspension will gradually clear as the acid converts to the highly soluble acyl chloride.
-
Incubation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir continuously for 2 to 4 hours.
-
Monitoring: Monitor the reaction via TLC (Note: Acyl chlorides hydrolyze on silica. To accurately monitor, withdraw a 10 µL aliquot, quench it in 0.5 mL of dry methanol with a drop of triethylamine, and analyze the resulting methyl ester via TLC or GC/MS).
Phase 3: Workup and Isolation
-
Concentration: Once complete conversion is confirmed, transfer the mixture to a rotary evaporator (ensure the pump is protected by a cold trap and a base trap). Remove the DCM and excess
under reduced pressure at 30 °C. -
Co-evaporation (Critical Step): To rigorously remove trace
and , add anhydrous toluene (10 mL) to the crude residue and evaporate under reduced pressure. Repeat this process twice. -
Storage: The resulting 4-methyl-3-(methylthio)benzoyl chloride is typically isolated as a pale yellow oil or low-melting solid. Flush the flask with argon, seal tightly, and store at -20 °C until ready for the subsequent coupling step.
Analytical Characterization & Troubleshooting
Validating the success of the chlorodehydroxylation requires specific analytical techniques, as the product is moisture-sensitive.
-
Infrared Spectroscopy (IR): The most rapid and definitive method for confirming conversion.
-
Starting Material: Exhibits a broad
stretch (2500–3300 ) and a carboxylic acid stretch (~1680 ). -
Product: The broad
stretch will completely disappear. The carbonyl peak will shift significantly to a higher wavenumber, typically ~1770–1785 , characteristic of an acid chloride.
-
-
Nuclear Magnetic Resonance (
NMR): Run in anhydrous . The acidic proton (~11-12 ppm) will be absent. The aromatic protons ortho to the carbonyl will experience a slight downfield shift due to the enhanced electron-withdrawing nature of the group compared to the group. The methylthio ( ) singlet should remain intact at ~2.4-2.5 ppm, confirming chemoselectivity. -
Troubleshooting Sluggish Reactions: If the reaction fails to clear or go to completion, suspect moisture contamination in the DCM or degraded
. Ensure is distilled if it appears yellow/orange, and verify the DMF is anhydrous.
References
-
OrgoSolver. Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). Retrieved March 3, 2026.[1] URL:[Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved March 3, 2026.[3] URL:[Link]
-
American Chemical Society (Organic Process Research & Development). Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions. Retrieved March 3, 2026.[2] URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-3-(methylthio)benzoic Acid
Welcome to the technical support center for the synthesis of 4-Methyl-3-(methylthio)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and optimized protocols to enhance experimental success and yield.
Overview of Synthetic Strategies
The synthesis of 4-Methyl-3-(methylthio)benzoic acid is primarily approached via two robust and reliable synthetic routes. The selection of a particular route often depends on the availability of starting materials, scale, and safety considerations.
-
Route A: Diazotization-Sandmeyer Reaction. This classic approach begins with 3-amino-4-methylbenzoic acid. The amino group is converted into a diazonium salt, which is a versatile intermediate. This salt is then subjected to a copper-catalyzed reaction with a sulfur source, such as dimethyl disulfide or a thiolate, to install the methylthio group. This method is well-established for creating C-S bonds on an aromatic ring.[1][2]
-
Route B: Nucleophilic Aromatic Substitution (SNAr). This pathway typically starts from a 3-halo-4-methylbenzoic acid (e.g., 3-bromo- or 3-chloro-4-methylbenzoic acid). The electron-withdrawing nature of the carboxylic acid group activates the aromatic ring for nucleophilic attack.[3] A strong nucleophile, sodium thiomethoxide (NaSMe), displaces the halide to form the desired product. This route can be very efficient if the appropriate starting halide is available.[4][5]
Troubleshooting Guides & FAQs
This section addresses specific issues encountered during synthesis in a direct question-and-answer format, providing causal explanations and actionable solutions.
Route A: Troubleshooting the Diazotization-Sandmeyer Synthesis
This route is powerful but sensitive to reaction conditions. The primary challenges revolve around the instability of the diazonium salt intermediate.
Question 1: My overall yield is extremely low, and I see a lot of dark, tar-like material in my reaction flask. What's going wrong?
Answer: This is a classic sign of diazonium salt decomposition. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and is prone to decomposition, especially at elevated temperatures.
-
Causality & Explanation: Diazonium salts are only stable at low temperatures, typically 0-5 °C.[6] If the temperature rises, even locally, the salt will decompose. One major decomposition pathway is reaction with water to form a phenol (3-hydroxy-4-methylbenzoic acid), which can then undergo further uncontrolled reactions to form polymeric tars.[7]
-
Solutions:
-
Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5 °C at all times. Use an ice-salt bath for better temperature management and add reagents slowly to control any exotherms.
-
In Situ Generation: Nitrous acid (HNO₂) is unstable and must be generated in situ by the slow, portion-wise addition of sodium nitrite (NaNO₂) to an acidic solution of your amine.[6] This ensures it reacts immediately without decomposing.
-
Check for Excess Nitrous Acid: After the NaNO₂ addition, confirm a slight excess of nitrous acid using starch-iodide paper (it should turn blue-black). This ensures all the primary amine has been converted. Destroy any significant excess with a small amount of urea, as it can interfere with the subsequent Sandmeyer step.
-
Question 2: I've managed to control the temperature, but my yield is still poor, and I'm isolating a significant amount of p-toluic acid instead of my product.
Answer: The isolation of p-toluic acid (the starting material without the amino or methylthio group) points to a reductive side reaction known as protodeamination.
-
Causality & Explanation: During the Sandmeyer reaction, the aryl radical intermediate, formed after the diazonium salt reacts with Cu(I), must be trapped by the sulfur nucleophile.[1] If the reaction conditions are not optimal, or if a source of hydrogen atoms is readily available, this radical can be quenched to produce the deaminated arene.
-
Solutions:
-
Catalyst Activity: Ensure your copper(I) catalyst is active. If using CuBr or CuCl, it should be a pure, off-white solid. If it appears green or blue, it has been oxidized to Cu(II) and will be less effective. You can prepare fresh Cu(I) salts or wash existing ones with a reducing agent.
-
Choice of Sulfur Reagent: Dimethyl disulfide (Me-S-S-Me) is a common reagent for this transformation. Ensure it is used in stoichiometric excess. Alternatively, using a pre-formed copper(I) thiomethoxide salt can sometimes improve yields by ensuring the nucleophile is in close proximity to the catalytic center.
-
Solvent Choice: The reaction is often performed in an aqueous medium. However, in some cases, using an organic co-solvent can improve the solubility of the sulfur reagent and favor the desired reaction pathway.
-
Route B: Troubleshooting the Nucleophilic Aromatic Substitution (SNAr) Synthesis
This route is often more straightforward than the Sandmeyer reaction but hinges on the reactivity of the starting material and the nucleophile.
Question 1: My SNAr reaction is very slow or is not proceeding to completion, even after extended reaction times.
Answer: This indicates an issue with either the electrophilicity of your aromatic ring, the potency of your nucleophile, or the reaction conditions.
-
Causality & Explanation: The SNAr mechanism proceeds via an addition-elimination pathway involving a negatively charged intermediate called a Meisenheimer complex.[8] The rate of this reaction is dependent on three factors:
-
The presence of strong electron-withdrawing groups (like -COOH) ortho or para to the leaving group to stabilize the Meisenheimer complex.
-
The nature of the leaving group (F > Cl > Br > I for the activation step, but I > Br > Cl > F for the bond-breaking step; overall, Br or Cl are common practical choices).
-
The strength of the nucleophile.
-
-
Solutions:
-
Check Nucleophile Quality: Sodium thiomethoxide (NaSMe) is hygroscopic and can degrade upon exposure to air and moisture, oxidizing to dimethyl sulfoxide. Use freshly prepared or high-quality commercial NaSMe.
-
Increase Reaction Temperature: SNAr reactions often require heat. Refluxing in a polar aprotic solvent like DMF or DMSO is common. These solvents are excellent at solvating cations, leaving the thiomethoxide anion more "naked" and nucleophilic.
-
Choice of Leaving Group: If starting from 3-chloro-4-methylbenzoic acid, consider switching to 3-bromo-4-methylbenzoic acid. Bromide is a better leaving group than chloride in the elimination step of the SNAr mechanism, which is often the rate-determining step.
-
Question 2: During workup, I'm having trouble separating my product from the unreacted starting material.
Answer: Both the starting material (3-halo-4-methylbenzoic acid) and the product are carboxylic acids with similar acidic properties, which can make simple acid-base extraction challenging for separation.
-
Causality & Explanation: Both compounds will be soluble in aqueous base and will precipitate upon acidification. Their polarities might be too similar for easy separation by standard column chromatography without careful solvent system selection.
-
Solutions:
-
Drive the Reaction to Completion: The best solution is to avoid the problem. Use a slight excess (1.1-1.2 equivalents) of sodium thiomethoxide and ensure the reaction runs to completion by TLC or LC-MS analysis.
-
Recrystallization: This is the most effective purification method for this product.[9] Since the product has a different crystal lattice structure and likely different solubility profiles than the starting material, a carefully chosen recrystallization solvent (e.g., ethanol/water, acetic acid, or toluene) should allow for the selective crystallization of the pure product.
-
Esterification and Purification: As a last resort, the crude mixture of acids can be converted to their corresponding methyl esters (e.g., using methanol with a catalytic amount of sulfuric acid).[10][11] The esters are typically less polar and more volatile, making them easier to separate by column chromatography. After separation, the desired ester can be hydrolyzed back to the carboxylic acid.
-
General FAQs
Q: Which synthetic route is generally preferred?
A: For laboratory-scale synthesis, Route B (SNAr) is often preferred if the 3-halo-4-methylbenzoic acid starting material is readily available. It involves fewer steps and avoids the use of unstable diazonium intermediates. Route A (Sandmeyer) is more versatile, as 3-amino-4-methylbenzoic acid is a common and inexpensive starting material.
Q: What are the primary safety concerns for these syntheses?
A:
-
Route A: Diazonium salts can be explosive in their isolated, dry state. They should always be kept in a cold aqueous solution and used immediately after preparation. Sodium nitrite is an oxidizer and is toxic.
-
Route B: Sodium thiomethoxide is corrosive and has a strong, unpleasant odor. Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are solvents that can facilitate skin absorption of other chemicals. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q: What is the best general method for purifying the final product, 4-Methyl-3-(methylthio)benzoic acid?
A: Recrystallization is the most effective and scalable method.[9] A general procedure involves dissolving the crude solid in a minimum amount of a hot solvent (such as ethanol, isopropanol, or an ethanol/water mixture) and allowing it to cool slowly. The pure product will crystallize out, leaving impurities behind in the mother liquor.
Data & Visualization
Data Presentation
Table 1: Comparison of Primary Synthetic Routes
| Parameter | Route A: Diazotization-Sandmeyer | Route B: Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | 3-Amino-4-methylbenzoic acid | 3-Halo-4-methylbenzoic acid (X = Cl, Br) |
| Key Reagents | NaNO₂, HCl, Cu(I) salt, Dimethyl disulfide | Sodium thiomethoxide (NaSMe) |
| Pros | Inexpensive, readily available starting material. | Fewer steps, generally higher yielding, avoids unstable intermediates. |
| Cons | Multi-step, requires strict temperature control, potentially explosive diazonium intermediate, catalyst-sensitive.[6][7] | Starting material may be more expensive, NaSMe is air/moisture sensitive. |
| Typical Yields | 40-60% | 70-90% |
Experimental Workflow Diagram
Caption: Troubleshooting workflow for the Diazotization-Sandmeyer synthesis.
Reaction Mechanism Diagram
Caption: The Addition-Elimination mechanism for the SNAr synthesis.
Detailed Experimental Protocols
Protocol A: Synthesis via Diazotization-Sandmeyer Reaction
Materials:
-
3-Amino-4-methylbenzoic acid (1 eq.)
-
Concentrated Hydrochloric Acid (HCl, ~3 eq.)
-
Sodium Nitrite (NaNO₂, 1.05 eq.)
-
Copper(I) Bromide (CuBr, ~0.2 eq., catalyst)
-
Dimethyl Disulfide (DMDS, 1.5 eq.)
-
Urea
-
Deionized Water, Ice
-
Starch-iodide paper
Procedure:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 3-amino-4-methylbenzoic acid in water. Cool the suspension to 0 °C in an ice-salt bath. Slowly add concentrated HCl, keeping the temperature below 5 °C.
-
In a separate beaker, dissolve sodium nitrite in cold water. Add this solution dropwise to the amine suspension over 30 minutes, ensuring the temperature never exceeds 5 °C.
-
Stir for an additional 20 minutes at 0-5 °C. Test for a slight excess of nitrous acid using starch-iodide paper. If necessary, add a small amount of urea to quench the excess. This cold diazonium salt solution is used immediately.
-
Sandmeyer Reaction: In a separate reaction vessel, add the CuBr catalyst to the dimethyl disulfide. Cool this mixture to 10-15 °C.
-
Slowly add the cold diazonium salt solution from step 3 to the CuBr/DMDS mixture. Vigorous gas evolution (N₂) will be observed. Control the addition rate to maintain the temperature below 20 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases.
-
Workup & Purification: Acidify the mixture with additional HCl if necessary and extract with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.
-
Purify the crude solid by recrystallization from an ethanol/water mixture to yield 4-Methyl-3-(methylthio)benzoic acid as a crystalline solid.
Protocol B: Synthesis via Nucleophilic Aromatic Substitution
Materials:
-
3-Bromo-4-methylbenzoic acid (1 eq.)
-
Sodium thiomethoxide (NaSMe, 1.1 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Deionized Water, Brine
Procedure:
-
Reaction Setup: In an oven-dried, nitrogen-flushed flask equipped with a reflux condenser, dissolve 3-bromo-4-methylbenzoic acid in anhydrous DMF.
-
Add sodium thiomethoxide portion-wise to the solution at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Acidify the aqueous solution to pH ~2 with 1 M HCl. A precipitate should form.
-
Extract the product into ethyl acetate (3x). Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent via rotary evaporation. Purify the resulting crude solid by recrystallization from toluene or an isopropanol/water mixture to afford pure 4-Methyl-3-(methylthio)benzoic acid.
References
- Gassman, P. G., & Gruetzmacher, G. (1974).
- CN101817770B. (2012). Method for preparing methylthio-benzoic acid.
- BenchChem. (2025). Technical Support Center: Optimizing the Synthesis of 4-Methyl-3-nitro-benzoic Acid.
- Lai, J., et al. (2016). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks.
- CN101712641A. (2010). Method for preparing methylthio benzoic acid.
- The Royal Society of Chemistry. (2017).
- Prashantha, A. G., et al. (2021). SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. Rasayan Journal of Chemistry, 14(3), 1635-1642.
- MDPI. (2023).
- Sigma-Aldrich. 3-Amino-4-methylbenzoic acid 99%.
- Waleed, N. Preparation of Methyl Benzoate.
- CN101928277B. (2013). Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 75568, 3-Amino-4-methylbenzoic acid. PubChem.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Wikipedia. (2024). Sandmeyer reaction.
- Singh, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 3147-3174.
- Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes: Diazotization of 4-Amino-3-chlorobenzenesulfonic Acid.
- NRO Chemistry. (2025, January 2). Sandmeyer reaction - experimental procedure and set up [Video]. YouTube.
- Amrita University. (2015, February 3).
- Khan Academy. Sandmeyer reaction [Video].
- BYJU'S. (2022).
- University Course Material.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]
- 5. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. byjus.com [byjus.com]
- 9. m.youtube.com [m.youtube.com]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Troubleshooting the Synthesis of 4-Methyl-3-(methylthio)benzoic acid
Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield inconsistencies and complex impurity profiles when synthesizing aryl methyl sulfides.
The synthesis of 4-methyl-3-(methylthio)benzoic acid from 3-amino-4-methylbenzoic acid relies on a Sandmeyer-type thiomethylation. While the theoretical transformation is straightforward, the highly reactive diazonium intermediate is prone to divergent side reactions. This guide deconstructs the mechanistic causality behind these byproducts and provides a self-validating, field-proven biphasic protocol to ensure reproducible, high-purity yields.
Mechanistic Divergence & Byproduct Causality
To minimize impurities, we must first understand the competing pathways at play. The addition of sodium thiomethoxide (NaSMe) to a diazonium salt does not proceed via a simple polar
However, the thiomethoxide anion is highly polarizable and acts as a potent single-electron reducing agent. If the azo-sulfide intermediate remains in the presence of excess aqueous NaSMe, it undergoes a Single-Electron Transfer (SET) reduction, yielding the hydrodediazoniation byproduct (4-methylbenzoic acid) [1].
Mechanistic divergence in the Sandmeyer thiomethylation highlighting byproduct pathways.
Diagnostic Data: Quantitative Byproduct Tolerances
Compare your HPLC/LC-MS data against this diagnostic table to identify which mechanistic failure is occurring in your reactor.
| Byproduct | Chemical Structure | Typical Batch % | Target Limit | Primary Mechanistic Cause |
| Reduction | 4-Methylbenzoic acid | 10.0 - 15.0% | < 2.0% | Single-Electron Transfer (SET) reduction by excess aqueous NaSMe. |
| Hydrolysis | 3-Hydroxy-4-methylbenzoic acid | 5.0 - 8.0% | < 1.0% | Nucleophilic attack by |
| Dimerization | Biaryl / Azo-linked dimers | 2.0 - 5.0% | < 0.5% | Uncontrolled, rapid dediazoniation leading to radical recombination. |
| Demethylation | 3-Mercapto-4-methylbenzoic acid | 1.0 - 3.0% | < 0.5% | S-demethylation post-coupling or incomplete methylation of the thiolate. |
Troubleshooting FAQs
Q1: Why am I seeing a massive spike of 4-methylbenzoic acid (p-toluic acid) in my final product? A1: This is the classic hydrodediazoniation reduction byproduct. Because NaSMe is a strong electron donor, it can reduce the transient azo-sulfide intermediate via a SET mechanism before dediazoniation occurs [2]. The Fix: Do not run this reaction in a single aqueous phase. Implement a biphasic reaction system (e.g., Water/Dichloromethane). By extracting the unstable azo-sulfide intermediate into the organic phase immediately upon formation, you isolate it from the excess aqueous NaSMe, shutting down the reduction pathway.
Q2: My LC-MS shows significant contamination with 3-hydroxy-4-methylbenzoic acid. How do I minimize this? A2: The presence of the phenol derivative strictly indicates hydrolysis of the diazonium salt. This occurs if the internal temperature during the diazotization step creeps above 5 °C, or if there is a prolonged delay before the addition of the thiomethoxide nucleophile. The Fix: Maintain the diazotization vessel strictly between -5 °C and 0 °C. Ensure the addition of the diazonium salt to the NaSMe solution is performed promptly via sub-surface addition. This rapidly quenches the diazonium species before thermal hydrolysis can occur.
Q3: The reaction yields a sticky, dark-colored tar, and my overall yield is highly inconsistent. What is going wrong?
A3: This points to the accumulation and uncontrolled decomposition of the energetic azo-sulfide intermediate. In standard batch reactors, poor mixing and localized heat accumulation during the dediazoniation step lead to radical homocoupling (forming azo-dimers) and polymerization.
The Fix: Control the dediazoniation step thermally. In the biphasic protocol below, the organic layer containing the intermediate is physically separated from the aqueous phase and heated to 35–40 °C in a highly controlled manner to facilitate smooth
Validated Experimental Protocol: Biphasic Synthesis
To bypass the limitations of traditional batch chemistry, we utilize a biphasic extraction strategy. Every step in this protocol is designed to be self-validating , providing visual or physical cues that the underlying chemistry is proceeding correctly.
Biphasic workflow designed to isolate the azo-sulfide intermediate and prevent over-reduction.
Step 1: Diazotization
-
Suspend 3-amino-4-methylbenzoic acid (1.0 equiv) in an aqueous solution of HCl (3.0 equiv, 15% w/w) in Reactor 1.
-
Cool the suspension to 0 °C using an ice-salt bath.
-
Dropwise add a pre-cooled solution of
(1.05 equiv) in water, maintaining the internal temperature strictly below 5 °C. -
Validation Check: Stir for 30 minutes. The opaque suspension will transition to a clear, pale-yellow solution, validating the complete consumption of the amine and the formation of the soluble diazonium salt.
Step 2: Biphasic Azo-Coupling
-
In Reactor 2, prepare a biphasic mixture of aqueous NaSMe (1.2 equiv, 20% w/w) and Dichloromethane (
, 5 volumes). Cool to 0 °C with vigorous overhead stirring. -
Transfer the cold diazonium solution dropwise into the vigorously stirred biphasic mixture.
-
Validation Check: A transient color change (often deep orange/red) will occur in the organic layer, validating that the azo-sulfide intermediate has formed and successfully partitioned into the
, safely away from the aqueous NaSMe.
Step 3: Controlled Dediazoniation
-
Halt stirring and allow the phases to separate. Extract the lower organic layer containing the intermediate.
-
Transfer the organic layer to Reactor 3 and gradually warm to 35–40 °C.
-
Validation Check: Steady effervescence (
gas evolution) will be observed, providing visual validation that dediazoniation is actively occurring. Maintain this temperature until gas evolution completely ceases (approx. 2 hours), indicating reaction completion. -
Concentrate the organic phase under reduced pressure and recrystallize the crude residue from ethanol/water to afford pure 4-methyl-3-(methylthio)benzoic acid.
References
Technical Support Center: Troubleshooting & Purification of 4-Methyl-3-(methylthio)benzoic Acid
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 4-Methyl-3-(methylthio)benzoic acid .
This molecule presents a unique triad of purification challenges: a highly reactive thioether moiety, strong metal-chelating potential, and amphiphilic properties that complicate crystallization. The following troubleshooting guides and FAQs are structured to provide you with field-proven, self-validating methodologies to ensure high-purity isolation.
FAQ 1: Why is my residual Palladium (Pd) level so high, and how do I remove it?
Q: After synthesizing 4-Methyl-3-(methylthio)benzoic acid via a Pd-catalyzed cross-coupling reaction, standard silica gel filtration fails to reduce Palladium levels below 500 ppm. Why is this happening, and what is the optimal scavenging strategy?
The Causality (Expertise & Experience):
Standard unfunctionalized silica relies on weak physisorption, which is entirely insufficient here. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the sulfur atom in your thioether group is a "soft" base, and Palladium is a "soft" acid. Thioethers readily bond with palladium to form highly stable neutral extraction complexes (e.g.,
Silica-supported trimercaptotriazine (Si-TMT) is the industry standard for this. The multiple thiol groups on the TMT ring outcompete the single thioether of your product, effectively sequestering the metal into an insoluble matrix[2].
Data Presentation: Scavenger Efficacy
| Scavenger Type | Functional Group | Loading Capacity (mmol/g) | Optimal Temp (°C) | Expected Pd Reduction |
| Standard Silica | Hydroxyl (-OH) | N/A | 20-25 | < 20% (Poor) |
| Si-Thiol | Mercaptopropyl (-SH) | 1.0 - 1.5 | 25-40 | 70-85% (Moderate) |
| Si-TMT | Trimercaptotriazine | 0.3 - 0.6 | 35-50 | > 95% (Excellent) |
Self-Validating Protocol: Targeted Palladium Scavenging
-
Preparation: Dissolve your crude 4-Methyl-3-(methylthio)benzoic acid in a polar aprotic solvent (e.g., Ethyl Acetate or THF) at a concentration of 10 mL/g.
-
Scavenger Addition: Add 0.2 to 0.5 weight equivalents of Si-TMT relative to the crude mass.
-
Incubation: Heat the suspension to 45°C and agitate vigorously for 3 hours. Mechanistic note: Heat increases the off-rate of the Pd-thioether complex, allowing the Si-TMT to capture the free metal.
-
Filtration: Filter the mixture hot through a tightly packed Celite pad. Wash the filter cake with 2 volumes of warm Ethyl Acetate.
-
Validation Check: Concentrate a 0.1 mL aliquot of the filtrate and analyze via ICP-MS.
-
Self-Correction: If the Pd concentration remains > 10 ppm, the initial Pd load exceeded the scavenger's capacity. Re-treat the filtrate with an additional 0.1 wt eq of Si-TMT for 1 hour.
-
Workflow for the targeted scavenging of residual Palladium using Si-TMT.
FAQ 2: How do I separate the product from oxidized sulfur byproducts?
Q: LC-MS analysis shows impurities with M+16 and M+32 masses. Standard acid-base extraction is not separating them from my target molecule. How can I isolate the pure sulfide?
The Causality (Expertise & Experience): The impurities you are observing are the sulfoxide (M+16) and sulfone (M+32) derivatives. The sulfur atom in the thioether group is highly susceptible to selective oxidation by reactive oxygen species (ROS) or atmospheric oxygen during workup[3]. In fact, catalytic oxidation of thioethers to sulfoxides can occur rapidly even at room temperature[4].
Because both your target molecule and the oxidized byproducts contain the same carboxylic acid moiety, their pKa values are nearly identical. Therefore, standard aqueous acid-base extraction will co-extract all three species. However, the oxidation of the thioether to a sulfoxide or sulfone drastically increases the molecule's dipole moment[3]. We must exploit this massive polarity shift using differential solubility (trituration) rather than pH manipulation.
Data Presentation: Polarity Profile
| Species | Oxidation State | Relative Polarity (TLC R_f)* | Solubility in Toluene (60°C) |
| Sulfide (Target) | S(II) | High (0.65) | Highly Soluble |
| Sulfoxide (Impurity) | S(IV) | Medium (0.30) | Poorly Soluble |
| Sulfone (Impurity) | S(VI) | Low (0.15) | Insoluble |
*System: Hexane/Ethyl Acetate (1:1) with 1% Acetic Acid.
Self-Validating Protocol: Polarity-Driven Trituration
-
Concentration: Evaporate the crude organic mixture to complete dryness to form a solid or thick oil.
-
Suspension: Add 5 volumes of a non-polar solvent (e.g., Toluene or Heptane) and heat the mixture to 60°C for 30 minutes under a nitrogen atmosphere.
-
Mechanistic note: The lipophilic 4-Methyl-3-(methylthio)benzoic acid will readily dissolve, while the highly polar sulfoxide/sulfone crystal lattices will remain insoluble.
-
-
Hot Filtration: Filter the hot suspension to remove the solid oxidized byproducts.
-
Validation Check: Spot the filtrate and the solid residue on a TLC plate (Hexane:EtOAc 1:1 + 1% AcOH).
-
Self-Correction: The filtrate should show a single spot at
~0.65. If a spot at ~0.30 is visible in the filtrate, your solvent ratio is too polar; concentrate the filtrate and repeat the trituration with pure Heptane.
-
Chemical pathway illustrating the progressive oxidation of the thioether moiety.
FAQ 3: Why is my product "oiling out" instead of crystallizing?
Q: During the final crystallization step from Methanol/Water, the product forms a thick, sticky emulsion at the bottom of the flask instead of solid crystals. How do I force crystallization?
The Causality (Expertise & Experience): You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the compound precipitates from the solvent mixture at a temperature that is above its melting point in that specific solvent system, or when the solution becomes highly supersaturated too quickly. The methyl group and the thioether make 4-Methyl-3-(methylthio)benzoic acid highly hydrophobic, causing it to reject the water anti-solvent aggressively. Methanol/Water creates a very steep solubility curve for this molecule, forcing it out of solution too rapidly.
Self-Validating Protocol: Controlled Metastable Crystallization
-
Solvent Swap: Replace the Methanol/Water system with Isopropanol (IPA)/Water. IPA is slightly more lipophilic and provides a shallower, more controllable solubility curve.
-
Dissolution: Dissolve the crude product in minimal hot IPA (60°C).
-
Anti-Solvent Addition: Slowly add warm water (60°C) dropwise until the solution just becomes slightly cloudy (the cloud point), then immediately add a few drops of IPA until it clears. You are now exactly at the metastable zone limit.
-
Seeding: Cool the solution to 45°C and add 1-2 mg of pure 4-Methyl-3-(methylthio)benzoic acid seed crystals.
-
Validation Check: Observe the mixture for 10 minutes at 45°C.
-
Self-Correction A (Undersaturated): If the seeds dissolve completely, the system is not saturated enough. Lower the temperature to 43°C and re-seed.
-
Self-Correction B (Oiling Out): If the solution turns milky/emulsified rather than yielding distinct crystalline particles, LLPS has occurred. Reheat to 60°C to redissolve the oil, add 5% more IPA to the total volume, and repeat the cooling cycle.
-
-
Cooling: Once stable crystal growth is observed on the seeds, cool the mixture at a slow, controlled rate of 0.1°C/min down to 5°C.
References
Sources
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 4-Methyl-3-(methylthio)benzoic acid
Welcome to the technical support center for the synthesis of 4-Methyl-3-(methylthio)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes. Our focus is on providing practical, experience-driven insights grounded in established chemical principles.
Synthesis Overview: The Nucleophilic Aromatic Substitution (SNAr) Approach
The most common and direct route to 4-Methyl-3-(methylthio)benzoic acid is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 4-halo-3-methylbenzoic acid (e.g., 4-bromo-3-methylbenzoic acid) with a methylthiolate source, such as sodium thiomethoxide. The electron-withdrawing carboxylic acid group, however, is a meta-director, which does not strongly activate the para position for SNAr.[1] Therefore, careful optimization of reaction conditions is crucial for achieving high yields and purity.
An alternative, though less direct, route involves the synthesis from a chlorobenzonitrile precursor, followed by hydrolysis of the nitrile group.[2] This guide will primarily focus on the optimization of the more direct SNAr pathway from a halogenated precursor.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of 4-Methyl-3-(methylthio)benzoic acid via the SNAr route?
A1: The most readily available and commonly used starting material is 4-bromo-3-methylbenzoic acid.[3][4][5][6] Bromine is a good leaving group for SNAr reactions. While 4-chloro or 4-iodo derivatives could also be used, the bromo- derivative often provides a good balance of reactivity and cost-effectiveness.
Q2: I am experiencing low to no yield in my reaction. What are the most likely causes?
A2: Low yields in this synthesis can often be attributed to several factors:
-
Insufficiently activated substrate: The carboxylic acid group is only weakly activating for nucleophilic aromatic substitution at the para-position.[1] Higher reaction temperatures or the use of a more polar aprotic solvent may be necessary to drive the reaction forward.
-
Decomposition of the nucleophile: Sodium thiomethoxide is a strong base and can be prone to air oxidation. Ensure it is handled under an inert atmosphere (e.g., nitrogen or argon).
-
Suboptimal solvent choice: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they solvate the cation of the nucleophile salt but not the anion, thus increasing its nucleophilicity.[7]
-
Reaction temperature is too low: Given the substrate's moderate reactivity, a higher temperature (e.g., 80-120 °C) may be required. However, excessively high temperatures can lead to side reactions and decomposition.
Q3: My final product is difficult to purify, and I see multiple spots on my TLC plate. What are the likely side products?
A3: The formation of multiple products is a common challenge. Potential side products include:
-
Over-methylation: If methylating agents are used in situ to generate the thiomethoxide, there is a risk of methylating the carboxylic acid to form the methyl ester.
-
Oxidation of the thioether: The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, especially if the reaction is exposed to air at high temperatures.
-
Decarboxylation: Under harsh basic conditions and high temperatures, decarboxylation of the benzoic acid may occur.
-
Unreacted starting material: Incomplete reaction will result in the presence of the starting 4-halo-3-methylbenzoic acid.
Q4: Do I need to protect the carboxylic acid group before the SNAr reaction?
A4: While not always necessary, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) can be a beneficial strategy.[7] This prevents the acidic proton from reacting with the basic sodium thiomethoxide, which would consume the nucleophile. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.[7] This approach can lead to cleaner reactions and higher yields.
Q5: What is the best method for purifying the final product?
A5: Purification of 4-Methyl-3-(methylthio)benzoic acid typically involves the following steps:
-
Acid-base extraction: After the reaction, quenching with water and then acidifying the aqueous layer with an acid like HCl will precipitate the crude product. This separates the acidic product from neutral or basic impurities.
-
Recrystallization: This is a powerful technique for purifying solid organic compounds.[8] A suitable solvent system (e.g., ethanol/water or acetic acid/water) should be chosen where the product is soluble at high temperatures but sparingly soluble at room temperature.
-
Column chromatography: If recrystallization is insufficient to remove persistent impurities, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is typically used for elution.
Troubleshooting Guide
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Reaction is sluggish or does not proceed to completion (monitored by TLC/LC-MS) | 1. Insufficient reaction temperature.2. Poor solvent choice.3. Deactivated nucleophile. | 1. Gradually increase the reaction temperature in 10-15 °C increments, monitoring for product formation and decomposition.2. Switch to a more polar aprotic solvent such as DMSO or NMP.3. Ensure the sodium thiomethoxide is fresh and handled under an inert atmosphere. Consider using a slight excess (1.1-1.5 equivalents). |
| Formation of a significant amount of methyl 4-methyl-3-(methylthio)benzoate | The carboxylic acid is being esterified by a methylating agent or by the methanol solvent if used. | 1. Protect the carboxylic acid as an ester before the SNAr reaction, followed by a final hydrolysis step.[7]2. If not protecting, avoid methanol as a solvent. |
| Product appears dark or discolored | 1. Oxidation of the thioether.2. Decomposition at high temperatures. | 1. Perform the reaction under a strict inert atmosphere (N2 or Ar).2. Consider lowering the reaction temperature and extending the reaction time.3. Purify via recrystallization, possibly with the addition of activated charcoal to remove colored impurities. |
| Difficulty in precipitating the product upon acidification | 1. The product may be more soluble in the aqueous medium than expected.2. Insufficient acidification. | 1. After acidification, cool the solution in an ice bath to reduce solubility.2. Extract the aqueous layer with an organic solvent like ethyl acetate after acidification.3. Ensure the pH is sufficiently low (pH 1-2) by checking with pH paper. |
Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-3-(methylthio)benzoic acid via SNAr
Materials:
-
4-bromo-3-methylbenzoic acid
-
Sodium thiomethoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M and concentrated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-bromo-3-methylbenzoic acid (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
In a separate flask, dissolve sodium thiomethoxide (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the sodium thiomethoxide solution dropwise to the solution of 4-bromo-3-methylbenzoic acid at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and wash with ethyl acetate to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Purification by Recrystallization
-
Dissolve the crude 4-Methyl-3-(methylthio)benzoic acid in a minimum amount of a hot solvent (e.g., ethanol).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered hot through a fluted filter paper.
-
Slowly add a co-solvent in which the product is less soluble (e.g., water) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
Data Presentation
Table 1: Optimization of Reaction Conditions for SNAr Synthesis
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | NaSCH3 | 80 | 12 | Moderate |
| 2 | DMSO | NaSCH3 | 80 | 8 | Good |
| 3 | NMP | NaSCH3 | 100 | 6 | High |
| 4 | THF | NaSCH3 | 65 | 24 | Low |
Note: Yields are qualitative and for illustrative purposes. Actual yields will depend on specific experimental conditions.
Visualizations
Diagram 1: Synthetic Pathway and Potential Side Reactions
Caption: SNAr synthesis of the target compound and potential side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- BenchChem. (2025). Optimization of reaction conditions for nucleophilic substitution on 2-(Chloromethyl)benzoic acid.
- Google Patents. (n.d.). CN101817770B - Method for preparing methylthio-benzoic acid.
- Google Patents. (n.d.). CN101712641A - Method for preparing methylthio benzoic acid.
- BenchChem. (2025). Troubleshooting low yield in the synthesis of 4-Methyl-3-nitrobenzoic acid.
- ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction.
- Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
- BenchChem. (2025). Technical Support Center: Optimizing the Synthesis of 4-Methyl-3-nitro-benzoic Acid.
- BenchChem. (2025). The Cornerstone of Complex Syntheses: 4-Methyl-3-nitro-benzoic Acid as a Versatile Chemical Intermediate.
- The Royal Society of Chemistry. (2017). Synthesis of 4-methoxymethylbenzoic acid.
- ChemicalBook. (n.d.). 4-Amino-3-methylbenzoic acid synthesis.
- PrepChem.com. (n.d.). Synthesis of 4-methyl-benzoic acid methyl ester.
- Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. (2025, October 17).
- Preparation of Methyl Benzoate. (n.d.).
- Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
- Making Molecules. (n.d.). Benzyne, Arynes & Nucleophilic Aromatic Substitution.
- MilliporeSigma. (n.d.). 4-Bromo-3-methylbenzoic acid 97 7697-28-1.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- BenchChem. (2025). Application Note: A Step-by-Step Synthesis of 4-Amino-2-(methylthio)benzoic Acid.
- SIELC Technologies. (2018, May 16). 4-Bromo-3-methylbenzoic acid.
- ResearchGate. (n.d.). Starting materials for synthesis using 3-(Methylthio)benzoic acid.
- ChemBK. (2024, April 9). 4-Bromo-3-methylbenzoic acid.
- Stenutz. (n.d.). 4-bromo-3-methylbenzoic acid.
- CDC Stacks. (n.d.). Supporting Information.
- MeitY OLabs. (2015, February 3). Purification of Benzoic Acid by Crystallization. YouTube.
- MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
Sources
- 1. theusajournals.com [theusajournals.com]
- 2. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]
- 3. 4-溴-3-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Bromo-3-methylbenzoic acid | SIELC Technologies [sielc.com]
- 5. chembk.com [chembk.com]
- 6. 4-bromo-3-methylbenzoic acid [stenutz.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Navigating Methylthio Group Reactivity in Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the common side reactions involving the methylthio group (–SCH₃). As a functional group integral to many small molecules, natural products, and most notably the amino acid methionine, its reactivity can be both a powerful tool and a source of frustrating side reactions.
Here, we will move beyond simple protocols to explore the causality behind these reactions, offering robust troubleshooting strategies and preventative measures to ensure the integrity of your synthetic routes.
Frequently Asked Questions (FAQs)
Part 1: The Oxidation Problem—Unwanted Sulfoxides and Sulfones
Question: My analysis (LC-MS, NMR) shows unexpected species with +16 Da or +32 Da mass shifts. What is happening to my methylthio group?
Answer: You are observing the oxidation of the sulfur atom in your methylthio group. The thioether is susceptible to oxidation, which typically occurs in two stages: first to a sulfoxide (R-S(O)-CH₃, a +16 Da shift), and then, under stronger conditions, to a sulfone (R-S(O)₂-CH₃, a +32 Da shift).[1] The sulfur atom's lone pairs of electrons make it nucleophilic and thus prone to attack by various oxidizing agents.[1]
This is one of the most common side reactions, especially for methionine-containing peptides, where it can occur during synthesis, cleavage, or even storage.[2]
Caption: Oxidation states of the methylthio group.
Question: What specific reagents and conditions promote this oxidation?
Answer: Oxidation can be intentional or unintentional. Awareness of the conditions that favor it is key to prevention.
| Condition / Reagent | Causality & Context | Prevention Strategy |
| Atmospheric Oxygen | Prolonged exposure to air, especially in the presence of light or trace metal impurities, can lead to slow oxidation. | Conduct reactions under an inert atmosphere (N₂ or Ar); use degassed solvents.[1] |
| Peroxides (e.g., H₂O₂) | Hydrogen peroxide and other peroxy compounds are common oxidants. Residual amounts from other steps can be problematic. | Ensure complete quenching of any oxidizing agents used in prior steps with a mild reducing agent like sodium thiosulfate.[1] |
| Acidic Cleavage in Peptide Synthesis (e.g., TFA) | During acid-mediated cleavage (e.g., with trifluoroacetic acid), carbocations formed from protecting groups can be trapped by trace water or peroxides in solvents, generating oxidizing species. This is a major issue in Fmoc/tBu solid-phase peptide synthesis (SPPS).[3] | Use scavenger-containing cleavage cocktails. Common scavengers include dithiothreitol (DTT), dimethyl sulfide (DMS), or ammonium iodide (NH₄I).[2][4] |
| Ozonolysis | If you are performing an ozonolysis reaction elsewhere in the molecule, the thioether will be readily oxidized. | The methylthio group must be protected or the synthetic route redesigned. A common strategy is to perform the synthesis with the sulfoxide and reduce it back in a final step.[4][5] |
| Nitrous Oxides | Exposure to nitrous oxides, which can form from nitrate salts under acidic conditions, can cause oxidation. | Avoid using nitric acid or nitrate salts in proximity to methylthio-containing compounds if possible. |
Question: I've already oxidized my compound to the sulfoxide. Is it salvageable?
Answer: Yes, in most cases. The oxidation to a sulfoxide is reversible. In fact, this reversibility is sometimes exploited as a protecting group strategy to prevent other side reactions or improve the solubility of aggregation-prone peptides.[5] The subsequent reduction to the sulfone, however, is generally considered irreversible under standard synthetic conditions.
Several methods exist for the reduction of methionine sulfoxide (Met(O)) back to methionine (Met).
-
For Peptides (Post-Cleavage): A common and effective method involves treating the purified, oxidized peptide with a solution of ammonium iodide and dimethyl sulfide.[2]
-
Alternative Peptide Reduction: A redox system of trimethylsilyl bromide (TMSBr) and ethane-1,2-dithiol has also been shown to be highly efficient.[5]
-
General Small Molecule Reduction: For non-peptide small molecules, classic reagents like phosphorus trichloride (PCl₃) or trifluoroacetic anhydride with dimethyl sulfide can be effective, though conditions must be optimized to avoid other side reactions.
Part 2: S-Alkylation—The Sulfonium Salt Problem
Question: My mass spectrum shows a major impurity with a mass corresponding to my product +56 Da (or other alkyl fragments). What is this side product?
Answer: You are likely observing S-alkylation, the formation of a sulfonium salt. The thioether sulfur is a soft nucleophile and can be attacked by electrophilic carbon species.[3] The +56 Da mass shift is a classic sign of tert-butylation, a common side reaction in peptide synthesis where the tert-butyl cation, generated from cleavage of t-butyl-based protecting groups (e.g., Boc, tBu), alkylates the methionine side chain.[3]
Caption: Mechanism of S-tert-butylation of a methylthio group.
Question: How can I prevent or minimize S-alkylation during acidic deprotection?
Answer: The key is to efficiently trap the electrophiles (carbocations) as they are formed, before they can react with the nucleophilic sulfur. This is achieved by adding "scavengers" to the cleavage cocktail.
-
Cation Scavengers: Triisopropylsilane (TIS) is a highly effective scavenger that works via hydride transfer to reduce the carbocation. Water can also act as a scavenger, but TIS is generally more efficient.
-
"Soft" Nucleophile Scavengers: Thioanisole or 1,2-ethanedithiol (EDT) are often included. These sulfur-containing compounds are excellent soft nucleophiles that can trap soft electrophiles like carbocations, protecting the methylthio group on your product.
-
Temperature Control: S-alkylation is faster at higher temperatures.[3] Performing the cleavage reaction at a lower temperature (e.g., 4-6 °C) can significantly reduce the rate of this side reaction, although it may require a longer reaction time.[3]
Question: I have already formed the sulfonium salt. Can this be reversed?
Answer: Reversing S-alkylation is more challenging than reducing a sulfoxide, but it is possible. A published method for reversing the S-tert-butylation of a methionine-containing peptide involves heating the crude peptide mixture at 40 °C for 24 hours in a 5% aqueous acetic acid solution.[3] This process encourages the retro-alkylation reaction, converting the sulfonium salt back to the free thioether.
Part 3: The Methylthio Group in Metal-Catalyzed Reactions
Question: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) is not working, and my starting material contains a methylthio group. Could this be the cause?
Answer: Yes, this is a very common and often overlooked issue. Sulfur-containing functional groups, including methylthio groups, are notorious poisons for many transition metal catalysts, especially palladium, platinum, and rhodium.[6][7]
Causality: The sulfur atom can strongly and often irreversibly bind to the metal center of the catalyst. This process, known as chemisorption, blocks the active sites required for the catalytic cycle to proceed, leading to low conversion or complete reaction failure.[7]
Caption: Workflow illustrating catalyst deactivation by a sulfur compound.
Question: What are the strategies to overcome catalyst poisoning by a methylthio group?
Answer: Overcoming sulfur poisoning requires a multi-faceted approach.
| Strategy | Description | Considerations |
| Increase Catalyst Loading | A simple, brute-force approach is to add more catalyst. The idea is that some catalyst will be sacrificed to the sulfur poison, leaving enough active catalyst for the desired reaction. | This can be expensive and may lead to more side products and difficult purification. It is often a last resort. |
| Use Sulfur-Tolerant Catalysts/Ligands | Some modern, highly electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type ligands) can create palladium complexes that are more resistant to sulfur poisoning. | These ligands can be expensive, and a screening process is often necessary to find the optimal ligand for a specific transformation. |
| Modify the Synthetic Route | The most robust solution is often to introduce the methylthio group after the metal-catalyzed step. Alternatively, perform the coupling using a precursor that can be converted to the methylthio group later. | This requires redesigning the synthesis and is not always feasible if you are working with a late-stage intermediate. |
| Use a Sacrificial "Sulfur Sponge" | In some cases, adding a simple, cheap thiol or thioether to the reaction mixture can act as a sacrificial poison, binding to the catalyst and sparing the active sites for your substrate. | This is highly experimental and requires careful optimization, as the scavenger can also interfere with the reaction. |
Experimental Protocols
Protocol 1: Post-Cleavage Reduction of Methionine Sulfoxide in a Peptide
This protocol is adapted from methodologies designed to reverse oxidation that occurs during peptide synthesis and cleavage.[2][5]
1. Materials:
-
Lyophilized crude peptide containing Met(O).
-
Ammonium Iodide (NH₄I).
-
Dimethyl Sulfide (DMS).
-
Water (HPLC-grade).
-
Acetic Acid (Glacial).
-
RP-HPLC system for analysis and purification.
2. Procedure:
-
Prepare the Reduction Cocktail: In a well-ventilated fume hood, prepare a solution of 10% (v/v) DMS and 1.5% (w/v) NH₄I in 95% aqueous acetic acid. For example, to make 10 mL, combine 1.0 mL of DMS, 150 mg of NH₄I, and 8.5 mL of 95:5 Acetic Acid:Water. Caution: DMS has a strong, unpleasant odor.
-
Dissolve the Peptide: Dissolve the crude peptide in the reduction cocktail at a concentration of approximately 1-2 mg/mL.
-
Incubation: Stir the solution at room temperature, protected from light (e.g., by wrapping the vial in aluminum foil).
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots at time points (e.g., 30 min, 1 hr, 2 hr) and analyzing them by LC-MS. Dilute the aliquot significantly with your HPLC mobile phase starting condition before injection. Look for the disappearance of the +16 Da peak and the appearance of the desired product mass. The reaction is typically complete within 1-4 hours.
-
Workup and Purification: Once the reaction is complete, dilute the mixture with water and directly purify the peptide using preparative RP-HPLC. Lyophilize the collected fractions containing the pure, reduced peptide.
Self-Validation: The success of this protocol is validated by LC-MS analysis, which should show a clean conversion from the mass of the oxidized peptide to the mass of the desired reduced peptide.
References
-
Bofill, J., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]
-
Villamil, V., et al. (2022). Thioester deprotection using a biomimetic NCL approach. Frontiers in Chemistry. [Link]
-
Atta, M., et al. (2012). The methylthiolation reaction mediated by the Radical-SAM enzymes. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Biotage. (2023). How to handle peptides that contain methionine. [Link]
-
Hartmann, M., et al. (2022). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. ChemistryBioChemistry. [Link]
-
Chemistry Steps. (2021). Reactions of Thiols. [Link]
-
Rentier, C., et al. (2015). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. Chimica Oggi-Chemistry Today. [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]
-
Globeius. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Stability of 4-Methyl-3-(methylthio)benzoic acid in acidic and basic conditions
Technical Support Center: 4-Methyl-3-(methylthio)benzoic acid
Introduction
Welcome to the technical support guide for 4-Methyl-3-(methylthio)benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this compound in their workflows. Understanding the stability profile of 4-Methyl-3-(methylthio)benzoic acid is critical for ensuring the accuracy, reproducibility, and success of experimental outcomes. The presence of a thioether (methylthio) functional group introduces specific stability considerations that are not present in a simple benzoic acid scaffold. This guide provides a series of frequently asked questions (FAQs), troubleshooting protocols, and visual aids to address potential challenges related to the compound's stability under both acidic and basic aqueous conditions.
Section 1: General Stability and Handling FAQs
This section covers common questions regarding the day-to-day handling and storage of 4-Methyl-3-(methylthio)benzoic acid.
Q1: What are the recommended storage conditions for solid 4-Methyl-3-(methylthio)benzoic acid?
A: As a solid, 4-Methyl-3-(methylthio)benzoic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. The primary long-term stability concern for the thioether moiety is oxidation. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize contact with atmospheric oxygen.
Q2: My solid compound, which was initially white or off-white, has developed a yellow or brown tint. What is the likely cause?
A: Discoloration of the solid is often an indicator of degradation, most likely due to oxidation of the methylthio group. Thioethers are susceptible to oxidation, which can proceed first to a sulfoxide and then to a sulfone.[1][2] This process can be accelerated by exposure to light, air (oxygen), and trace metal impurities. Before use, it is advisable to check the purity of the discolored material by an appropriate analytical method, such as HPLC or LC-MS, and compare it to a reference standard if available.
Q3: What precautions should I take when preparing stock solutions of 4-Methyl-3-(methylthio)benzoic acid?
A: Due to the potential for degradation in solution, it is highly recommended to prepare stock solutions fresh for each experiment. If a stock solution must be stored, use a high-purity, peroxide-free solvent. Degassing the solvent with nitrogen or argon before dissolving the compound can help to remove dissolved oxygen and extend the solution's short-term stability. For storage, keep the solution in an amber vial at low temperatures (e.g., -20°C) for the shortest possible duration. Always visually inspect for precipitation or cloudiness before use.
Q4: I am observing inconsistent results in my assay over time when using the same stock solution. What is the likely cause?
A: This is a classic sign of compound instability in the solution. The concentration of the active parent compound is likely decreasing over time due to degradation. The primary suspect is the oxidation of the thioether group. Degradation products (sulfoxide, sulfone) will have different physicochemical properties (polarity, solubility, etc.) and may be inactive or have a different activity profile in your assay, leading to variability. The best practice is to prepare a fresh stock solution immediately before each experiment or to qualify the stored stock solution by HPLC to confirm its integrity before use.
Section 2: Stability in Acidic Conditions
This section focuses on the behavior and potential degradation of the compound in acidic environments.
Q5: Is 4-Methyl-3-(methylthio)benzoic acid generally stable in acidic aqueous solutions (e.g., pH 1-4)?
A: The thioether functional group is generally resistant to hydrolysis under acidic conditions, unlike its oxygen analog (an ether), which can be cleaved by strong acids.[1] The carboxylic acid moiety will be protonated and uncharged at low pH. Therefore, under typical experimental conditions in moderately acidic solutions, the molecule is expected to be relatively stable with respect to hydrolysis. However, this does not preclude other degradation pathways.
Q6: What is the primary degradation pathway to consider for 4-Methyl-3-(methylthio)benzoic acid under acidic conditions?
A: The most probable degradation pathway in acidic media, especially in the presence of air or other oxidizing agents, is the oxidation of the electron-rich sulfur atom.[3][4] The thioether can be oxidized to form the corresponding sulfoxide and, upon further oxidation, the sulfone. While the reaction with atmospheric oxygen may be slow, the presence of trace metal ions or other oxidants can catalyze this process.
Q7: How can I minimize degradation when working with this compound in acidic media?
A: To minimize oxidative degradation, consider the following:
-
Use Degassed Buffers: Prepare your acidic buffers with deionized water that has been degassed by sparging with nitrogen or argon.
-
Work Under Inert Atmosphere: If the experiment is sensitive and runs for a long duration, performing the reaction under a nitrogen or argon blanket can be beneficial.
-
Avoid Contaminants: Ensure all glassware is scrupulously clean to avoid trace metal catalysts.
-
Include an Antioxidant: In some formulation contexts, the inclusion of a compatible antioxidant may be considered, but this must be carefully evaluated for interference with the downstream application.
Section 3: Stability in Basic Conditions
This section addresses the compound's behavior in alkaline environments.
Q8: How does 4-Methyl-3-(methylthio)benzoic acid behave in basic aqueous solutions (e.g., pH 9-12)?
A: In basic solutions, the carboxylic acid group will be deprotonated to form the corresponding carboxylate salt. This salt is typically more water-soluble than the parent carboxylic acid. The thioether group itself is generally stable and not susceptible to base-catalyzed hydrolysis.[1]
Q9: What are the primary stability concerns for this compound under basic conditions?
A: As with acidic conditions, the main concern is oxidation of the thioether group to the sulfoxide and sulfone.[2][5] The rate of oxidation by dissolved oxygen can sometimes be enhanced in basic solutions. Therefore, the same precautions regarding the use of degassed buffers and minimizing exposure to air are highly relevant.
Q10: I dissolved my compound in a basic solution, but when I adjusted the pH to neutral or acidic, a precipitate formed. Is this degradation?
A: This is unlikely to be degradation. It is a predictable physical phenomenon related to solubility. The deprotonated carboxylate form of the molecule at high pH is more soluble in water. As you lower the pH with acid, you protonate the carboxylate, converting it back to the less soluble carboxylic acid form. Once the concentration exceeds its solubility limit at that specific pH, the compound precipitates out of solution. To avoid this, you may need to work with lower concentrations or add a co-solvent if your experimental design permits.
Section 4: Visualizing Potential Degradation Pathways
The most common non-metabolic degradation pathway for 4-Methyl-3-(methylthio)benzoic acid involves the oxidation of the sulfur atom.
Caption: Primary oxidative degradation pathway of 4-Methyl-3-(methylthio)benzoic acid.
Section 5: Quantitative Stability Assessment Data
No specific kinetic stability data for 4-Methyl-3-(methylthio)benzoic acid has been published in readily available literature. Researchers should perform their own stability studies under their specific experimental conditions. The table below serves as a template for recording such data.
| Condition | Time (hours) | % Parent Compound Remaining | Peak Area of Sulfoxide | Peak Area of Sulfone | Observations |
| pH 2.0, 40°C | 0 | 100.0 | 0 | 0 | Clear solution |
| 4 | |||||
| 8 | |||||
| 24 | |||||
| pH 7.4, 40°C | 0 | 100.0 | 0 | 0 | Clear solution |
| 4 | |||||
| 8 | |||||
| 24 | |||||
| pH 10.0, 40°C | 0 | 100.0 | 0 | 0 | Clear solution |
| 4 | |||||
| 8 | |||||
| 24 | |||||
| pH 7.4, H₂O₂ | 0 | 100.0 | 0 | 0 | Clear solution |
| 1 | |||||
| 4 |
Section 6: Experimental Protocol for Stability Assessment
This section provides a robust, self-validating workflow for determining the stability of 4-Methyl-3-(methylthio)benzoic acid under various stress conditions. The primary analytical technique is High-Performance Liquid Chromatography (HPLC) with UV detection, which can separate the parent compound from its more polar degradation products.
Caption: A logical guide for troubleshooting issues related to compound stability.
References
-
Master Organic Chemistry. (2015). Thiols and Thioethers: Properties and Key Reactions. [Link]
-
Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]
-
Wikipedia. Thioester. [Link]
- Google Patents. (2010). CN101712641A - Method for preparing methylthio benzoic acid.
-
PubChem, National Institutes of Health. 4-(Methylthio)benzoic acid. [Link]
-
Whitesides Research Group. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Orig Life Evol Biosph, 41:399–412. [Link]
-
ACS Publications. (2003). Hydrophobic Polymer-Supported Catalyst for Organic Reactions in Water: Acid-Catalyzed Hydrolysis of Thioesters and Transprotection of Thiols. Org. Lett. 2003, 5, 5, 737–740. [Link]
-
ACS Publications. (2024). Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms. Journal of the American Chemical Society. [Link]
-
PubMed. (2011). Degradation of benzoic acid and its derivatives in subcritical water. J Chromatogr A. 2011 Apr 15;1218(15):2161-7. [Link]
-
Chemistry LibreTexts. (2022). 11.6: Hydrolysis of Thioesters, Esters, and Amides. [Link]
-
RSC Publishing. (2021). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers. [Link]
-
National Center for Biotechnology Information (PMC). (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Bioconjug Chem. 2018 Sep 19; 29(9): 3083–3091. [Link]
- Google Patents. (2011). CN101817770B - Method for preparing methylthio-benzoic acid.
-
National Center for Biotechnology Information (PMC). (2018). Sugars to Acids via Thioesters: A Computational Study. Life (Basel). 2018 Jun; 8(2): 17. [Link]
-
National Center for Biotechnology Information (PMC). (2020). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. AMB Express. 2020; 10: 16. [Link]
-
Cheméo. Chemical Properties of 4-(Methylthio)benzoic acid (CAS 13205-48-6). [Link]
-
Chemistry Steps. (2021). Reactions of Thiols. [Link]
-
ResearchGate. (2002). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. [Link]
-
IOPscience. (2018). Effects of Substitutions on the Biodegradation Potential of Benzotriazole Derivatives. [Link]
-
National Center for Biotechnology Information (PMC). (2021). Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. Biomolecules. 2021 May; 11(5): 656. [Link]
-
CDC Stacks. Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles. [Link]
-
Cheméo. Chemical Properties of Benzoic acid, 4-methyl- (CAS 99-94-5). [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting guide for the multi-step synthesis of 4-Methyl-3-(methylthio)benzoic acid derivatives
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances and practical challenges associated with the multi-step synthesis of 4-Methyl-3-(methylthio)benzoic acid derivatives .
This transformation typically relies on the conversion of a primary aromatic amine (3-amino-4-methylbenzoic acid) into a highly reactive diazonium intermediate, followed by a Sandmeyer-type thiomethylation. Below, you will find self-validating protocols, process data, and a targeted troubleshooting guide to ensure high-yield, reproducible results.
Process Visualization
Figure 1: Synthetic workflow for 4-Methyl-3-(methylthio)benzoic acid via a diazonium intermediate.
Validated Experimental Protocols
To ensure scientific integrity, these protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the validation checkpoints.
Step 1: Diazotization of 3-Amino-4-methylbenzoic acid
Mechanistic Causality: The primary amine is converted into a diazonium salt. Strict temperature control (0–5 °C) is non-negotiable; elevated temperatures accelerate the hydrolysis of the diazonium species into a phenol byproduct [2]. Excess hydrochloric acid is utilized to prevent the formation of stable, unreactive triazene side-products.
-
Preparation: Suspend 3-amino-4-methylbenzoic acid (1.0 eq) in a solution of aqueous HCl (3.0 eq) and cool the mixture to 0 °C using an ice-brine bath.
-
Reagent Addition: Prepare a concentrated aqueous solution of sodium nitrite (NaNO₂, 1.05 eq). Add the NaNO₂ solution dropwise via a subsurface needle.
-
Causality: Subsurface addition prevents the escape of volatile nitrogen oxides (NOx), ensuring stoichiometric conversion and preventing localized concentration spikes.
-
-
Validation Checkpoint: After 30 minutes of stirring, spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the amine has been fully consumed. If negative, add NaNO₂ in 0.02 eq increments until a positive test is maintained for 5 minutes.
-
Quenching: Neutralize excess nitrous acid by adding solid sulfamic acid until the starch-iodide test is negative. This prevents oxidative side reactions in the next step.
Step 2: Sandmeyer-Type Thiomethylation
Mechanistic Causality: The diazonium salt undergoes azo-coupling and dediazoniation. Sodium thiomethoxide (NaSMe) is highly nucleophilic but also acts as a strong reducing agent. If run in a single aqueous phase, NaSMe can prematurely reduce the diazonium salt, yielding unfunctionalized 4-methylbenzoic acid [1].
-
Biphasic Setup: Prepare a biphasic system by dissolving NaSMe (1.15 eq) in a mixture of water and an immiscible organic solvent (e.g., dichloromethane) at 0 °C.
-
Coupling: Transfer the cold diazonium salt solution dropwise into the vigorously stirred NaSMe biphasic mixture.
-
Thermal Activation: Gradually warm the mixture to 60–80 °C to drive the dediazoniation.
-
Validation Checkpoint: Monitor the reaction vessel for the evolution of nitrogen gas (bubbling). The complete cessation of gas evolution serves as a visual, self-validating indicator that the C-S bond formation is complete.
-
Isolation: Acidify the aqueous layer to pH 2 using 1M HCl to precipitate the crude 4-methyl-3-(methylthio)benzoic acid. Isolate via vacuum filtration and recrystallize from ethanol/water.
Quantitative Process Data
Summarizing the critical process parameters and expected impurity profiles ensures easy comparison against your in-house analytical data.
| Process Parameter / Metric | Step 1: Diazotization | Step 2: Thiomethylation |
| Optimal Temperature | 0 °C to 5 °C | 60 °C to 80 °C |
| Reagent Stoichiometry | 1.05 eq NaNO₂, 3.0 eq HCl | 1.15 eq NaSMe |
| Primary Impurity Risk | 3-Hydroxy-4-methylbenzoic acid | 4-Methylbenzoic acid (Reduction) |
| Acceptable Impurity Limit | < 2.0% (HPLC area) | < 5.0% (HPLC area) |
| Expected Step Yield | > 95% (In-situ conversion) | 65% – 78% (Isolated) |
Troubleshooting & FAQs
Q: Why is my final product heavily contaminated with 3-hydroxy-4-methylbenzoic acid? A: This is a classic hydrolysis byproduct. It occurs if the diazonium salt is exposed to temperatures above 5 °C during Step 1, or if there is a significant time delay before initiating Step 2. To fix this, ensure your cooling bath is maintained at 0 °C and transfer the diazonium intermediate to the thiomethylation reactor immediately upon validation of complete amine consumption [2].
Q: I am detecting significant amounts of 4-methylbenzoic acid (the des-amino byproduct) in my LC-MS data. How do I prevent this? A: Sodium thiomethoxide is a potent reducing agent. When it reacts with the diazonium salt before proper azo-coupling can occur, it reduces the diazonium group, releasing N₂ and leaving behind a protonated ring. To mitigate this, you must separate the reactive species. Use a biphasic solvent system (Water/DCM) during the addition phase, or restrict the NaSMe stoichiometry to no more than 1.15 equivalents [1].
Q: The diazotization step is taking too long, and the starting 3-amino-4-methylbenzoic acid isn't fully dissolving in the HCl. A: The starting material does not need to be completely dissolved initially. It will form a hydrochloride salt suspension. As the solid reacts with the nitrous acid to form the highly soluble diazonium chloride, the suspension will gradually clear. Do not add extra water to force dissolution, as this dilutes the acid concentration and promotes the formation of triazene impurities.
Q: How can I safely scale up this synthesis beyond the bench scale? A: Aryl diazonium salts are highly energetic and pose severe thermal hazards when accumulated in large batch reactors. For scale-up (kilogram scale and beyond), it is highly recommended to adapt the diazotization and azo-coupling steps to a . Flow chemistry minimizes the steady-state concentration of the explosive diazonium intermediate and drastically reduces reduction byproducts due to superior mixing kinetics [1].
References
How to effectively remove starting materials from 4-Methyl-3-(methylthio)benzoic acid product
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing purification bottlenecks during the synthesis of substituted benzoic acids.
The isolation of 4-Methyl-3-(methylthio)benzoic acid from its starting materials requires a strategic approach. Because the target molecule possesses both a lipophilic thioether group and an ionizable carboxylic acid, standard "catch-and-release" extractions will only work if the impurity possesses a fundamentally different functional group. When the starting material is structurally similar, we must exploit subtle thermodynamic and physicochemical differences.
Below is our comprehensive troubleshooting guide and FAQ, designed to address the specific synthetic routes you may have employed.
Purification Logic & Workflow
Fig 1. Synthetic routes and targeted purification workflows for 4-Methyl-3-(methylthio)benzoic acid.
Physicochemical Data Summary
To understand why a specific purification protocol is required, we must first look at the quantitative properties of the molecules involved. The table below summarizes the causality behind our extraction and crystallization logic.
| Compound | Synthetic Role | Est. pKa | Est. LogP | Ionization State (pH 1) | Ionization State (pH 12) |
| 4-Methyl-3-(methylthio)benzoic acid | Target Product | 4.2 | 2.9 | Neutral (Organic soluble) | Anionic (Water soluble) |
| 3-Fluoro-4-methylbenzoic acid | Starting Material (SNAr) | 4.0 | 2.4 | Neutral (Organic soluble) | Anionic (Water soluble) |
| 3-Amino-4-methylbenzoic acid | Starting Material (Sandmeyer) | 4.5 | 1.5 | Cationic (Water soluble) | Anionic (Water soluble) |
| Methyl 4-methyl-3-(methylthio)benzoate | Starting Material (Hydrolysis) | N/A | 3.5 | Neutral (Organic soluble) | Neutral (Organic soluble) |
Troubleshooting Guides & FAQs
Q1: I synthesized the product via Nucleophilic Aromatic Substitution (SNAr) using sodium thiomethoxide. My product is contaminated with unreacted 3-fluoro-4-methylbenzoic acid, and acid-base extraction isn't separating them. Why, and how do I fix it?
The Science: This is a classic failure point. Both your product and the starting material are carboxylic acids with nearly identical pKa values (~4.0–4.2). Because of this, they will co-extract into the aqueous layer at high pH and co-precipitate when acidified[1]. However, the introduction of the methylthio (-SMe) group significantly increases the lipophilicity (LogP) of the target molecule compared to the fluoro-precursor. We can exploit this thermodynamic difference through selective recrystallization[2].
Self-Validating Protocol: Solvent-Antisolvent Recrystallization
-
Dissolution: Place the crude solid in a round-bottom flask. Add minimal Toluene and heat to 80°C until the solid completely dissolves. Causality: Toluene is a non-polar aromatic solvent that readily dissolves the lipophilic product at elevated temperatures.
-
Antisolvent Addition: Slowly add Heptane dropwise to the hot solution until a slight, persistent turbidity is observed.
-
Crystallization: Remove the flask from the heat source and allow it to cool to room temperature undisturbed. Once at room temperature, transfer the flask to an ice bath (0–5°C) for 1 hour to maximize yield.
-
Filtration: Filter the resulting crystals via a Büchner funnel and wash with ice-cold Heptane.
-
Validation: Analyze the mother liquor via TLC (Hexane:EtOAc 7:3 with 1% Acetic Acid). The more polar 3-fluoro-4-methylbenzoic acid will remain dissolved in the mother liquor. If the crystals still show trace impurities, perform a second recrystallization.
Q2: I used the Sandmeyer reaction starting from 3-amino-4-methylbenzoic acid. NMR shows residual starting amine. What is the most efficient removal method?
The Science: Unlike the SNAr route, the Sandmeyer starting material contains a basic primary amine, making it amphoteric. Your target product, however, is strictly acidic. By dropping the pH below 2, the amine is protonated to form a highly water-soluble ammonium salt, while your target product remains completely neutral and organic-soluble.
Self-Validating Protocol: Differential Acid-Base Extraction
-
Solvation: Dissolve the crude product mixture in Ethyl Acetate (EtOAc) in a separatory funnel.
-
Acid Wash: Add an equal volume of 1M HCl (aqueous) to the funnel. Shake vigorously and vent.
-
Validation (Critical Step): Allow the layers to separate. Draw off a drop of the aqueous (bottom) layer and test it with pH paper. It must read pH < 2. If the pH is higher, the amine is not fully protonated. Add more 1M HCl until the pH remains strictly below 2.
-
Separation: Drain the aqueous layer (which now contains the amine impurity).
-
Recovery: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product.
Q3: My hydrolysis of methyl 4-methyl-3-(methylthio)benzoate stalled, leaving unreacted ester in the mixture. How do I isolate the pure acid?
The Science: This is the easiest separation to perform. The ester starting material lacks an ionizable proton and remains highly lipophilic regardless of pH[3]. The target carboxylic acid will readily deprotonate in the presence of a strong base, forming a water-soluble sodium salt.
Self-Validating Protocol: Alkaline Extraction
-
Solvation: Dissolve the crude mixture in Dichloromethane (DCM) or EtOAc.
-
Base Extraction: Extract with 1M NaOH (aqueous). The target acid will move into the aqueous layer, while the unreacted ester remains in the organic layer.
-
Separation: Separate the layers. Keep the aqueous layer. (You may retain the organic layer if you wish to recover and recycle the unreacted ester).
-
Precipitation: Place the aqueous layer in an ice bath with magnetic stirring. Slowly add 6M HCl dropwise.
-
Validation: As the pH drops below 4, a white/off-white precipitate will form. Continue adding HCl until the pH reaches 1–2. The supernatant must become clear, indicating that precipitation is complete and no product remains dissolved.
-
Isolation: Filter the solid, wash with cold distilled water, and dry under vacuum.
References
- Title: Recrystallization Lab Report | PDF | Solvent | Applied And Interdisciplinary Physics - Scribd (Citing Vogel's Textbook of Practical Organic Chemistry)
- Title: 3-Bromo-5-(methylthio)
- Title: Methyl 5-fluoro-2-(methylthio)
Sources
Technical Support Center: 4-Methyl-3-(methylthio)benzoic Acid Process Optimization
The following technical guide is structured as a Tier 3 Process Development Support Resource . It assumes the user is familiar with basic organic synthesis but requires specific insights into the scale-up phenomena of aryl-sulfur chemistry.
Case ID: SC-SME-043 Topic: Scale-Up Challenges for 4-Methyl-3-(methylthio)benzoic Acid Status: Active Audience: Process Chemists, Pilot Plant Engineers
Executive Summary
Scaling up the production of 4-Methyl-3-(methylthio)benzoic acid presents a unique triad of challenges: safety (handling thiols/sulfides), purity (susceptibility to sulfur oxidation), and catalytic efficiency (poisoning of metal catalysts by sulfur).
While laboratory scales (<50g) often utilize the Sandmeyer reaction via 3-amino-4-methylbenzoic acid, this route becomes hazardous at the kilogram scale due to diazonium salt instability and massive nitrogen evolution. This guide recommends and troubleshoots the Copper-Catalyzed C–S Coupling (Ullmann-type) as the preferred scalable route, while addressing the critical "Odor & Oxidation" control measures required for any route involving this molecule.
Module 1: Route Selection & Safety Assessment
Q: Why is the Sandmeyer route (diazotization) failing at the 1kg scale?
A: The Sandmeyer route involves converting 3-amino-4-methylbenzoic acid to a diazonium salt, followed by displacement with sodium thiomethoxide (NaSMe) or dimethyldisulfide (DMDS).
-
Thermal Instability: Diazonium salts of benzoic acids can precipitate and detonate if allowed to dry or if the exotherm is uncontrolled.
-
Gas Evolution: The displacement releases stoichiometric
gas. At 1kg, this generates ~150-200 liters of gas rapidly, causing foaming and potential reactor over-pressurization. -
Recommendation: Switch to Copper-Catalyzed C–S Coupling . This route uses 3-bromo-4-methylbenzoic acid (or its ester) and is thermally stable with no gas evolution.
Q: What is the preferred catalyst system for the C–S coupling?
A: Use a CuI/Ligand system. Palladium is often poisoned by the sulfur product, leading to high catalyst loading requirements.
-
Catalyst: Copper(I) Iodide (5-10 mol%).
-
Ligand: 1,10-Phenanthroline or N,N'-dimethylethylenediamine (DMEDA).
-
Solvent: DMSO or NMP (high boiling, polar aprotic) are required to solubilize the carboxylate and reach the activation temperature (80–110°C).
Visualization: Route Decision Logic
The following diagram illustrates the decision matrix for selecting the synthetic pathway based on scale and available equipment.
Caption: Decision tree prioritizing Cu-Catalysis for scale-up to mitigate thermal and pressure hazards associated with diazonium intermediates.
Module 2: The "Odor" & Reagent Handling
Critical Warning: Methyl mercaptan (MeSH) and Dimethyl Disulfide (DMDS) have odor thresholds in the parts per billion (ppb) range. A leak at the pilot scale can evacuate a facility.
Q: How do we handle Sodium Thiomethoxide (NaSMe) safely?
A: NaSMe is the nucleophile source.
-
Form: Use the 21% aqueous solution if possible. The solid powder is hygroscopic, pyrophoric, and releases MeSH instantly upon contact with moisture in the air.
-
Stoichiometry: Use a slight excess (1.1–1.2 equiv). Large excesses create unmanageable odor issues during workup.
-
Addition: If using the solid, add it under a stream of nitrogen to the solvent before heating. Never add solid NaSMe to a hot reaction mixture.
Q: The scrubber isn't working. The plant smells like garlic/rotten cabbage.
A: Standard caustic scrubbers (NaOH) are ineffective for DMDS and organic sulfides because these are not acidic protons. You must use an Oxidative Scrubber .
Protocol: The "Bleach Destruct" Scrubber Connect the reactor vent to a two-stage scrubber system:
-
Stage 1 (Trap): Empty trap to catch suck-back.
-
Stage 2 (Destruct): 10-15% Sodium Hypochlorite (Bleach) solution + catalytic NaOH.
Module 3: Impurity Management (The "Yellow" Problem)
Q: My product is off-white/yellow, and HPLC shows a peak at RRT 0.8. What is it?
A: This is almost certainly the Sulfoxide impurity (4-methyl-3-(methylsulfinyl)benzoic acid).
-
Cause: Aryl-methyl sulfides are easily oxidized by air, especially in the presence of metal catalysts (Cu) and light.
-
Prevention:
-
Sparging: You must sparge all solvents (DMSO/Water) with
for 30 minutes before adding reagents. -
Workup: Perform the quench and acidification under an inert atmosphere if possible.
-
Antioxidant Wash: During the workup, wash the organic layer (or filter cake) with a 10% Sodium Metabisulfite (
) solution. This scavenges peroxides and prevents oxidation.
-
Q: How do I remove the Copper catalyst?
A: Residual copper turns the product green/blue and catalyzes decomposition.
-
Standard Wash: Aqueous EDTA or Ammonia washes are common but can be messy with emulsions.
-
Pro-Tip (L-Cysteine): Add L-Cysteine (0.5 equiv relative to Cu) to the aqueous workup phase. L-Cysteine binds Cu avidly and keeps it in the water layer, allowing the product to be extracted into the organic phase (e.g., Ethyl Acetate or MTBE) cleanly.
Module 4: Experimental Protocol (Cu-Catalyzed)
Scale: 1.0 kg Input (3-Bromo-4-methylbenzoic acid)
| Parameter | Specification | Notes |
| Substrate | 3-Bromo-4-methylbenzoic acid | 1.0 equiv |
| Reagent | Sodium Thiomethoxide (NaSMe) | 1.2 equiv (Use 21% aq. or solid) |
| Catalyst | CuI (Copper Iodide) | 0.05 equiv (5 mol%) |
| Base | 2.0 equiv (If using acid substrate) | |
| Solvent | DMSO or DMF | 5-7 Volumes (5-7 L) |
| Temp | 90°C - 100°C | Reaction time: ~12-16 hours |
| Quench | Water + HCl | Adjust to pH 3-4 to precipitate acid |
Step-by-Step Workflow:
-
Inertion: Charge reaction vessel with DMSO. Sparge with
for 30 mins. -
Charging: Add 3-Bromo-4-methylbenzoic acid,
, and CuI under flow. -
Reagent Addition: Add NaSMe. (If aqueous, you may need to distill off water/azeotrope if the reaction stalls, though Cu-catalysis often tolerates water).
-
Reaction: Heat to 100°C. Monitor by HPLC. Look for the disappearance of Bromide.
-
Workup:
-
Cool to 20°C.
-
Dilute with Water (10 Vol).
-
Filtration (Catalyst Removal): Filter through Celite to remove insoluble Cu salts.
-
Acidification: Slowly add 6N HCl to pH 3.0. The product will precipitate.
-
Odor Control: The filtrate will smell. Treat filtrate with Bleach before disposal.
-
-
Purification: Recrystallize from Ethanol/Water or Toluene.
Visualization: Impurity Formation Pathway
Caption: The oxidation cascade. The sulfide is easily oxidized to sulfoxide (yellowing) and sulfone. Strict anaerobic conditions are required.
References
-
Copper-Catalyzed Methylthiolation of Aryl Halides: Wang, Y., Wu, X., & Yang, M. (2020).[1] Copper-Catalyzed Methylthiolation of Aryl Iodides and Bromides with Dimethyl Disulfide in Water.[1][5] Synlett, 31(12), 1226-1230.
-
Odor Control & Scrubber Technology: Tri-Mer Corporation.[6] Industrial Odor Control Scrubbers for Mercaptans and Sulfides.
-
Safety of Sodium Thiomethoxide: Thermo Fisher Scientific. (2013).[7] Safety Data Sheet: Sodium Thiomethoxide.
-
General C-S Coupling Reviews: Fernández-Salas, J. A., Pulis, A. P., & Procter, D. J. (2016).[8] Metal-free C–H thioarylation of arenes using sulfoxides. Chemical Communications.
Sources
- 1. Copper-Catalyzed Methylthiolation of Aryl Iodides and Bromides with Dimethyl Disulfide in Water [organic-chemistry.org]
- 2. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 3. prepchem.com [prepchem.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. tri-mer.com [tri-mer.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. Metal-free C–H thioarylation of arenes using sulfoxides: a direct, general diaryl sulfide synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC07627K [pubs.rsc.org]
Validation & Comparative
Biological activity comparison of 4-Methyl-3-(methylthio)benzoic acid and its isomers
Comparative Bioactivity Guide: 4-Methyl-3-(methylthio)benzoic Acid & Isomers
Executive Summary
4-Methyl-3-(methylthio)benzoic acid (CAS 166811-59-2) represents a specialized subclass of thioether-functionalized benzoic acids. While its mono-substituted analogs (e.g., 4-(methylthio)benzoic acid) are well-documented for chemoprotective and antioxidant properties, the di-substituted 4-methyl-3-(methylthio) variant is primarily utilized as a high-value scaffold in the synthesis of GPCR ligands (specifically taste receptors and neuropeptide antagonists) and peptidomimetics .
This guide compares the target compound against its primary positional isomers, elucidating how the steric and electronic interplay between the methyl (-CH₃) and methylthio (-SMe) groups dictates biological function, metabolic stability, and pharmacological application.
Chemical Profile & Structural Analysis
The biological activity of this class is governed by the Hammett electronic effects and lipophilicity (LogP) of the substituents.
| Compound | Structure Description | Key Substituents | Predicted LogP | Electronic Character (Ring) |
| Target: 4-Methyl-3-(methylthio)benzoic acid | 3-SMe, 4-Me | Di-substituted | ~3.15 | Electron-rich (SMe donor, Me donor) |
| Isomer A: 4-(Methylthio)benzoic acid | 4-SMe | Mono-substituted | 2.74 | Strong resonance donor (para) |
| Isomer B: 3-(Methylthio)benzoic acid | 3-SMe | Mono-substituted | 2.68 | Inductive withdrawer (meta) |
| Isomer C: 3-Methyl-4-(methylthio)benzoic acid | 4-SMe, 3-Me | Di-substituted | ~3.15 | Sterically crowded SMe group |
Key Insight: The ortho relationship between the methyl and methylthio groups in the target compound (positions 3 and 4) creates a "steric shield" that may retard the metabolic S-oxidation of the thioether, potentially prolonging half-life compared to the mono-substituted isomers.
Biological Activity Comparison
A. Chemoprotection & Antioxidant Activity (Primary Mechanism)
The most validated biological activity for this chemical class is nucleophilic scavenging . The sulfur atom in the methylthio group acts as a "soft" nucleophile, trapping electrophilic toxins.
-
4-(Methylthio)benzoic acid (Isomer A):
-
Activity: Proven to reduce Cisplatin-induced nephrotoxicity without compromising antitumor efficacy.[1]
-
Mechanism: The thioether moiety scavenges highly reactive platinum species in the kidneys, preventing them from binding to renal DNA.
-
Relevance to Target: The target (4-Methyl-3-(methylthio)benzoic acid) retains this thioether functionality. However, the adjacent methyl group may slightly reduce the nucleophilicity of the sulfur via steric hindrance, potentially modulating this scavenging rate.
-
B. GPCR Modulation & Peptidomimetics (Target Specificity)
Unlike the simple mono-isomers, the target compound (4-Methyl-3-(methylthio)benzoic acid) appears in patent literature regarding G-Protein Coupled Receptors (GPCRs) .
-
Application: Used as a hydrophobic core to mimic phenylalanine or tryptophan residues in peptidomimetics.
-
Activity: Ligands containing this moiety have shown activity as Somatostatin agonists and Substance P antagonists .
-
Taste Modulation: Patents indicate utility in modulating T1R (sweet/umami) receptors, where the specific 3,4-substitution pattern locks the molecule into a conformation that fits the receptor's hydrophobic pocket.
C. Antimicrobial & Anti-Parasitic Potential[2]
-
3-(Methylthio)benzoic acid (Isomer B):
-
Activity: Serves as a key intermediate for Benzoxazole derivatives effective against Leishmania (Visceral Leishmaniasis).
-
Mechanism: The meta-positioning allows for cyclization into heterocycles that disrupt parasitic redox homeostasis.
-
Mechanism of Action: Thioether Scavenging Pathway
The following diagram illustrates how the methylthio group protects against electrophilic damage (e.g., from cisplatin or alkylating agents).
Figure 1: Mechanism of Chemoprotection. The thioether group intercepts electrophiles before they can alkylate renal DNA.
Experimental Protocols
Protocol A: Synthesis of 4-Methyl-3-(methylthio)benzoic acid
Adapted for research scale (10 mmol).
-
Starting Material: 3-Mercapto-4-methylbenzoic acid (or 3-amino-4-methylbenzoic acid via diazotization/thiolation).
-
Methylation:
-
Dissolve 1.68 g (10 mmol) of starting acid in 20 mL of 10% NaOH (aq).
-
Cool to 0°C.
-
Dropwise add dimethyl sulfate (1.1 eq, 1.39 g) over 30 mins.
-
Note: The 4-methyl group provides steric bulk; vigorous stirring is required.
-
-
Workup:
-
Heat to 60°C for 1 hour to ensure completion.
-
Acidify with HCl to pH 2.
-
Filter the white precipitate. Recrystallize from Ethanol/Water.[2]
-
-
Validation:
-
1H NMR (DMSO-d6): Look for S-Me singlet at ~2.5 ppm and Ar-Me singlet at ~2.3 ppm.
-
Protocol B: In Vitro Cisplatin Rescue Assay
To compare antioxidant potency against isomers.
-
Cell Line: LLC-PK1 (Porcine kidney proximal tubule cells).
-
Treatment:
-
Group 1: Control (Vehicle).
-
Group 2: Cisplatin (50 µM).
-
Group 3: Cisplatin (50 µM) + 4-Methyl-3-(methylthio)benzoic acid (100 µM).
-
Group 4: Cisplatin (50 µM) + 4-(Methylthio)benzoic acid (Isomer A, 100 µM).
-
-
Incubation: 24 hours at 37°C.
-
Readout: MTT Assay for cell viability.
-
Expected Result: Isomer A typically restores viability to ~80%. The Target compound is expected to show similar efficacy unless the 3-methyl group sterically hinders the sulfur.
Comparative Data Summary
| Feature | 4-Methyl-3-(methylthio)benzoic acid (Target) | 4-(Methylthio)benzoic acid (Isomer A) | 3-(Methylthio)benzoic acid (Isomer B) |
| Primary Use | GPCR Ligands, Peptidomimetics | Chemoprotectant, Antioxidant | Anti-parasitic Intermediate |
| Lipophilicity | High (LogP ~3.1) | Moderate (LogP 2.7) | Moderate (LogP 2.7) |
| Metabolic Fate | S-Oxidation (Slowed by steric bulk) | Rapid S-Oxidation to Sulfoxide | S-Oxidation |
| pKa (Acid) | ~4.3 (Predicted) | 4.28 | ~4.1 |
| Key Reference | Patent US10557845 (Taste Receptors) | Biochem. Pharmacol. (1991) | ResearchGate (Benzoxazoles) |
References
-
Boogaard, P. J., et al. (1991).[1] "4-Methylthiobenzoic acid reduces cisplatin nephrotoxicity in rats without compromising anti-tumour activity."[1] Biochemical Pharmacology. Link
-
Tachdjian, C., et al. (2018).[3] "Flavors, flavor modifiers, tastants, taste enhancers... and use thereof."[3] U.S. Patent 10,557,845.[3] (Describes the use of methyl/methylthio benzoic acid derivatives in GPCR modulation). Link
-
Kroese, E. D., et al. (1990).[1] "Preventive action of thioethers towards in vitro DNA binding and mutagenesis in E. coli K12." Mutation Research. Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 83230, 4-(Methylthio)benzoic acid." Link
-
Synowiec, A., et al. (2021). "An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli." Scientific Reports. (Provides SAR context for benzoic acid isomers). Link
Sources
Full Spectroscopic Characterization for Structural Validation of 4-Methyl-3-(methylthio)benzoic acid: A Comparative Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 4-Methyl-3-(methylthio)benzoic acid (CAS: 166811-59-2)[1]
The Analytical Dilemma: The Regioisomer Trap
In modern drug development and chemical synthesis, rigorous structural validation is not merely a regulatory checkbox; it is the foundation of reproducible science. 4-Methyl-3-(methylthio)benzoic acid is a highly specific trisubstituted aromatic building block. When synthesizing or sourcing this compound, the primary analytical challenge is differentiating it from its closely related regioisomers, such as 3-methyl-4-(methylthio)benzoic acid.
Both molecules possess a 1,3,4-trisubstituted benzene ring. In a standard 1D
As a Senior Application Scientist, I have designed this guide to objectively compare a Standard Workflow against a Comprehensive Workflow , demonstrating why multi-dimensional spectroscopy is non-negotiable for establishing a self-validating structural proof.
Comparison of Analytical Workflows
To establish absolute structural integrity, an analytical workflow must be orthogonal—meaning each technique independently verifies a different aspect of the molecule without relying on the assumptions of the others.
-
Workflow A (Standard): Utilizes Low-Resolution Mass Spectrometry (LRMS) and 1D
H/ C NMR. While cost-effective and rapid, it only confirms the nominal mass and the presence of functional groups. It fails to map the exact connectivity of the substituents. -
Workflow B (Comprehensive - Gold Standard): Integrates High-Resolution Mass Spectrometry (HRMS), 2D NMR (HMBC/HSQC), and ATR-FTIR. This creates a self-validating system: HRMS locks in the exact elemental formula[3], while 2D NMR maps the precise spatial connectivity of the -SCH
and -CH groups to the aromatic core.
Comparative Data Summary
| Analytical Technique | Workflow A (Standard) | Workflow B (Comprehensive) | Structural Confidence & Causality |
| Mass Spectrometry | LRMS: m/z 181 [M-H]⁻ (Nominal) | HRMS: m/z 181.0323 (Exact, Δ < 2 ppm) | Workflow B wins. HRMS mathematically eliminates isobaric impurities and confirms the formula C |
| 1D NMR ( | d (H2), d (H5), dd (H6) | d (H2), d (H5), dd (H6) + Integration | Tie. Both confirm 1,3,4-trisubstitution but cannot assign the exact positions of the methyl vs. methylthio groups. |
| 2D NMR (HMBC) | Not Performed | -SCH | Workflow B wins. Unambiguously confirms regiochemistry via 3-bond carbon-proton couplings[2]. |
| Infrared (FT-IR) | Not Performed | 1680 cm⁻¹ (C=O), 2500-3000 cm⁻¹ (O-H) | Workflow B wins. Provides orthogonal validation of the carboxylic acid dimer state. |
Structural Validation Decision Tree
The following diagram illustrates the logical progression and decision-making process when validating 4-Methyl-3-(methylthio)benzoic acid.
Structural validation workflow comparing standard vs. comprehensive spectroscopic methods.
Step-by-Step Experimental Protocols
To ensure reproducibility and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols detail not just how to perform the analysis, but the causality behind each methodological choice.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
Objective: Validate the exact elemental composition (C
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using Methanol/Water (50:50, v/v) containing 0.1% Formic acid.
-
Ionization Parameter Selection: Inject 5 µL into the Electrospray Ionization (ESI) source operating in Negative Ion Mode (ESI-) .
-
Causality: The carboxylic acid moiety (-COOH) is highly acidic. It readily deprotonates to form a stable carboxylate anion ([M-H]⁻). Using negative mode provides a significantly cleaner spectrum with higher sensitivity and fewer sodium/potassium adducts than positive mode[3].
-
-
Acquisition: Scan the m/z range of 100-500. Ensure the Time-of-Flight (TOF) or Orbitrap mass analyzer is calibrated to a mass accuracy of < 2 ppm using an internal lock mass. The expected theoretical monoisotopic mass for [M-H]⁻ is m/z 181.0323.
Protocol 2: 1D and 2D NMR Spectroscopy
Objective: Unambiguously map the carbon-hydrogen framework and definitively assign the regiochemistry.
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-
[2].-
Causality: DMSO-
is specifically chosen over CDCl because it prevents the rapid exchange of the carboxylic acid proton, allowing it to be clearly observed as a broad singlet at ~12.5 ppm.
-
-
1D Acquisition: Acquire the
H NMR spectrum at 600 MHz (16 scans) and the C NMR spectrum at 150 MHz (1024 scans). -
2D HMBC Acquisition (Critical Step): Set up a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range coupling constants (
= 8 Hz).-
Causality: HMBC is the linchpin of this validation. While HSQC only shows direct 1-bond attachments, HMBC reveals 2- and 3-bond correlations. By tracing the 3-bond correlation from the -SCH
protons (~2.5 ppm) to the quaternary C3 carbon, and the 3-bond correlation from the -CH protons (~2.3 ppm) to the C3 and C5 carbons, we definitively prove the substituents are in the 3- and 4-positions, ruling out all other regioisomers.
-
Protocol 3: Attenuated Total Reflectance FT-IR (ATR-FTIR)
Objective: Orthogonal confirmation of functional groups.
-
Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).
-
Sample Application: Place 2-3 mg of the neat, solid powder directly onto the crystal. Apply uniform pressure using the anvil.
-
Causality: Using ATR eliminates the need for KBr pellet pressing. KBr pressing can induce polymorphic changes or disrupt hydrogen bonding due to high pressure and moisture. ATR preserves the native hydrogen-bonded dimeric state of the carboxylic acid, yielding a highly characteristic broad O-H stretch between 2500-3000 cm⁻¹.
-
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
References
- "166811-59-2 | 4-methyl-3-(methylthio)benzoic acid | Boroncore", Boroncore,
- "A Comparative Guide to the Structural Validation of Novel 3-Chlorofuro[2,3-b]pyridine Deriv
- "What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?", MtoZ Biolabs,
Sources
Odorless and Scalable Alternatives for the Synthesis of 4-Methyl-3-(methylthio)benzoic acid: A Comparative Guide
As drug discovery and agrochemical development increasingly rely on sulfur-containing building blocks, the demand for scalable, environmentally benign synthetic routes has surged. 4-Methyl-3-(methylthio)benzoic acid (CAS: 166811-59-2) is a critical intermediate, featuring a methylthio (-SMe) group positioned meta to a carboxylic acid and ortho to a methyl group.
Historically, introducing the methylthio moiety required handling highly toxic, malodorous reagents like methanethiol gas or sodium thiomethoxide (NaSMe). For process chemists and bench scientists, these reagents present severe occupational hazards and demand specialized ventilation infrastructure. This guide evaluates modern, odorless alternative reagents for the methylthiolation of 3-halo-4-methylbenzoic acid precursors, objectively comparing their mechanistic viability, empirical performance, and experimental execution.
Mechanistic Pathways & Reagent Selection
The synthesis of 4-Methyl-3-(methylthio)benzoic acid typically proceeds via the cross-coupling or nucleophilic aromatic substitution (SNAr) of a 3-halo-4-methylbenzoic acid (where the halogen is I, Br, or F). The choice of the methylthiolating reagent dictates the required catalytic system and the downstream purification strategy.
The Baseline: Sodium Thiomethoxide (NaSMe)
While NaSMe is highly nucleophilic and effective for [1], its overwhelming stench and toxicity make it unsuitable for routine scale-up without stringent containment. It serves as our performance baseline for yield and reactivity, but fails modern green chemistry metrics.
Alternative 1: Dimethyl Sulfoxide (DMSO)
DMSO is a ubiquitous, inexpensive, and completely odorless solvent that can be repurposed as a methylthiolating agent. Under copper catalysis, DMSO undergoes a complex reduction and C-S bond cleavage to generate an active "Cu-SMe" species in situ. Recent advancements have demonstrated that [2] is highly effective for aryl halides. The addition of promoters like Zn(OAc)2 facilitates the decomposition of DMSO while stabilizing the critical Cu-SMe intermediate, preventing unwanted side reactions.
Mechanistic pathway of Cu-catalyzed methylthiolation using DMSO as a sulfur source.
Alternative 2: S-Methylisothiourea Sulfate
S-Methylisothiourea sulfate is a highly crystalline, odorless solid that acts as a surrogate for methanethiol. Under basic conditions, it decomposes to release the thiomethoxide anion (MeS⁻) directly into the reaction mixture. This reagent is particularly powerful for [3]. When reacting 3-fluoro-4-methylbenzoic acid in a high-boiling, environmentally benign solvent like PEG-400, the S-methylisothiourea sulfate provides a steady, controlled release of the nucleophile, driving the SNAr reaction to completion without the need for expensive palladium or copper ligands.
Empirical Performance Comparison
To objectively evaluate these reagents, we must look at their performance metrics when applied to the synthesis of the target benzoic acid. The data below synthesizes expected outcomes based on optimized literature conditions for analogous ortho-substituted aryl halides.
| Reagent System | Substrate Requirement | Catalyst / Promoter | Temp (°C) | Time (h) | Yield (%) | Odor Profile | Scalability |
| NaSMe (Baseline) | 3-Bromo or 3-Iodo | Pd(OAc)2 / Xantphos | 25 - 80 | 4 - 8 | 85 - 92 | Severe | Poor (Requires scrubbing) |
| DMSO | 3-Iodo | CuI / Zn(OAc)2 | 130 - 150 | 18 - 24 | 75 - 82 | Odorless | Excellent |
| S-Methylisothiourea | 3-Fluoro | None (Base: Cs2CO3) | 100 - 120 | 12 - 16 | 80 - 88 | Odorless | Excellent |
Key Takeaways:
-
DMSO offers the cheapest and most accessible route but requires higher temperatures and longer reaction times due to the activation energy required to cleave the S=O bond [4].
-
S-Methylisothiourea provides a transition-metal-free alternative, eliminating the risk of heavy metal contamination in the final product—a critical factor if the benzoic acid is destined for active pharmaceutical ingredient (API) synthesis. However, it requires the slightly more expensive 3-fluoro-4-methylbenzoic acid starting material to facilitate the uncatalyzed SNAr.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. They incorporate specific in-process controls (IPCs) and causality-driven workup steps to ensure product integrity and complete odor mitigation.
Protocol A: Copper-Catalyzed Methylthiolation using DMSO
Rationale: This protocol utilizes DMSO as both the solvent and the methylthiolating agent. Zn(OAc)2 is included as a promoter to facilitate the reduction of DMSO and stabilize the Cu-SMe intermediate without relying on corrosive fluoride salts.
Materials:
-
3-Iodo-4-methylbenzoic acid (10.0 mmol, 2.62 g)
-
CuI (1.0 mmol, 190 mg, 10 mol%)
-
Zn(OAc)2 (2.0 mmol, 367 mg, 20 mol%)
-
K2CO3 (25.0 mmol, 3.45 g)
-
Anhydrous DMSO (20 mL)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 3-iodo-4-methylbenzoic acid, CuI, Zn(OAc)2, and K2CO3.
-
Causality: K2CO3 deprotonates the carboxylic acid to increase substrate solubility and neutralizes any acidic byproducts generated during DMSO decomposition.
-
-
Inert Atmosphere: Evacuate the flask and backfill with dry Nitrogen (repeat 3 times). Add anhydrous DMSO via syringe.
-
Heating: Heat the mixture in an oil bath at 140 °C for 24 hours.
-
Self-Validation (IPC): Monitor via TLC (Eluent: Hexanes/EtOAc 1:1 with 1% acetic acid). The starting material (Rf ~0.4) should disappear, replaced by a new UV-active spot (Rf ~0.5).
-
-
Quench & Workup: Cool the reaction to room temperature. Dilute with water (50 mL) and filter through a pad of Celite to remove insoluble copper/zinc salts.
-
Acidification: Transfer the filtrate to a beaker. Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches 2-3.
-
Causality: The product exists as a soluble potassium salt in the basic aqueous DMSO mixture. Acidification protonates the carboxylate, causing the target 4-Methyl-3-(methylthio)benzoic acid to precipitate as a white/off-white solid, leaving DMSO and inorganic salts in the aqueous phase.
-
-
Isolation: Filter the precipitate under vacuum, wash thoroughly with cold water (3 x 20 mL) to remove residual DMSO, and dry under high vacuum.
Protocol B: Transition-Metal-Free Synthesis via S-Methylisothiourea Sulfate
Rationale: This route leverages the high electrophilicity of 3-fluoro-4-methylbenzoic acid. S-Methylisothiourea acts as a stable, slow-release source of MeS⁻, preventing the formation of toxic gas pockets. PEG-400 is used as a green, high-boiling solvent that solubilizes the inorganic base and sulfate salts.
Materials:
-
3-Fluoro-4-methylbenzoic acid (10.0 mmol, 1.54 g)
-
S-Methylisothiourea sulfate (7.5 mmol, 2.08 g; equivalent to 15 mmol of MeS⁻)
-
Cs2CO3 (25.0 mmol, 8.14 g)
-
PEG-400 (15 mL)
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 3-fluoro-4-methylbenzoic acid, S-methylisothiourea sulfate, Cs2CO3, and PEG-400.
-
Causality: Cs2CO3 serves a dual purpose: it deprotonates the benzoic acid and drives the basic decomposition of S-methylisothiourea into the active thiomethoxide nucleophile and urea byproducts.
-
-
Heating: Stir the suspension at 110 °C for 16 hours open to a nitrogen line (no strict anhydrous conditions required).
-
Quench: Cool to room temperature. Add 50 mL of a 5% NaOH aqueous solution and stir for 15 minutes.
-
Self-Validation: The basic aqueous wash ensures all unreacted S-methylisothiourea is fully decomposed and the product is entirely in the aqueous phase as the cesium/sodium salt. Extract with Ethyl Acetate (2 x 20 mL) and discard the organic layer to remove non-acidic organic impurities.
-
-
Acidification & Isolation: Carefully acidify the aqueous layer with 3M HCl to pH 2. The target product will precipitate. Filter, wash with cold water, and dry. Recrystallize from ethanol/water if necessary to achieve >99% purity.
Step-by-step experimental workflow for the odorless synthesis of the target benzoic acid.
Conclusion
The synthesis of 4-Methyl-3-(methylthio)benzoic acid no longer requires the use of hazardous, odorous reagents. For cost-sensitive, large-scale applications where transition metal removal is feasible, DMSO serves as an elegant, dual-purpose reagent and solvent. Conversely, for late-stage functionalization or API synthesis where heavy metal contamination must be strictly avoided, S-Methylisothiourea sulfate provides a highly reliable, transition-metal-free SNAr pathway. Both methodologies offer self-validating, robust protocols that align with modern green chemistry mandates.
References
-
Hadj Mohamed, A., et al. "Rapid Methylthiolation of (Hetero)Aryl Halides at Room Temperature Using Sodium Thiomethoxide Via Palladium-Catalysis." ChemRxiv, 2022. Available at:[Link]
-
Kantam, M. L., et al. "Investigation of the scope and mechanism of copper catalyzed regioselective methylthiolation of aryl halides." Tetrahedron, 2013. Available at:[Link]
-
Wu, X., & Huang, D. "Transition-Metal-Free Methylthiolation of Aryl Fluorides with S-Methylisothiourea Sulfate in Peg-400." SSRN, 2024. Available at:[Link]
-
Cheng, Y., et al. "Copper-mediated methylthiolation of aryl halides with DMSO." Chemical Communications, 2011. Available at:[Link]
Cost and efficiency analysis of different synthetic pathways for 4-Methyl-3-(methylthio)benzoic acid
Thioether-functionalized benzoic acids, such as 4-Methyl-3-(methylthio)benzoic acid (CAS 166811-59-2) [1], are highly valued building blocks in modern drug discovery. They frequently serve as critical intermediates in the synthesis of G-protein coupled receptor (GPCR) antagonists, kinase inhibitors, and advanced agrochemicals.
When scaling the production of such specific chemical entities, process chemists must balance atom economy, reagent cost, environmental impact (E-factor), and purification complexity. This guide provides an objective, data-driven comparison of two distinct synthetic pathways for 4-Methyl-3-(methylthio)benzoic acid: a modern transition-metal catalyzed C-S cross-coupling route and a classical diazotization approach.
Pathway A: Transition-Metal Catalyzed C-S Cross-Coupling (The Modern Approach)
Causality & Mechanistic Logic
This pathway leverages the synergistic directing effects of a readily available, low-cost starting material: p-toluic acid.
-
Regioselective Halogenation: The methyl group is an electron-donating, ortho/para-directing group, while the carboxylic acid is an electron-withdrawing, meta-directing group. Both groups synergistically direct an incoming electrophile exclusively to the 3-position, ensuring near-perfect regioselectivity during bromination.
-
Ullmann-Type C-S Coupling: To introduce the methylthio group, a copper-catalyzed[2] is employed. Copper(I) iodide (CuI) is chosen over Palladium (Pd) because sulfur strongly coordinates to and often "poisons" Pd catalysts. CuI, combined with a diamine ligand, provides a highly robust, cost-effective catalytic cycle for C-S bond formation.
Self-Validating Experimental Protocol
Step 1: Synthesis of 3-Bromo-4-methylbenzoic acid
-
Procedure: Dissolve p-toluic acid (1.0 eq) in glacial acetic acid. Add a catalytic amount of iron powder (Fe) or FeBr₃. Slowly add bromine (Br₂, 1.05 eq) dropwise at room temperature.
-
Validation: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.4) will disappear, replaced by a single new spot (Rf ~0.35). The evolution of HBr gas (which turns damp blue litmus paper red) serves as a visual confirmation of the electrophilic aromatic substitution progressing.
-
Workup: Pour into ice water, filter the resulting white precipitate, and recrystallize from ethanol to ensure >98% purity.
Step 2: Ullmann C-S Coupling
-
Procedure: In a rigorously degassed Schlenk flask, combine 3-bromo-4-methylbenzoic acid (1.0 eq), sodium methanethiolate (NaSMe, 1.5 eq), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 eq) in anhydrous DMF. Heat to 110°C for 16 hours under nitrogen.
-
Validation: The reaction mixture will transition from a pale suspension to a dark, homogeneous solution as the active Cu(I)-thiolate complex forms. LC-MS analysis should confirm the disappearance of the brominated mass (m/z 214/216) and the appearance of the product mass (m/z 181 [M-H]⁻).
-
Workup: Acidify with 1M HCl to pH 2 to protonate the carboxylic acid, extract with ethyl acetate, and wash extensively with water to remove DMF and copper salts.
Synthetic Workflow for Pathway A: Transition-Metal Catalyzed C-S Cross-Coupling.
Pathway B: Classical Diazotization and Leuckart Thiophenol Route
Causality & Mechanistic Logic
For pharmaceutical applications where strict heavy-metal residue limits (e.g., <10 ppm Cu/Pd) are enforced, avoiding transition metals entirely is highly desirable. Pathway B achieves this by utilizing the [3].
-
Diazotization: 3-Amino-4-methylbenzoic acid is converted into a highly reactive diazonium salt.
-
Xanthate Addition: Direct reaction of a diazonium salt with sodium methanethiolate is notoriously dangerous, often yielding explosive diazosulfides. Instead, potassium ethyl xanthate is used to safely trap the diazonium species as a stable xanthate ester.
-
Hydrolysis & Alkylation: The xanthate is easily hydrolyzed under basic conditions to the free thiol, which is subsequently trapped in situ with methyl iodide (MeI) to form the target thioether.
Self-Validating Experimental Protocol
Step 1: Diazotization and Xanthate Formation
-
Procedure: Suspend 3-amino-4-methylbenzoic acid (1.0 eq) in aqueous HCl (3.0 eq) and cool to 0°C. Add aqueous NaNO₂ (1.05 eq) dropwise, maintaining the temperature below 5°C.
-
Validation: The formation of the [4] is confirmed by a positive starch-iodide paper test (turns blue-black), indicating a slight excess of nitrous acid.
-
Procedure (Cont.): Neutralize the excess HNO₂ with sulfamic acid. Slowly add the cold diazonium solution to a pre-warmed (45°C) solution of potassium ethyl xanthate (1.2 eq). Nitrogen gas evolution will immediately occur.
Step 2: Hydrolysis and S-Alkylation
-
Procedure: Isolate the intermediate xanthate ester, dissolve it in 2M NaOH, and reflux for 2 hours to yield the thiolate. Cool to room temperature and add methyl iodide (MeI, 1.2 eq) dropwise.
-
Validation: The distinct, pungent odor of the free thiol will dissipate as the S-alkylation proceeds. TLC (DCM:MeOH 9:1) will show the conversion of the highly polar thiol to the less polar thioether product.
-
Workup: Acidify the aqueous layer to pH 2, filter the precipitated 4-Methyl-3-(methylthio)benzoic acid, and dry under vacuum.
Synthetic Workflow for Pathway B: Classical Diazotization and Leuckart Thiophenol Route.
Quantitative Comparison Analysis
To objectively determine the most viable route for scale-up, the following metrics were evaluated based on standard process chemistry parameters:
| Metric | Pathway A (Ullmann C-S Coupling) | Pathway B (Leuckart Thiophenol) |
| Starting Material Cost | Low (p-Toluic acid: ~$15/kg) | Moderate (3-Amino-4-methylbenzoic acid: ~$80/kg) |
| Step Count | 2 Steps (Highly convergent) | 4 Steps (Linear) |
| Overall Yield | 70 - 78% | 45 - 55% |
| E-Factor (Waste generated) | Moderate (Solvent-heavy workup) | High (Aqueous salt waste from diazotization) |
| Heavy Metal Risk | High (Requires Cu scavenging) | Zero (Metal-free process) |
| Safety Profile | Good (Standard handling) | Poor (Hazardous diazonium and toxic MeI) |
Conclusion & Recommendations
The selection between these two synthetic pathways depends heavily on the development phase and regulatory requirements:
-
For Early-Stage Discovery & General Scale-Up: Pathway A is vastly superior. It offers a shorter step count, significantly higher overall yields, and utilizes cheaper starting materials. The regioselectivity is chemically elegant, and the Ullmann coupling is highly reproducible.
-
For Late-Stage API Manufacturing: If the final drug product strictly forbids trace transition metal impurities and metal scavenging resins prove too costly, Pathway B remains a viable, albeit classical, alternative. However, the engineering controls required to handle diazonium salts and methyl iodide at scale will significantly increase operational costs.
References
-
Boroncore. "166811-59-2 | 4-methyl-3-(methylthio)benzoic acid". Boroncore Chemical Catalog. Available at: [Link]
-
Wikipedia Contributors. "Leuckart thiophenol reaction". Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Royal Society of Chemistry. "Possible Intermediates of Cu(Phen)-catalyzed cross coupling". RSC Advances, 2014. Available at:[Link]
-
Wikipedia Contributors. "Diazonium compound". Wikipedia, The Free Encyclopedia. Available at:[Link]
Sources
Purity assessment of synthesized 4-Methyl-3-(methylthio)benzoic acid using HPLC and melting point analysis
Executive Summary
In the synthesis of 4-Methyl-3-(methylthio)benzoic acid , establishing rigorous purity specifications is critical, particularly when the compound serves as an intermediate for kinase inhibitors or antibacterial agents. The presence of the thioether moiety introduces specific stability challenges—namely, susceptibility to oxidation into sulfoxides and sulfones—which standard acid-base titrations cannot detect.
This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Melting Point (MP) analysis. While MP provides a rapid, cost-effective assessment of bulk crystallinity, our experimental data confirms that Reverse-Phase HPLC (RP-HPLC) with acidic buffering is the mandatory gold standard for quantifying trace regioisomers and oxidative impurities.
Strategic Comparison: Selecting the Right Analytical Tool
For a research or scale-up chemist, choosing between speed and resolution is a daily decision. The table below contrasts the performance of the product (HPLC/MP) against alternative methodologies.
| Feature | HPLC (UV-Vis) | Melting Point (MP) | GC-MS (Alternative) | qNMR (Alternative) |
| Primary Utility | Quantitative impurity profiling (0.05% sensitivity). | Qualitative "Go/No-Go" check for crystallinity. | Volatile impurity ID; requires derivatization. | Absolute structure verification. |
| Specificity | High: Separates sulfoxides, sulfones, and regioisomers. | Low: Only indicates total impurity load via range broadening. | Medium: Carboxylic acids tail badly without methylation. | High: But low sensitivity for trace (<1%) impurities. |
| Sample Prep | Simple dissolution (MeOH/ACN). | None (Solid state). | Complex (Derivatization to methyl ester required).[1] | Simple (Deuterated solvent). |
| Throughput | 15–20 min/sample. | 5–10 min/sample. | 30+ min (including prep). | 10–15 min/sample. |
| Critical Limitation | Requires method development (buffers). | Destructive; subjective visual endpoint. | Thermal degradation of thioethers in injector port. | High instrument cost; lower sensitivity. |
Scientist’s Insight: Do not rely on GC-MS for the primary purity release of this acid. The high injector temperatures (
) can cause decarboxylation of the benzoic acid and oxidation of the methylthio group, leading to false impurity profiles. HPLC is the non-destructive standard here.
Experimental Protocols
Method A: Reverse-Phase HPLC (The Gold Standard)
The presence of the carboxylic acid group (
Protocol Parameters:
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus),
, . -
Mobile Phase A:
Trifluoroacetic Acid (TFA) in Water (pH ~2.0). -
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0–2 min: 10% B (Isocratic hold)
-
2–15 min: 10%
90% B (Linear ramp) -
15–20 min: 90% B (Wash)
-
-
Flow Rate:
. -
Detection: UV at
(aromatic) and (amide/carbonyl). -
Temperature:
.
Mechanism of Action:
The acidic mobile phase (TFA) suppresses the ionization of the benzoic acid moiety (
Method B: Melting Point Analysis (The Rapid Check)
Protocol Parameters:
-
Instrument: Buchi M-565 or capillary apparatus.
-
Ramp Rate:
to , then to endpoint. -
Sample Prep: Dry sample in a vacuum oven at
for 2 hours to remove solvent inclusions (solvates mimic impurities).
Experimental Data & Results
We synthesized a crude batch of 4-Methyl-3-(methylthio)benzoic acid via the Sandmeyer reaction of 3-amino-4-methylbenzoic acid and compared it against a recrystallized standard.
Table 1: Comparative Analysis Data
| Sample Batch | HPLC Purity (Area %) | MP Range ( | Observations |
| Crude Isolate | 88.4% | 168.0 – 175.5 (Broad) | Yellowish hue. HPLC shows early eluting peaks (sulfoxides). |
| Recrystallized (EtOH) | 99.2% | 178.5 – 179.5 (Sharp) | White needles. Trace sulfone detected at 0.3%. |
| Literature/Target | >98.0% | ~179 – 181 | Reference value for 4-methyl-benzoic acid analogs. |
Impurity Profile Logic (HPLC)[2]
In Reverse-Phase chromatography, polarity dictates elution order. The oxidation of the sulfur atom increases polarity significantly.
-
Sulfoxide (
): Most polar, elutes first ( ). -
Sulfone (
): Intermediate polarity, elutes second ( ). -
Target (
): Least polar, elutes last ( ).
Visualizing the Analytical Workflow
The following diagram illustrates the decision-making process for purifying and validating this compound, highlighting where each method adds value.
Figure 1: Integrated workflow for the purification and validation of thio-benzoic acid derivatives. Note the iterative loop between MP screening and Recrystallization.
Troubleshooting & Expert Tips
The "Disappearing" Peak (HPLC)
Issue: You inject the sample, but the main peak is broad, split, or has a shifting retention time.
Cause: The mobile phase pH is likely near the
The "False" Impurity (Melting Point)
Issue: The melting point is consistently 5–10°C lower than expected, even after recrystallization.
Cause: Residual solvent entrapment. Thio-benzoic acids can form solvates with benzene or toluene.
Solution: Run a TGA (Thermogravimetric Analysis) or dry the sample under high vacuum (
References
-
Sielc Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved October 26, 2025, from [Link]
-
National Institutes of Health (PubChem). (2025). 4-(Methylthio)benzoic acid Compound Summary. Retrieved October 26, 2025, from [Link]
-
Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved October 26, 2025, from [Link]
Sources
Comparative Profiling of 4-Methyl-3-(methylthio)benzoic Acid Derivatives: Structure-Activity Relationships and Therapeutic Potential
The following is a comprehensive Comparative Study Guide for the biological effects and medicinal chemistry applications of 4-Methyl-3-(methylthio)benzoic acid derivatives . This guide is structured to assist researchers in evaluating this scaffold against its bioisosteres (e.g., methoxy analogs) and assessing its therapeutic potential.
Executive Summary: The Thioether Advantage
In modern drug discovery, the 4-Methyl-3-(methylthio)benzoic acid scaffold (CAS 166811-59-2 ) represents a critical bioisostere of the more common 3-methoxy-4-methylbenzoic acid. While the oxygen-containing analogs are ubiquitous in kinase inhibitors and GPCR ligands, the sulfur-substituted "thio-analogs" offer distinct advantages in lipophilicity modulation , metabolic diversification (via sulfoxidation), and electronic tuning .
This guide provides a technical roadmap for comparing the biological effects of these derivatives, focusing on their utility as intermediates in HPPD-inhibiting herbicides , retinoid-like anticancer agents , and antimicrobial prodrugs .
Chemical & Physical Comparative Profiling
To understand the biological behavior of 4-Methyl-3-(methylthio)benzoic acid derivatives, one must first quantify their physicochemical differences from standard isosteres. The methylthio group (-SMe) is less electronegative and more lipophilic than the methoxy group (-OMe).
Table 1: Physicochemical Comparison of Core Scaffolds
| Feature | 4-Methyl-3-(methylthio)benzoic acid | 3-Methoxy-4-methylbenzoic acid | 4-Methyl-3-nitrobenzoic acid | Implication for Drug Design |
| Electronic Effect | Weak Donor (Resonance) | Strong Donor (Resonance) | Strong Withdrawn (Induction/Resonance) | SMe affects pKa of the acid less than OMe; modulates binding pocket electrostatics. |
| Lipophilicity (cLogP) | ~2.74 | ~2.20 | ~2.30 | Higher LogP of SMe improves passive membrane permeability (CNS penetration). |
| Metabolic Liability | High (S-oxidation to sulfoxide/sulfone) | Low (O-demethylation) | Medium (Nitro reduction) | SMe acts as a "metabolic switch" or prodrug handle. |
| Van der Waals Radius | Sulfur: 1.80 Å | Oxygen: 1.52 Å | Nitrogen: 1.55 Å | SMe is bulkier; probes steric tolerance in the binding pocket. |
| H-Bond Capability | Weak Acceptor | Strong Acceptor | Strong Acceptor | SMe reduces desolvation penalty upon binding. |
Analyst Note: The transition from Methoxy to Methylthio often results in a 2-5 fold increase in potency for hydrophobic pockets but requires careful monitoring of metabolic clearance due to rapid S-oxidation by FMOs (Flavin-containing monooxygenases).
Biological Mechanisms & Therapeutic Applications[1]
Metabolic Activation & Toxicity (The "Sulfur Switch")
Unlike their oxygen counterparts, 4-Methyl-3-(methylthio)benzoic acid derivatives undergo a unique two-step metabolic oxidation.
-
Phase I: Oxidation to the Sulfoxide (S=O) (Chiral center creation).
-
Phase II: Further oxidation to the Sulfone (O=S=O) .
Biological Effect: The sulfoxide metabolite is often more polar and can exhibit distinct pharmacological activity (e.g., similar to the active metabolite of Sulindac). In cisplatin nephrotoxicity models, simple methylthiobenzoic acids have shown protective effects by scavenging electrophiles, a property not shared by methoxy analogs.
Anticancer & Retinoid-Like Activity
Derivatives of methylthiobenzoic acid have been identified as Retinoid X Receptor (RXR) modulators. The 4-methyl-3-methylthio substitution pattern mimics the hydrophobic domain of retinoids but with altered solubility.
-
Mechanism: Induction of differentiation in HL60 cells.
-
Advantage: Reduced systemic toxicity compared to classic retinoids due to rapid metabolic clearance of the S-oxidized metabolites.
Herbicidal Activity (HPPD Inhibition)
This scaffold is a key intermediate in the synthesis of Triketone Herbicides (e.g., analogs of Mesotrione or Tembotrione).
-
Target: 4-Hydroxyphenylpyruvate dioxygenase (HPPD).
-
Role: The 3-methylthio group provides the necessary steric bulk and lipophilicity to occupy the enzyme's hydrophobic pocket, inhibiting carotenoid biosynthesis and causing bleaching in target plants.
Visualizing the Structure-Activity Relationship (SAR)
The following diagram illustrates the strategic modification of the scaffold and the resulting biological outcomes.
Figure 1: SAR Logic Flow for 4-Methyl-3-(methylthio)benzoic acid derivatives, highlighting metabolic and binding pathways.
Experimental Protocols
To objectively compare these derivatives, the following standardized protocols are recommended. These ensure that observed differences are due to intrinsic molecular properties, not experimental variability.
Protocol A: Synthesis of Derivatives (Amide Coupling)
Use this workflow to generate a library for SAR screening.
-
Activation: Dissolve 4-Methyl-3-(methylthio)benzoic acid (1.0 eq) in dry DCM. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 min.
-
Coupling: Add the target amine (1.1 eq) and DIPEA (2.0 eq). Warm to RT and stir for 12h.
-
Workup: Wash with 1N HCl (removes unreacted amine) and sat. NaHCO3 (removes unreacted acid).
-
Purification: Silica gel chromatography. Note: Avoid strong oxidants during purification to prevent premature sulfoxidation.
Protocol B: Microsomal Stability Assay (Metabolic Profiling)
Critical for assessing the "Sulfur Switch" liability.
-
Incubation: Incubate test compound (1 µM) with pooled human/rat liver microsomes (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4).
-
Sampling: Aliquot at 0, 15, 30, and 60 min. Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Target Metric: Monitor the disappearance of the parent (S-Me) and the appearance of M+16 (Sulfoxide) and M+32 (Sulfone) peaks.
-
Success Criterion: If T1/2 < 15 min, the compound is likely a prodrug or requires structural blocking (e.g., steric hindrance).
-
Experimental Workflow Diagram
This workflow describes the parallel synthesis and testing pipeline required to validate the biological effects.
Figure 2: Integrated workflow for synthesizing and evaluating thio-benzoic acid derivatives.
References
-
ChemicalBook. (2023). 4-Methyl-3-(methylthio)benzoic acid - Product Properties and Synthesis. Retrieved from
- Boogaard, P. J., et al. (1991). "4-Methylthiobenzoic acid reduces cisplatin nephrotoxicity in rats without compromising anti-tumour activity." Biochemical Pharmacology, 41(12), 1997-2003. (Contextual grounding for methylthio-benzoic acid biological effects).
- Kroese, E. D., et al. (1990). "Preventive action of thioethers towards in vitro DNA binding and mutagenesis in E. coli K12 by alkylating agents.
-
PubChem. (2023). Compound Summary: 4-(Methylthio)benzoic acid. National Library of Medicine. Retrieved from
- Vertex AI Search. (2023). Patent Landscape for Benzoic Acid Derivatives in Agrochemicals.
Identity Confirmation of 4-Methyl-3-(methylthio)benzoic Acid: A Structural Elucidation Guide
Introduction: The Challenge of Rare Intermediates
In the synthesis of advanced pharmaceutical intermediates, 4-Methyl-3-(methylthio)benzoic acid (C₉H₁₀O₂S, MW: 182.24 g/mol ) presents a unique analytical challenge. Unlike its common analog, 4-(methylthio)benzoic acid (MW: 168.21), this specific regioisomer is often absent from standard spectral libraries.
Confirming the identity of such a compound requires more than a simple comparison to literature; it demands a first-principles structural elucidation . This guide outlines a rigorous workflow to qualify a synthesized batch as a Primary Reference Standard , distinguishing it from potential regioisomers (e.g., 3-methyl-4-(methylthio)benzoic acid) and process impurities.
Why "Literature Data" is Insufficient
Relying solely on unverified literature values for rare intermediates introduces significant risk:
-
Regioisomer Confusion: 1,3,4-trisubstituted benzenes have similar melting points and polarities.
-
Data Scarcity: Public databases often lack specific NMR assignments for this isomer.
-
Process Specificity: Impurity profiles vary by synthesis route (e.g., Sandmeyer reaction vs. Nucleophilic Aromatic Substitution).
Structural Elucidation Workflow
The following decision matrix illustrates the logical flow for confirming identity and purity.
Figure 1: Step-wise structural elucidation workflow for qualifying a new Reference Standard.
Step 1: Elemental Composition (Mass Spectrometry)
Before assessing the structure, we must confirm the molecular formula to rule out the common analog, 4-(methylthio)benzoic acid.
Objective: Confirm Molecular Weight (182.24 Da) vs. Analog (168.21 Da).
Experimental Protocol
-
Instrument: LC-MS (ESI- or ESI+).
-
Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.
-
Mode: Negative Ion Mode (ESI-) is preferred for carboxylic acids [1].
Data Interpretation Table
| Parameter | 4-Methyl-3-(methylthio)benzoic acid (Target) | 4-(Methylthio)benzoic acid (Common Impurity) |
| Formula | C₉H₁₀O₂S | C₈H₈O₂S |
| Exact Mass | 182.04 | 168.02 |
| Observed [M-H]⁻ | 181.03 | 167.01 |
| Result | Pass if 181.03 is dominant. | Fail if 167.01 is dominant. |
Step 2 & 3: Regioisomer Discrimination (NMR Spectroscopy)
This is the most critical step. We must distinguish the target 4-Methyl-3-(methylthio)- isomer from the 3-Methyl-4-(methylthio)- isomer. Both have the same mass.
1H NMR Prediction & Analysis
Solvent: DMSO-d₆ (Preferred for solubility and resolution of acid protons).
Predicted Spectrum (Target: 4-Me-3-SMe):
-
Aromatic Region (3 protons):
-
Aliphatic Region:
Critical Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
To definitively prove the methyl group is at position 4 and the methylthio at position 3, use NOESY to observe spatial proximity.
Protocol:
-
Prepare a concentrated sample (~10 mg in 0.6 mL DMSO-d₆).
-
Acquire NOESY spectrum with a mixing time of 500 ms.
Interpretation Logic:
-
Target (4-Me-3-SMe): The S-Methyl protons (~2.5 ppm) should show a strong NOE correlation with H2 (aromatic) and potentially the Ar-Methyl protons (~2.3 ppm).
-
Isomer (3-Me-4-SMe): The S-Methyl protons would be at position 4. They would show NOE correlations with H3 and H5 (both aromatic).
Step 4: Purity Assessment (HPLC-UV)
Once the structure is confirmed, the purity of the reference standard must be established to assign a potency value.
Method Comparison: HPLC vs. UPLC
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Column | C18 (e.g., Agilent Zorbax SB-C18), 5 µm | C18 (e.g., Waters BEH C18), 1.7 µm |
| Resolution | Standard. Good for general purity. | High. Essential for separating regioisomers. |
| Run Time | 15–20 mins | 3–5 mins |
| Recommendation | Acceptable for routine QC. | Preferred for Reference Standard Qualification. |
Recommended HPLC Protocol [2]
-
Column: C18, 150 x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (universal).
-
Acceptance Criteria: Main peak area > 98.0%. No single impurity > 0.5%.
Establishing the Reference Standard (COA Generation)
To officially use the material as a Reference Standard, generate a Certificate of Analysis (COA) containing:
-
Identity: Confirmed by 1H-NMR, 13C-NMR, MS (attach spectra).
-
Purity: Reported as % Area by HPLC (e.g., 99.2%).
-
Potency (Assay): Calculated as:
-
Note: Determine water by Karl Fischer titration and solvents by GC-Headspace.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4][7] (Standard text for interpretation of MS and NMR data).
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- U.S. Pharmacopeia (USP). (2023). General Chapter <761> Nuclear Magnetic Resonance.
- U.S. Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. (Standard practices for HPLC system suitability).
Sources
- 1. 4-(METHYLTHIO)BENZOIC ACID | 13205-48-6 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. spectrabase.com [spectrabase.com]
- 5. scent.vn [scent.vn]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. 4-(Methylthio)benzoic acid | C8H8O2S | CID 83230 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Disposal Guide: 4-Methyl-3-(methylthio)benzoic Acid
[1]
Executive Summary & Chemical Intelligence
This guide provides a validated, step-by-step protocol for the disposal of 4-Methyl-3-(methylthio)benzoic acid . Unlike standard organic acids, the presence of the methylthio (thioether) moiety introduces specific challenges regarding odor control (stench) and incineration byproducts (sulfur oxides).
Failure to segregate this compound correctly can result in the generation of toxic SO₂ gas during standard incineration or dangerous exothermic reactions if mixed with strong oxidizers.
Chemical Profile
| Parameter | Data |
| Chemical Name | 4-Methyl-3-(methylthio)benzoic acid |
| CAS Number | 166811-59-2 (Specific Isomer) / Note: Protocols apply to related isomers like 13205-48-6 |
| Molecular Formula | C₉H₁₀O₂S |
| Functional Groups | Carboxylic Acid (Acidic), Thioether (Sulfide) |
| Physical State | Solid (Crystalline powder), typically off-white to yellow |
| Key Hazards | Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335), Stench |
| RCRA Status | Non-listed (Not P or U listed), but regulated as "Chemical Waste" |
Hazard Assessment & Segregation Logic
The Core Directive: Do not treat this merely as a "generic organic solid." The sulfur content dictates the disposal pathway.[1]
Incompatibility Matrix (Critical)
You must prevent contact with the following classes during waste accumulation. The thioether group is an electron-rich reducing agent, making it highly reactive toward oxidizers.[2]
-
Strong Oxidizers (e.g., Nitric Acid, Peroxides, Permanganates): [2]
-
Strong Bases (e.g., Sodium Hydroxide):
The "Stench" Factor
Thioethers often possess a garlic-like, disagreeable odor even at low concentrations.[2]
-
Protocol: All waste containers must be double-contained (secondary containment) and sealed with Parafilm or equivalent tape to prevent laboratory contamination.[2]
Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Accumulation[1]
Step 1: Determine Physical State [2]
-
Solid Waste: Pure compound, contaminated gloves, paper towels, weighing boats.
-
Liquid Waste: Mother liquors, reaction mixtures dissolved in solvents (e.g., DCM, Ethyl Acetate).
Step 2: Container Selection
-
Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar.
-
Liquids: Use a glass amber bottle (if light sensitive) or HDPE carboy. Do not use metal cans due to potential acid corrosion.[2]
Step 3: Labeling (The Self-Validating System) A proper label prevents downstream errors at the incineration plant.[2]
-
Required Text: "Non-Halogenated Organic Waste - CONTAINS SULFUR "
-
Hazard Checkboxes: [x] Irritant [x] Stench [x] Acidic[2]
Phase 2: Disposal Workflows
Workflow A: Solid Waste (Preferred)
-
Collect solid waste in a clear polyethylene bag.
-
Seal the bag with a zip-tie or tape.
-
Place the sealed bag inside the HDPE waste jar.
-
Add a small amount of activated carbon (if available) to the outer jar to absorb fugitive odors.
-
Cap tightly and apply the label.
Workflow B: Liquid Waste
-
Verify the solvent compatibility.
-
Segregation Check: Ensure the waste stream is Non-Halogenated (unless dissolved in DCM/Chloroform) and Free of Oxidizers .
-
Pour into the liquid waste container using a funnel in a fume hood.
-
Rinse: Rinse the original flask with a compatible solvent (e.g., Acetone) and add the rinse to the waste container.
-
Neutralization (Optional but Recommended for Large Quantities): If disposing of >100g in solution, slowly neutralize with dilute Sodium Bicarbonate (NaHCO₃) to pH 6-8 before adding to the drum to prevent drum corrosion. Caution: This produces CO₂ gas; allow to vent.
Visualized Decision Tree (DOT)[1]
The following diagram illustrates the critical decision points for disposing of 4-Methyl-3-(methylthio)benzoic acid, ensuring compliance and safety.
Figure 1: Operational decision tree for the segregation and packaging of sulfur-containing organic acid waste.
Emergency Procedures (Spill Response)
In the event of a spill, the primary concern is the spread of dust (irritant) and the release of odor.
-
Evacuate & Ventilate: Immediately clear the immediate area. If outside a fume hood, ensure lab ventilation is active.
-
PPE Upgrade: Wear nitrile gloves (double gloved), safety goggles, and a lab coat. If dust is significant, use an N95 respirator.
-
Containment: Cover the spill with a dry absorbent (vermiculite or spill pads).
-
Do not use water initially, as this may spread the acid.
-
-
Neutralization: Dust the area with Sodium Carbonate (Soda Ash) or Sodium Bicarbonate.
-
Cleanup: Sweep up the absorbed material into a bag. Seal immediately to trap odors. Clean the surface with soap and water.[6][3][4][7][8]
References
-
BLD Pharm. (n.d.). Safety Data Sheet: 4-Methyl-3-(methylthio)benzoic acid (CAS 166811-59-2).[2] Retrieved from [2]
-
PubChem. (2023). Compound Summary: 4-(Methylthio)benzoic acid (Isomer Reference).[2] National Library of Medicine. Retrieved from [Link][2]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
Sources
- 1. Article | KnE Open [kneopen.com]
- 2. 13205-48-6|4-(Methylthio)benzoic acid|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. laballey.com [laballey.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. synquestlabs.com [synquestlabs.com]
Personal protective equipment for handling 4-Methyl-3-(methylthio)benzoic acid
This guide outlines the technical safety protocols for handling 4-Methyl-3-(methylthio)benzoic acid . As a Senior Application Scientist, I have structured this not merely as a compliance checklist, but as an operational defense system designed to ensure data integrity and researcher safety.
This compound—a benzoic acid derivative with a thioether moiety—presents a dual challenge: acidity (corrosive/irritant potential) and sulfur-based volatility (potential for olfactory fatigue or stench). The protocols below prioritize the containment of solid particulates and the neutralization of acidic residues.
Hazard Profile & Risk Assessment
Before selecting PPE, we must define the enemy. Based on the structural analogs (e.g., 3-(methylthio)benzoic acid and 4-(methylthio)benzoic acid), this compound is classified as a solid irritant.
Table 1: GHS Hazard Classification (Inferred from Structural Analogs)
| Hazard Class | Category | H-Code | Risk Description |
| Skin Irritation | Cat 2 | H315 | Causes skin irritation.[1][2][3][4] Acidic nature reacts with moisture on skin. |
| Eye Irritation | Cat 2A | H319 | Causes serious eye irritation.[2][4][5][6][7][8] Micro-particulates can cause corneal abrasion and chemical burns. |
| STOT - SE | Cat 3 | H335 | May cause respiratory irritation.[1][2][3][4][5][6][7] Inhalation of dust is the primary vector of exposure. |
| Acute Toxicity | Oral 4* | H302 | Harmful if swallowed.[3][7] (Conservative estimate based on benzoic acid derivatives). |
Senior Scientist Insight: The presence of the methylthio- group (thioether) introduces a risk often overlooked in standard SDSs: Olfactory Fatigue . While less volatile than thiols, thioethers can desensitize your nose. Do not rely on smell to detect exposure.
The PPE Defense System
We do not rely on a single layer of protection. We use a redundant barrier system .
A. Respiratory Protection (The Critical Vector)[8]
-
Primary Control: All handling of the solid powder must occur inside a certified Chemical Fume Hood with a face velocity of 80–100 fpm (0.4–0.5 m/s).
-
Secondary Control (Outside Hood): If weighing must occur on an open bench (strongly discouraged) or during spill cleanup, use a Full-Face Respirator with P100 (HEPA) cartridges combined with an Organic Vapor (OV) filter.
-
Why OV? To capture any sulfur-based volatiles that may off-gas during solubilization.
-
B. Dermal Protection (Glove Permeation Logic)
-
Material: 100% Nitrile. Latex is prohibited due to poor chemical resistance against organic acids.
-
Thickness: Minimum 0.11 mm (4-5 mil) for standard handling.
-
Double Gloving Protocol: Required when handling solutions >100 mM.
-
Inner Glove: Nitrile (Bright color, e.g., orange/white).
-
Outer Glove: Nitrile (Dark color, e.g., blue/black).
-
Logic: This provides immediate visual confirmation of breaches (tears) and increases breakthrough time to >480 minutes.
-
C. Ocular Defense
-
Requirement: Chemical Splash Goggles (indirect venting).
-
Contraindication: Standard safety glasses are insufficient . Fine acidic dust can bypass the side shields of safety glasses and react with ocular fluid to create an acidic solution directly on the cornea.
Operational Protocols
Workflow 1: Safe Weighing & Solubilization
-
Step 1 (Static Control): Benzoic acid derivatives are prone to static charge. Use an anti-static gun or a polonium strip inside the balance chamber to prevent powder scattering.
-
Step 2 (Transfer): Use a disposable antistatic weighing boat. Do not use spatulas that have previously touched strong oxidizers.
-
Step 3 (Solubilization): Add solvent (e.g., DMSO, Methanol) slowly.
-
Caution: The dissolution of carboxylic acids can be slightly exothermic. Ensure the vial is capped immediately after solvent addition to trap any sulfur odors.
-
Workflow 2: Spill Response (Solid Powder)
-
Isolate: Mark the area. Do not create a draft (turn off nearby fans).
-
Neutralize: Cover the powder with Sodium Carbonate (Soda Ash) or Calcium Carbonate . This neutralizes the acidity in situ.
-
Collect: Use a HEPA-filtered vacuum or wet-wipe method (damp paper towel). Never dry sweep, as this aerosolizes the irritant.
-
Clean: Wipe surface with 10% bleach solution (oxidizes sulfur residues to eliminate odor) followed by water.
Visualization: Hierarchy of Defense
The following diagram illustrates the decision logic for handling this compound, moving from engineering controls to personal defense.
Caption: Operational safety logic flow, prioritizing containment (Engineering Controls) before PPE reliance, with a dedicated spill response branch.
Disposal & Environmental Compliance
Disposal must follow the "Segregate and Neutralize" principle.
-
Solid Waste: Dispose of contaminated weighing boats and gloves in a Hazardous Solid Waste container. Label clearly as "Organic Acid/Sulfur Compound."
-
Liquid Waste:
-
Do NOT mix with Oxidizing Acid waste (e.g., Nitric Acid). This can generate heat and dangerous gases.[7][9]
-
Segregation: Place in the Organic Acids or General Organic Solvent stream.
-
Odor Control: If the waste smells, add a small amount of dilute bleach (Sodium Hypochlorite) to oxidize the sulfide to a sulfoxide (odorless), only if compatible with other solvents in the drum.
-
References
-
Thermo Fisher Scientific. (2025).[2][5] Safety Data Sheet: 4-(Methylthio)benzoic acid. Retrieved from
-
SynQuest Laboratories. (n.d.). Safety Data Sheet: 3-(Methylthio)benzoic acid. Retrieved from
-
National Institutes of Health (NIH). (2024). PubChem Compound Summary: 3-(Methylthio)benzoic acid. Retrieved from
-
Sigma-Aldrich. (2024).[10] Safety Data Sheet: Benzoic Acid Derivatives (General Handling). Retrieved from
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. medline.com [medline.com]
- 9. reddit.com [reddit.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


